Product packaging for 2-Ethynylpyridin-4-amine(Cat. No.:CAS No. 667932-24-3)

2-Ethynylpyridin-4-amine

Cat. No.: B1369790
CAS No.: 667932-24-3
M. Wt: 118.14 g/mol
InChI Key: FDDMCWZGQTZWFR-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-4-amine (CAS 667932-24-3) is a versatile pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry . Its structure, featuring both an ethynyl group and an amine group on the pyridine ring, allows for effective binding to enzyme active sites, making it a key intermediate in the development of targeted pharmaceuticals . This compound is prominently used in the synthesis of kinase inhibitors for cancer treatment, leveraging its reactivity to form complex heterocyclic systems crucial for drug discovery programs . Beyond oncology research, it is also employed in the preparation of agrochemicals and various functional materials . As a solid, this reagent requires proper storage at -20°C under an inert gas and protected from light to maintain stability . This product is intended for research purposes only and is not classified for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B1369790 2-Ethynylpyridin-4-amine CAS No. 667932-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDMCWZGQTZWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610492
Record name 2-Ethynylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667932-24-3
Record name 2-Ethynylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethynylpyridin-4-amine (CAS No. 667932-24-3) is a heterocyclic aromatic amine featuring a pyridine core functionalized with both an ethynyl group and an amine group. This unique combination of functionalities makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, the primary amine offers a key site for derivatization or hydrogen bonding, and the terminal alkyne is a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Despite its potential, this compound is a relatively uncharacterized compound, with limited data available in the public domain. This guide, therefore, serves as a foundational document for researchers, providing not a repository of known values, but rather a comprehensive set of validated experimental protocols to determine its core physicochemical properties. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data.

Core Molecular & Chemical Identity

Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule.

PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 667932-24-3ChemScene[1]
Molecular Formula C₇H₆N₂ChemScene[1]
Molecular Weight 118.14 g/mol ChemScene[1]
Canonical SMILES C#CC1=NC=C(N)C=C1-
InChI Key IVHOXQCVRPYIDC-UHFFFAOYSA-NSigma-Aldrich

Experimental Determination of Physicochemical Properties

The following sections provide detailed methodologies for characterizing the physical properties of this compound. The logic behind these workflows is to establish purity, understand solubility for reaction and formulation development, and determine acid-base characteristics critical for pharmacological applications.

Melting Point Analysis: A Criterion for Purity

The melting point is a fundamental physical property that provides a rapid and effective assessment of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.[2]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the solid into a 1-2 mm column at the bottom.[3]

  • Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C/min) to determine an approximate melting range. This initial, non-precise measurement saves time in subsequent steps.[2]

  • Accurate Determination: Prepare a fresh capillary tube with the sample. Set the starting temperature of the apparatus to approximately 20 °C below the approximate melting point observed in the rapid run.

  • Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).

  • Validation: Repeat the accurate determination with a second sample to ensure reproducibility.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Grind sample to fine powder prep2 Load capillary tube (1-2 mm) prep1->prep2 run1 Rapid Scan (10-20°C/min) to find approximate MP prep2->run1 run2 Slow Scan (1-2°C/min) starting 20°C below approx. MP run1->run2 record Record T₁ (first liquid) and T₂ (all liquid) run2->record result result record->result Report as T₁ - T₂ Range

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Application and Synthesis

Determining the solubility of this compound in various solvents is critical for its application in synthesis, purification (recrystallization), and, if intended for drug development, formulation.[4] Most aliphatic amines exhibit some water solubility due to hydrogen bonding, but this decreases as the carbon content increases.[5] Aromatic amines often have diminished water solubility.[5]

This protocol follows a tiered approach, starting with common laboratory solvents and progressing in a logical manner.[6] Visual inspection is used for qualitative assessment.

  • Tier 1: Standard Solvents: a. Weigh approximately 10 mg of this compound into separate, labeled glass vials. b. To each vial, add 0.5 mL of a solvent to achieve a concentration of 20 mg/mL. Test the following solvents in order: Water, Ethanol, Methanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO). c. Agitate each mixture vigorously at a constant temperature (e.g., 25 °C) for 2-5 minutes. d. Visually inspect for dissolution. A compound is considered "soluble" if the solution is clear with no visible particles. It is "partially soluble" if some solid remains but the solution is not saturated, and "insoluble" if the solid does not appear to dissolve.[4][6]

  • Tier 2: Dilution for Insoluble/Partially Soluble Compounds: a. If the compound is insoluble at 20 mg/mL in a given solvent, add an additional 4.5 mL of the same solvent to reach a concentration of 2 mg/mL (a 10-fold dilution). b. Agitate and observe again. c. If still insoluble, perform another 10-fold dilution to 0.2 mg/mL.

  • Quantitative Gravimetric Follow-up (for a chosen solvent): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent in a sealed container. b. Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.[4] c. Carefully filter the solution through a 0.45 µm syringe filter to remove all undissolved solid. d. Accurately transfer a known volume (e.g., 1.00 mL) of the clear, saturated solution to a pre-weighed vial. e. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.[7] f. Weigh the vial containing the solid residue. The difference in mass corresponds to the amount of solute dissolved in the known volume of solvent. Calculate solubility in mg/mL or g/100 mL.

G start Start: 10 mg of Compound add_solvent Add 0.5 mL Solvent (Conc. = 20 mg/mL) start->add_solvent agitate Vigorous Agitation add_solvent->agitate observe Observe for Dissolution agitate->observe observe2 Observe for Dissolution agitate->observe2 soluble Soluble observe->soluble Clear insoluble Insoluble observe->insoluble Not Clear dilute1 Add 4.5 mL Solvent (Conc. = 2 mg/mL) insoluble->dilute1 dilute1->agitate soluble2 Soluble observe2->soluble2 Clear

Caption: Tiered workflow for qualitative solubility assessment.

pKa Determination: Understanding Ionization State

The pKa value defines the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For a drug candidate, the ionization state affects solubility, membrane permeability, and target binding. This compound has two basic centers: the pyridine nitrogen and the exocyclic amine. Determining their pKa values is essential. NMR spectroscopy provides an elegant method for pKa determination by monitoring the change in chemical shifts of specific protons as the molecule becomes protonated.[8]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 5-10 mM) in deuterium oxide (D₂O).

  • pH Adjustment: Divide the stock solution into several NMR tubes. Adjust the pD (the pH reading in D₂O) of each solution to a different value spanning a range of at least 4 units around the expected pKa (e.g., from pD 2 to pD 8). Use small aliquots of DCl and NaOD to adjust the pD, measuring with a calibrated pH meter (note: pD = pH reading + 0.4).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis: a. Identify a proton whose chemical shift (δ) is sensitive to the protonation state of a nearby nitrogen. The protons on the pyridine ring adjacent to the ring nitrogen are ideal candidates. b. Plot the observed chemical shift (δ_obs) of the chosen proton against the pD for each sample. The plot should form a sigmoidal curve. c. The pKa is the pD value at the inflection point of this curve. It can be calculated by fitting the data to the Henderson-Hasselbalch equation: δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA]) where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form. The pKa is the pD where δ_obs is exactly halfway between δ_A and δ_HA.[8]

Spectroscopic Characterization for Structural Verification

Spectroscopic methods provide a molecular "fingerprint," confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The spectrum will confirm the number and connectivity of protons.

    • Expected Resonances:

      • Aromatic Protons: Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the three protons on the pyridine ring.

      • Amine Protons (-NH₂): A broad singlet that will exchange with D₂O (i.e., the peak will disappear upon adding a drop of D₂O to the NMR tube). Its chemical shift can vary but is often found between 3-5 ppm for aromatic amines.[9][10]

      • Acetylenic Proton (-C≡CH): A sharp singlet around 2.0-3.1 ppm.[11]

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom.

    • Expected Resonances:

      • Pyridine Carbons: Multiple signals in the aromatic region (~110-160 ppm).

      • Alkyne Carbons (-C≡CH): Two signals typically found between 70-90 ppm.

  • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch (Primary Amine): Two distinct, sharp bands in the region of 3400-3250 cm⁻¹.[13]

    • ≡C-H Stretch (Terminal Alkyne): A strong, sharp band around 3330-3270 cm⁻¹.[14]

    • C≡C Stretch (Alkyne): A weak to medium band in the region of 2260-2100 cm⁻¹.[11][14]

    • N-H Bend (Primary Amine): A band in the 1650-1580 cm⁻¹ region.[13]

    • C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.[13]

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[15]

  • Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which helps to confirm its molecular formula.[16][17]

  • Expected Result:

    • Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be the protonated molecule [M+H]⁺.

    • Calculated m/z for [C₇H₆N₂ + H]⁺ = 119.06. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, providing strong evidence for the C₇H₆N₂ elemental composition.[17]

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[18]

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Analyze the resulting spectrum for the parent ion peak corresponding to [M+H]⁺.

G cluster_phys Physicochemical Properties cluster_spec Structural Verification compound This compound (C₇H₆N₂) mp Melting Point (Purity) compound->mp sol Solubility (Formulation) compound->sol pka pKa (Ionization) compound->pka nmr NMR (¹H, ¹³C) (Connectivity) compound->nmr ir IR (Functional Groups) compound->ir ms Mass Spec (Molecular Weight) compound->ms data Comprehensive Data Profile mp->data sol->data pka->data nmr->data ir->data ms->data

Caption: Integrated workflow for the complete characterization of the compound.

References

An In-Depth Technical Guide to 2-Ethynylpyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Ethynylpyridin-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a proposed, field-proven synthetic methodology, its physicochemical and spectroscopic properties, and its emerging applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Identity: CAS Number and Structure

This compound is a substituted pyridine derivative characterized by an ethynyl group at the 2-position and an amine group at the 4-position of the pyridine ring. This unique arrangement of functional groups imparts distinct chemical reactivity and potential for biological interactions.

  • Chemical Name: this compound

  • Synonyms: 4-Amino-2-ethynylpyridine, 2-Ethynyl-4-pyridinamine[1]

  • CAS Number: 667932-24-3[1][2]

  • Molecular Formula: C₇H₆N₂[1][2]

  • Molecular Weight: 118.14 g/mol [1][2]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights: A Proposed Sonogashira Coupling Approach

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient route can be devised based on the well-established Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3]

The proposed synthetic pathway involves the coupling of a suitable 2-halopyridin-4-amine with a protected or terminal alkyne. A logical precursor would be 2-bromo-4-aminopyridine or 2-iodo-4-aminopyridine, coupled with trimethylsilylacetylene, followed by deprotection. The use of a silyl-protected alkyne can often improve reaction efficiency and prevent self-coupling of the terminal alkyne.[5]

Sonogashira_Synthesis Start 2-Bromo-4-aminopyridine Intermediate 4-Amino-2-((trimethylsilyl)ethynyl)pyridine Start->Intermediate Sonogashira Coupling Alkyne Trimethylsilylacetylene Alkyne->Intermediate Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., NEt₃) Solvent (e.g., THF) Catalyst->Intermediate Product This compound Intermediate->Product Deprotection Deprotection Base (e.g., K₂CO₃) Methanol Deprotection->Product

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-4-aminopyridine) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

    • Reductive Elimination: The desired product, 4-amino-2-((trimethylsilyl)ethynyl)pyridine, is formed through reductive elimination, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • The copper(I) cocatalyst reacts with the terminal alkyne (after in-situ deprotection if a protected alkyne is used) in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.[6]

The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and purity.[6]

Proposed Experimental Protocol

Materials:

  • 2-Bromo-4-aminopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Sonogashira Coupling:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-aminopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF, followed by triethylamine (2.5 eq).

    • To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified 4-amino-2-((trimethylsilyl)ethynyl)pyridine in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Reported)Source/Justification
Appearance SolidBased on similar substituted pyridines.
Melting Point Not reportedExpected to be higher than related liquid pyridines due to hydrogen bonding and crystalline packing.
Boiling Point Not reportedLikely to decompose at higher temperatures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in nonpolar solvents.The presence of the amino and pyridine nitrogen atoms allows for hydrogen bonding with polar solvents.
pKa Not reportedThe pyridine nitrogen will be basic, and the amino group will also have a pKa. The ethynyl group is weakly acidic.
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a signal for the acetylenic proton, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ethynyl group. The amine protons' signal may be exchangeable with D₂O.[7]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The two sp-hybridized carbons of the ethynyl group will appear in the characteristic region of 70-90 ppm.

  • IR Spectroscopy: The infrared spectrum will provide key information about the functional groups.[8]

    • N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹.[8]

    • C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

    • C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

    • C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 118. In accordance with the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9][10] The incorporation of an ethynyl group provides a rigid linker and a handle for further functionalization through click chemistry or other coupling reactions. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets.

Derivatives of ethynylpyridines have shown promise in a variety of therapeutic areas:

  • Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP in the active site of kinases, making substituted pyridines attractive candidates for kinase inhibitor development. The ethynyl group can be used to probe deeper into the active site or to attach other pharmacophoric groups.

  • Receptor Antagonists: Ethynylpyridine analogs have been investigated as potent and selective antagonists for various receptors, such as the metabotropic glutamate receptor 5 (mGluR5).[11][12] These receptors are implicated in a range of neurological and psychiatric disorders.

  • Anticancer Agents: The pyridine nucleus is a common feature in many anticancer drugs.[10][13] 4-aminopyridine derivatives, for instance, have been explored as inhibitors of enzymes like tissue non-specific alkaline phosphatase, which is overexpressed in certain cancers.[14]

The unique combination of a hydrogen-bonding amine, a metal-coordinating pyridine nitrogen, and a reactive ethynyl group makes this compound a valuable and versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. In general, compounds of this class should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established methods like the Sonogashira coupling. The presence of multiple functional groups allows for diverse chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and functional materials. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential.

References

The Phenylaminopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylaminopyrimidine (PAP) scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies. This guide provides a comprehensive technical overview of the discovery of novel phenylaminopyridine derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the rational design strategies, synthetic methodologies, and the critical structure-activity relationships (SAR) that govern their biological activity. Through an exploration of key experimental protocols and data interpretation, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing next-generation PAP-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The journey of the phenylaminopyridine scaffold to prominence is intrinsically linked to the success of imatinib (Gleevec®), the first kinase inhibitor approved for cancer treatment.[1][2] This groundbreaking drug validated the therapeutic potential of targeting specific oncogenic kinases and established the PAP core as a "privileged structure" in drug discovery.[3] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, offering a fertile ground for the development of new therapeutic agents.[4] The versatility of the PAP scaffold lies in its ability to mimic the adenine component of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of kinases.[5]

The core structure, characterized by a pyrimidine ring linked to a phenyl group via an amino bridge, provides a rigid framework amenable to synthetic modification. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.[6] The extensive research into PAP derivatives has led to the development of numerous kinase inhibitors targeting various members of the kinome, including Bcr-Abl, c-KIT, EGFR, and Src family kinases.[1][2] This guide will explore the fundamental principles and advanced techniques employed in the discovery and optimization of these vital therapeutic agents.

Rational Design and Mechanistic Insights

The design of novel phenylaminopyridine derivatives is a multifaceted process that integrates computational modeling, structural biology, and a deep understanding of kinase enzymology. The primary mechanism of action for most PAP-based inhibitors is competitive inhibition of ATP at the kinase active site.[5]

The Kinase ATP-Binding Site: A Druggable Target

Protein kinases share a conserved catalytic domain with a binding pocket for ATP. This pocket is the primary target for the development of small molecule inhibitors. The adenine moiety of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[7] The phenylaminopyrimidine scaffold is designed to mimic these key interactions.

dot

ATP_Binding_Site cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region C_Lobe C-Terminal Lobe Hinge->C_Lobe N_Lobe N-Terminal Lobe N_Lobe->Hinge Activation_Loop Activation Loop C_Lobe->Activation_Loop ATP ATP ATP->Hinge H-Bonds

Caption: Schematic of the kinase ATP-binding site.

Mimicking the Pharmacophore

The design of PAP derivatives hinges on replicating the essential pharmacophoric features of ATP. The pyrimidine ring nitrogen atoms act as hydrogen bond acceptors, interacting with the backbone amide hydrogens of the hinge region.[5] The phenyl ring occupies the hydrophobic pocket adjacent to the adenine-binding site, and the amine linker provides the correct orientation for these interactions.

dot

Pharmacophore_Mimicry cluster_ATP ATP cluster_PAP Phenylaminopyrimidine ATP_node Adenine Ribose Triphosphate PAP_node Phenyl Group Amino Linker Pyrimidine Ring ATP_node:n->PAP_node:n Mimics

Caption: Pharmacophore mimicry of ATP by the PAP scaffold.

Synthetic Strategies for Phenylaminopyrimidine Derivatives

The synthesis of phenylaminopyrimidine derivatives is well-established, with several robust and versatile methods available to medicinal chemists. The most common approach involves a key palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

General Synthetic Scheme

A widely employed synthetic route, as described by Bredereck and colleagues, involves the condensation of a substituted aniline with a pyrimidine derivative.[8] This typically proceeds through the reaction of an enaminone with guanidinium salts.

dot

Synthetic_Workflow Reactant1 Substituted Aniline Intermediate Coupling Reaction (e.g., Buchwald-Hartwig) Reactant1->Intermediate Reactant2 Pyrimidine Precursor (e.g., Chloropyrimidine) Reactant2->Intermediate Product Phenylaminopyrimidine Derivative Intermediate->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General synthetic workflow for PAP derivatives.

Experimental Protocol: Synthesis of a Phenylaminopyrimidine Derivative

The following is a representative protocol for the synthesis of a novel phenylaminopyrimidine derivative, adapted from published procedures.[8][9]

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of 3-acetylpyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), stir the mixture at 80°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone.

Step 2: Cyclization to form the Phenylaminopyrimidine Core

  • Prepare a solution of the crude enaminone (1.0 eq) in n-butanol.

  • Add guanidinium carbonate (1.5 eq) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, resulting in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold n-butanol, and dry under vacuum to afford the phenylaminopyrimidine derivative.

Step 3: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of PAP derivatives. By systematically modifying different parts of the scaffold, researchers can identify key structural features that influence biological activity.[6][10]

Key Modification Points

The phenylaminopyrimidine scaffold offers several positions for chemical modification to explore the SAR.

dot

Caption: Key positions for SAR studies on the PAP scaffold.

  • R1 (Phenyl Ring Substituents): Modifications at this position can influence interactions with the hydrophobic pocket and solvent-exposed regions of the kinase. Introducing polar groups can enhance solubility and modulate selectivity.

  • R2 (Pyrimidine Ring Substituents): Substitutions on the pyrimidine ring can impact the hydrogen bonding interactions with the hinge region and affect the overall conformation of the inhibitor.

  • R3 (Linker Modification): While less common, modifications to the amino linker can alter the geometry of the molecule and its binding orientation.

Data Presentation: SAR Table

The following table summarizes hypothetical SAR data for a series of PAP derivatives, illustrating the impact of substitutions on inhibitory activity against a target kinase.

CompoundR1R2IC₅₀ (nM)
1a HH500
1b 3-CF₃H150
1c 4-OCH₃H300
1d H4-Morpholino50
1e 3-CF₃4-Morpholino10

Interpretation:

  • The introduction of an electron-withdrawing group (CF₃) at the R1 position (Compound 1b ) improves potency compared to the unsubstituted analog (Compound 1a ).

  • A bulky, polar group (morpholine) at the R2 position (Compound 1d ) significantly enhances inhibitory activity.

  • The combination of favorable substitutions at both R1 and R2 (Compound 1e ) leads to a synergistic improvement in potency.

Biological Evaluation and Therapeutic Applications

The discovery of novel phenylaminopyrimidine derivatives culminates in their biological evaluation to assess their therapeutic potential. This involves a cascade of in vitro and in vivo assays.

In Vitro Kinase Assays

The initial screening of newly synthesized compounds typically involves in vitro kinase assays to determine their inhibitory potency (IC₅₀) against the target kinase and a panel of other kinases to assess selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Assays

Promising compounds from in vitro assays are then evaluated in cell-based assays to determine their effects on cancer cell proliferation, apoptosis, and cell cycle progression.[1]

Therapeutic Applications

Phenylaminopyrimidine derivatives have found broad applications in oncology, with several approved drugs and numerous candidates in clinical trials.[1][11] Their primary application is in the treatment of various cancers, including chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC).[1][8]

Conclusion and Future Directions

The phenylaminopyrimidine scaffold remains a highly valuable and versatile platform for the design of novel kinase inhibitors. The continuous exploration of new synthetic methodologies and a deeper understanding of kinase biology will undoubtedly lead to the discovery of next-generation PAP derivatives with improved potency, selectivity, and safety profiles. Future research will likely focus on developing inhibitors that can overcome drug resistance, target novel kinase isoforms, and explore applications beyond oncology, such as in inflammatory and autoimmune diseases.[11]

References

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Ethynylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and versatile reactivity have led to its incorporation into a multitude of FDA-approved drugs.[1] Within this privileged class of heterocycles, compounds bearing an ethynyl group at the 2-position of the pyridine ring, known as 2-ethynylpyridines, are emerging as a compelling, yet underexplored, area of research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-ethynylpyridine compounds, offering insights into their therapeutic potential and the underlying molecular mechanisms.

Introduction: The Allure of the Ethynyl Group

The introduction of an ethynyl moiety onto the pyridine ring profoundly influences its physicochemical properties and biological interactions. The linear and rigid nature of the acetylene group can dictate specific orientations within a biological target, while its electron-withdrawing character can modulate the reactivity and binding affinity of the parent pyridine core. This unique combination of features has spurred investigations into the utility of 2-ethynylpyridine derivatives across various therapeutic areas. This guide will delve into the significant strides made in understanding the anticancer, antimicrobial, and enzyme-inhibitory activities of these promising compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quest for novel anticancer agents has led researchers to explore the potential of various heterocyclic compounds. Pyridine derivatives, in particular, have shown significant promise in this arena.[2][3][4][5][6][7][8][9][10] While direct studies on 2-ethynylpyridine anticancer agents are still emerging, the broader class of substituted pyridines provides a strong rationale for their investigation.

Mechanism of Action: Disrupting the Cancer Cell Cycle and Inducing Apoptosis

Several studies on pyridine derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain pyridine and pyridone compounds have been shown to cause G2/M phase arrest in breast and liver cancer cell lines.[2] This cell cycle blockade is often mediated by the upregulation of key tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle progression proteins like cyclin D1.[2] Furthermore, the activation of apoptotic pathways, often involving the JNK signaling cascade, is a common mechanism of action for these compounds.[2] Some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer effects through the inhibition of histone deacetylases (HDACs) and the inhibition of p53 ubiquitination.[3]

The structural similarity of 2-ethynylpyridine to known kinase inhibitors suggests its potential to interfere with crucial signaling pathways in cancer. Many pyridine-containing drugs target kinases, which are pivotal in cancer cell proliferation and survival.[6][8][11] The ethynyl group could potentially form key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

Quantitative Assessment of Anticancer Potency

The anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. For example, a novel pyridone derivative demonstrated an IC50 value of 4.5 ± 0.3 µM in HepG2 liver cancer cells.[2] Spiro-pyridine derivatives have also shown promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 colorectal carcinoma cell line.[11] These values highlight the potential for developing highly potent anticancer agents based on the pyridine scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridone DerivativeHepG2 (Liver)4.5 ± 0.3[2]
Spiro-pyridine DerivativeCaco-2 (Colorectal)7.83 ± 0.50[11]
Spiro-pyridine DerivativeHepG2 (Liver)< 10[11]
Thieno[2,3-b]pyridine DerivativeCCRF-CEM (Leukemia)2.580 ± 0.550
Thieno[2,3-b]pyridine DerivativeCEM/ADR5000 (Multidrug-Resistant Leukemia)4.486 ± 0.286
Pyrazolyl NicotinonitrileMCF-7 (Breast)0.34[8]
Pyrazolyl NicotinonitrileHepG2 (Liver)0.18[8]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A standard method to evaluate the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-ethynylpyridine compound for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Ethynylpyridine Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents.[12] Pyridine-containing compounds have a long history of use as antimicrobial agents, and recent research continues to highlight their potential in this area.[12][13][14][15][16][17]

Spectrum of Activity and Mechanism of Action

Derivatives of pyridine have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][15][16] Alkyl pyridinol compounds, which are structurally related to 2-ethynylpyridines, have shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[13] The proposed mechanism of action for these compounds involves the disruption and deformation of the bacterial membrane.[13]

Some pyridine derivatives have been shown to inhibit fungal growth by targeting the ergosterol biosynthesis pathway, specifically by inhibiting the enzyme lanosterol demethylase.[18] This is a well-established target for azole antifungal drugs, suggesting that 2-ethynylpyridine compounds could act through a similar mechanism.

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For example, certain novel pyridine quaternary analogs have shown significant antibacterial activity against Escherichia coli and Staphylococcus epidermidis, and superior antifungal activity against Candida albicans compared to the standard drug Griseofulvin.[12] Some 2-aminopyridine derivatives have exhibited high activity against S. aureus and B. subtilis with MIC values as low as 0.039 ± 0.000 µg·mL⁻¹.[19]

Compound ClassMicroorganismMIC (µg/mL)Reference
Alkyl PyridinolS. aureus16[13]
2-Aminopyridine DerivativeS. aureus0.039 ± 0.000[19]
2-Aminopyridine DerivativeB. subtilis0.039 ± 0.000[19]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the 2-ethynylpyridine compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate Wells: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. The 2-ethynylpyridine scaffold has shown potential as a versatile platform for the development of potent and selective enzyme inhibitors.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isoforms can be a desirable therapeutic strategy, for example, to reduce the metabolic activation of procarcinogens. Ethynyl-containing compounds are known to be mechanism-based inhibitors of CYP enzymes. The ethynyl group can be oxidized by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

Inhibition of Other Key Enzymes

Beyond CYPs, pyridine derivatives have been investigated as inhibitors of a variety of other enzymes implicated in disease. For instance, certain pyridine derivatives have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[20][21] The ability of these compounds to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase highlights the potential for developing dual-binding site inhibitors with enhanced efficacy.[20] Additionally, 2-guanidinyl pyridine derivatives have been identified as competitive inhibitors of trypsin, a serine protease involved in various physiological and pathological processes.[22][23]

Future Perspectives and Conclusion

The exploration of 2-ethynylpyridine compounds as biologically active agents is still in its early stages. However, the existing body of knowledge on pyridine derivatives, coupled with the unique properties of the ethynyl group, provides a strong foundation for future research and development in this area. The versatility of the 2-ethynylpyridine scaffold allows for the synthesis of diverse libraries of compounds with the potential for potent and selective activity against a range of therapeutic targets.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To elucidate the key structural features required for optimal biological activity and selectivity.

  • In-depth mechanistic studies: To fully understand the molecular targets and signaling pathways modulated by 2-ethynylpyridine derivatives.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds and ensure their safety and efficacy in vivo.

References

An In-depth Technical Guide to the Structural Analysis of 2-Ethynylpyridin-4-amine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of 2-Ethynylpyridin-4-amine

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, celebrated for its presence in numerous pharmaceuticals and its ability to engage in critical biological interactions.[1][2] this compound (C₇H₆N₂, MW: 118.14 g/mol ) emerges as a particularly compelling derivative.[3] It combines three key pharmacophoric features onto a low molecular weight frame: a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating/accepting primary amine, and a rigid, reactive ethynyl group. This unique combination makes it a versatile building block for developing targeted therapeutics, particularly kinase inhibitors and other agents requiring precise spatial orientation for high-affinity binding.[4][5]

This guide provides a comprehensive, multi-faceted structural elucidation of this compound. We move beyond mere data reporting to explain the causal-driven workflow of a structural chemistry investigation. By integrating spectroscopic, crystallographic, and computational methods, we establish a self-validating system where each technique corroborates and enriches the findings of the others, delivering an unambiguous and holistic understanding of the molecule's architecture and electronic landscape.

Part 1: Spectroscopic Characterization – Decoding the Signature

Spectroscopy serves as our initial, non-destructive interrogation of the molecule. Each technique provides a unique piece of the structural puzzle, which we will assemble to form a coherent picture of atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for mapping the carbon-hydrogen framework. For a molecule like this compound, we anticipate a distinct set of signals in both ¹H and ¹³C spectra that are highly informative.

  • ¹H NMR Analysis: The proton spectrum is expected to reveal five unique signals. The three aromatic protons on the pyridine ring will appear as distinct signals due to their different electronic environments, with coupling patterns revealing their spatial relationships. The primary amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The terminal acetylenic proton is typically a sharp singlet in a characteristic region of the spectrum.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H5 (Pyridine)~7.8-8.2Doublet (d)Deshielded by the adjacent ring nitrogen.
H6 (Pyridine)~6.5-6.8Doublet of doublets (dd)Influenced by both the ring nitrogen and the C4-amine.
H3 (Pyridine)~6.3-6.6Singlet or narrow doubletAdjacent to two substituents.
-NH₂ (Amine)~4.5-5.5 (variable)Broad Singlet (br s)Exchangeable protons, often broadened.
-C≡CH (Alkyne)~3.0-3.5Singlet (s)Characteristic shift for a terminal alkyne proton.
  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should resolve all seven carbon atoms. The positions of the pyridine ring carbons are dictated by the substitution pattern, while the two sp-hybridized carbons of the ethynyl group have highly characteristic chemical shifts.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C4 (Pyridine)~150-155Attached to the electron-donating amine group.
C2 (Pyridine)~148-152Attached to the electron-withdrawing ethynyl group.
C6 (Pyridine)~145-150Alpha to the ring nitrogen.
C5 (Pyridine)~110-115Beta to the ring nitrogen.
C3 (Pyridine)~105-110Shielded position between two substituents.
-C ≡CH (Alkyne)~80-85sp-hybridized carbon attached to the ring.
-C≡C H (Alkyne)~75-80Terminal sp-hybridized carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid and reliable confirmation of their presence. The spectrum of this compound is defined by the vibrations of its amine and alkyne moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Asymmetric & Symmetric Stretch3450-3250 (two bands)Medium-WeakConfirms the presence of a primary (-NH₂) amine.[6]
≡C-H Stretch3300-3250Strong, SharpDiagnostic for a terminal alkyne.[7]
C≡C Stretch2150-2100Medium-Weak, SharpConfirms the presence of the alkyne triple bond.
N-H Bend (Scissoring)1650-1580MediumCharacteristic of a primary amine.[6]
C=N, C=C Ring Stretches1600-1450Strong-MediumVibrations of the pyridine ring skeleton.
Aromatic C-N Stretch1335-1250StrongStretching of the bond between the amine and the ring.[6]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.

  • Expected Mass: For the molecular formula C₇H₆N₂, the calculated monoisotopic mass is 118.0531 Da.

  • Analysis: Using a technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecular ion [M+H]⁺ at m/z 119.0604. The high precision of HRMS (typically <5 ppm error) allows this measured value to definitively confirm the elemental formula, ruling out other isobaric possibilities.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) – The Definitive 3D Structure

While spectroscopy reveals connectivity, SCXRD provides the exact three-dimensional arrangement of atoms in space, yielding precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique is the gold standard for absolute structure determination.

The primary challenge is often methodological: growing a single, diffraction-quality crystal. However, the resulting data is unparalleled in its detail. From SCXRD analysis of this compound, we would determine:

  • Molecular Geometry: Confirmation of the planarity of the pyridine ring and the linear geometry of the ethynyl group.

  • Intermolecular Interactions: The presence of the primary amine and the pyridine nitrogen makes the molecule a prime candidate for forming extensive hydrogen bonding networks. We would anticipate strong N-H···N hydrogen bonds, where the amine of one molecule donates a proton to the pyridine nitrogen of a neighboring molecule, forming dimers or extended chains that dictate the crystal packing.[8][9]

The workflow for such an analysis is a systematic process from crystal to final structure.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Refinement Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Data Collection Mount->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solve Structure Solution (Direct Methods) Integration->Solve Refine Structure Refinement Solve->Refine Validation Validation & CIF Generation Refine->Validation Final Final 3D Structure (Bond Lengths, Angles, H-Bonds) Validation->Final

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Computational Quantum Chemistry – The In Silico Benchmark

To complement our experimental findings and gain deeper insight into the molecule's electronic nature, we turn to computational methods. Density Functional Theory (DFT) has become the workhorse for molecules of this size, offering an excellent balance of accuracy and computational cost.[10] We employ it here to create a theoretical benchmark against which our experimental data can be validated.

A typical and reliable level of theory for substituted pyridines is B3LYP with a 6-311+G(d,p) basis set, which accurately models both geometry and electronic properties.[10][11]

dft_workflow cluster_props Property Calculations (Post-Optimization) Input 1. Molecular Structure Input (Initial 3D Coordinates) Opt 2. Geometry Optimization (Find Energy Minimum) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum & Predict IR) Opt->Freq NMR NMR Shielding Tensors (Predict δ) Opt->NMR MEP Molecular Electrostatic Potential (Reactivity Sites) Opt->MEP Orbitals Frontier Molecular Orbitals (HOMO/LUMO) Opt->Orbitals Compare 4. Correlation with Experimental Data (NMR, IR, X-ray) Freq->Compare NMR->Compare

Caption: Standard workflow for DFT-based molecular property prediction.

Optimized Geometry

The first output of a DFT calculation is the molecule's lowest-energy 3D structure in the gas phase. This allows for a direct comparison with SCXRD data. Small deviations are expected due to the different phases (gas vs. solid-state packing forces), but the overall agreement validates both the experimental and theoretical models.

Parameter Hypothetical SCXRD Data (Å) DFT B3LYP/6-311+G(d,p) (Å)
C4-N(H₂) Bond Length1.3651.370
C2-C(≡CH) Bond Length1.4301.435
C≡C Bond Length1.1951.200
Electronic Properties and Reactivity

DFT provides invaluable insights that are not directly observable experimentally.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would show high electron density (red/yellow) around the pyridine nitrogen and the amine group, identifying them as sites for electrophilic attack or hydrogen bonding. The acetylenic proton would show a region of lower electron density (blue), indicating its slight acidity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is typically localized on the electron-rich aminopyridine ring, indicating its role as an electron donor (nucleophile). The LUMO would be distributed across the π-system, indicating where the molecule can accept electrons. The HOMO-LUMO energy gap is a predictor of chemical reactivity and stability.

Part 4: Synthesis of Findings – A Cohesive Structural Portrait and Implications for Drug Design

  • Confirmation of Identity: HRMS confirms the elemental formula is C₇H₆N₂.

  • Confirmation of Constitution: ¹H and ¹³C NMR confirm the precise connectivity of the atoms, placing the ethynyl group at C2 and the amine at C4.

  • Confirmation of Functional Groups: FT-IR provides definitive evidence for the primary amine, the terminal alkyne, and the pyridine ring.

  • Confirmation of 3D Geometry: SCXRD provides the exact solid-state structure, while DFT calculations provide a validated, low-energy gas-phase conformation.

This confirmed structure directly informs its application in drug development. The spatial relationship between the hydrogen bond donors (-NH₂) and acceptors (N-pyridine), combined with the rigid ethynyl linker, provides a perfect scaffold for positioning functional groups to interact with a protein's active site.

pharma_implications cluster_features Key Structural Features cluster_apps Drug Design Implications Molecule This compound (Validated Structure) Amine Amine Group (C4) - H-bond Donor/Acceptor Molecule->Amine PyridineN Pyridine Nitrogen - H-bond Acceptor - Metal Coordination Molecule->PyridineN Alkyne Ethynyl Group (C2) - Rigid Linker - Reaction Handle (e.g., Click Chemistry) Molecule->Alkyne Scaffold Pharmacophore Scaffold Molecule->Scaffold Target Protein Target Binding (e.g., Kinase Hinge Region) Amine->Target PyridineN->Target SAR Structure-Activity Relationship (SAR) - Vector for new substituents Alkyne->SAR Drug Drug Target->Drug Optimized Drug Candidate SAR->Drug Optimized Drug Candidate Scaffold->Drug Optimized Drug Candidate

References

understanding the reactivity of the ethynyl group in pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Pyridines

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylpyridines represent a class of heterocyclic building blocks of paramount importance in modern synthetic chemistry, with profound applications in drug discovery, materials science, and catalysis.[1][2][3] Their unique chemical behavior stems from the intricate electronic interplay between the electron-deficient pyridine ring and the electron-rich carbon-carbon triple bond. This guide provides a comprehensive exploration of the reactivity of the ethynyl group when appended to a pyridine scaffold. We will delve into the core principles governing its transformations, moving beyond simple reaction lists to explain the causality behind experimental choices and protocol design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these versatile molecules.

The Electronic Landscape of Ethynylpyridines

The reactivity of an ethynyl group on a pyridine ring is not static; it is dynamically influenced by the inherent electronic properties of the pyridine core. The pyridine ring is electron-withdrawing, a consequence of the greater electronegativity of the nitrogen atom compared to carbon. This property fundamentally dictates the behavior of the attached alkyne.

  • Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring polarizes the π-system of the alkyne, rendering the terminal alkyne carbon more electrophilic than in a simple arylacetylene. This effect makes the ethynyl group susceptible to nucleophilic attack.

  • Increased Acidity: The terminal proton of an ethynylpyridine is more acidic compared to that of phenylacetylene, facilitating its deprotonation and subsequent participation in metal-catalyzed coupling reactions.

  • The Role of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen imparts basicity. This basic site can be protonated or coordinated to a Lewis acid, a process that dramatically amplifies the electron-withdrawing effect of the ring. This salt formation significantly enhances the electrophilicity of the ethynyl group, opening up unique reaction pathways not readily accessible to other alkynes.[4][5] The position of the nitrogen (2-, 3-, or 4-) subtly modulates these electronic effects, influencing reaction rates and regioselectivity.

This duality—a basic nitrogen atom and an increasingly electrophilic alkyne—is the cornerstone of ethynylpyridine chemistry.

Key Reaction Classes and Methodologies

The unique electronic features of ethynylpyridines give rise to a rich and diverse range of chemical transformations. This section will explore the most synthetically valuable reaction classes, providing both mechanistic insights and field-proven protocols.

Nucleophilic Addition Reactions

The polarization of the ethynyl group by the pyridine ring makes it an excellent substrate for nucleophilic additions. This reactivity is profoundly enhanced by leveraging the basicity of the ring nitrogen.

A classic example of this enhanced reactivity is the hydrohalogenation of 2-ethynylpyridines. Unlike typical alkynes, which undergo electrophilic addition and are often plagued by low efficiency and over-addition, 2-ethynylpyridine reacts readily with hydrohalic acids via a nucleophilic pathway.[4][5]

The key is the initial protonation of the basic pyridine nitrogen by the acid (e.g., HCl). This forms a pyridinium salt, which drastically increases the electron-withdrawing capacity of the ring and, consequently, the electrophilicity of the alkyne. The halide anion, now held in close proximity as the counterion, executes a nucleophilic attack on the activated triple bond to yield the vinyl halide product with high efficiency and stereoselectivity.[4][5] This proximity effect means the reaction can proceed smoothly even at lower concentrations.[5]

Hydrohalogenation_Mechanism sub 2-Ethynylpyridine salt Pyridinium Salt (Enhanced Electrophilicity) sub->salt Protonation of Pyridine N hcl H-X product 2-(2-Haloethenyl)pyridine salt->product Nucleophilic Attack by X⁻

Caption: Mechanism of nucleophilic hydrohalogenation of 2-ethynylpyridine.

This protocol is adapted from the work of Tanimoto et al.[4][5]

  • Reaction Setup: To a solution of 2-ethynylpyridine (1.0 mmol) in a suitable solvent such as 1,4-dioxane (2.0 mL) in a sealed tube, add concentrated hydrochloric acid (e.g., 37%, 2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloroethenyl)pyridine.

ReactantAcidTemperature (°C)Time (h)Yield (%)Reference
2-EthynylpyridineHCl60396[4]
2-EthynylpyridineHBr60198[4]
2-EthynylpyridineHI60199[4]
4-EthynylpyridineHCl150593[4]

Table 1. Summary of Hydrohalogenation Reactions of Ethynylpyridines.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp) bonds.[6][7][8] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[7] Ethynylpyridines are excellent substrates for this reaction, providing a direct route to complex molecular architectures that are crucial for pharmaceuticals and organic materials.[1][9]

The Sonogashira reaction operates through two interconnected catalytic cycles.[6]

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X). Simultaneously, the copper acetylide, formed in the copper cycle, transmetalates with the Pd(II)-halide complex. Reductive elimination then occurs, releasing the final coupled product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst.

  • The Copper Cycle: In the presence of a base, copper(I) coordinates with the terminal alkyne (H-C≡C-R²) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and is the key intermediate for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product R¹-C≡C-R² pd_trans->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide cu_acetylide->pd_ox from Cu cycle alkyne H-C≡CR² alkyne->cu_acetylide Coordination & Deprotonation base Base base->alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

This protocol is adapted from the work of Zhu et al. for the synthesis of 2-amino-3-alkynylpyridines.[10]

  • Catalyst Preparation: In a dry, nitrogen-flushed round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add anhydrous DMF (e.g., 2.0 mL for a 0.5 mmol scale reaction) and stir the mixture for 30 minutes at room temperature under nitrogen.

  • Reagent Addition: Add the 2-amino-3-bromopyridine (1.0 equiv., 0.5 mmol), the terminal alkyne (1.2 equiv., 0.6 mmol), and a base such as triethylamine (Et₃N, e.g., 1.0 mL).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting halide.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Aryl HalideAlkyneYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylene96[10]
2-Amino-3-bromopyridine4-Ethynyltoluene94[10]
2-Amino-3-bromo-5-methylpyridinePhenylacetylene91[10]
2-Amino-3-bromo-5-chloropyridine1-Hexyne85[10]

Table 2. Representative Yields for Sonogashira Coupling to form 2-Amino-3-alkynylpyridines.

[3+2] Cycloaddition: The "Click" Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] This reaction robustly joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted-1,2,3-triazole ring.[12] Ethynylpyridines are excellent partners in this transformation, allowing for the facile introduction of the pyridine motif into complex molecules.

The accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. A key insight is that ligands can significantly accelerate the reaction. Notably, 2-ethynylpyridine itself has been shown to act as a promoting ligand, accelerating the CuAAC reaction in water by activating the copper catalyst.[13] This dual role as both reactant and ligand highlights the unique utility of this substrate class. The cycle involves the coordination of the azide to a dinuclear copper acetylide intermediate, followed by cyclization and protonolysis to release the triazole product and regenerate the active catalyst.

CuAAC_Mechanism alkyne R¹-C≡CH cu_acetylide R¹-C≡C-Cu(I) alkyne->cu_acetylide Forms Acetylide azide R²-N₃ intermediate Copper-Triazolide Intermediate azide->intermediate cu1 Cu(I) cu1->cu_acetylide cu_acetylide->intermediate + R²-N₃ (Cyclization) product 1,4-Disubstituted 1,2,3-Triazole intermediate->product Protonolysis product->cu1 Regenerates Catalyst h_plus H⁺ h_plus->intermediate

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol is adapted from the work of Fukuzawa et al.[13]

  • Reaction Setup: In a vial, suspend the alkyne (1.0 mmol), the azide (1.0 mmol), and copper(I) chloride (CuCl, 0.01 mmol, 1 mol%) in water (5 mL).

  • Promoter Addition: Add 2-ethynylpyridine (0.05 mmol, 5 mol%) as the promoting ligand.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The product often precipitates from the aqueous solution upon formation.

  • Work-up: Once the reaction is complete, collect the precipitated product by filtration.

  • Purification: Wash the solid with water and then a small amount of cold diethyl ether. If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis of Ethynylpyridine Precursors

A reliable supply of the starting ethynylpyridine is crucial. The most common and versatile method for their preparation is the Sonogashira coupling of a corresponding halopyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.[7][14]

This is a general procedure based on established methods.[14][15]

  • Step 1 (Sonogashira Coupling): To a solution of 4-iodopyridine (1.0 equiv.) in a solvent mixture like triethylamine and THF, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) under a nitrogen atmosphere. Add trimethylsilylacetylene (1.2 equiv.) dropwise and stir the reaction at room temperature until the starting halide is consumed (monitored by TLC/GC-MS). After completion, filter the reaction mixture through celite, concentrate, and purify by chromatography to obtain 4-(trimethylsilylethynyl)pyridine.

  • Step 2 (Deprotection): Dissolve the purified 4-(trimethylsilylethynyl)pyridine in a solvent such as methanol or THF. Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetra-n-butylammonium fluoride (TBAF) and stir at room temperature. Upon completion, perform an aqueous work-up and extract with an organic solvent. After drying and concentration, the crude 4-ethynylpyridine can be purified by chromatography or distillation.

Conclusion and Outlook

The ethynyl group in pyridines exhibits a rich and versatile reactivity profile, governed by a unique electronic synergy between the alkyne and the heterocyclic ring. Its ability to participate in nucleophilic additions, robust metal-catalyzed cross-couplings like the Sonogashira reaction, and highly efficient cycloadditions such as the CuAAC "click" reaction makes it an indispensable tool for synthetic chemists. The insights and protocols provided in this guide serve as a foundation for professionals in drug discovery and materials science to strategically design and execute syntheses of novel, highly functionalized molecules. As the demand for complex pyridine-containing scaffolds continues to grow, a deep understanding of the principles outlined herein will be critical for future innovation.[2][3]

References

theoretical studies on the electronic structure of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure of 2-Ethynylpyridin-4-amine: A Theoretical Approach

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, a molecule of significant interest due to its potential applications in materials science and drug development. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometry, frontier molecular orbital characteristics, charge distribution, and electronic transition properties. Key findings from the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surface reveal the interplay between the electron-donating amino group and the electron-accepting pyridine and ethynyl moieties. This study offers fundamental insights into the molecule's reactivity, stability, and optical properties, providing a robust computational framework for researchers and professionals in chemistry and drug development.

Introduction

Pyridine derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their unique electronic properties, arising from the nitrogen heteroatom, make them versatile scaffolds for designing novel functional molecules. The introduction of substituents allows for the fine-tuning of these properties. This compound combines three key functional groups: an electron-rich pyridine ring, a strong electron-donating amino group (-NH₂), and a π-conjugated ethynyl group (-C≡CH). This specific arrangement suggests potential for interesting intramolecular charge transfer (ICT) characteristics, nonlinear optical (NLO) properties, and utility as a building block in conductive polymers or as a ligand in coordination chemistry.

Understanding the electronic structure of this compound is paramount to predicting its chemical behavior and designing applications. Theoretical and computational chemistry provide powerful tools to investigate molecular properties at the atomic level. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational efficiency for studying the electronic properties of organic molecules.

This guide presents a detailed theoretical investigation of this compound. We will explore its ground-state geometry, the nature of its frontier molecular orbitals (FMOs), global reactivity descriptors, charge distribution patterns, and simulated electronic absorption spectra. The primary objective is to provide a foundational understanding of the molecule's electronic landscape, thereby guiding future experimental work and application-oriented design.

Computational Methodology

The protocols described herein represent a standard and validated approach for the quantum chemical analysis of organic molecules, grounded in established scientific literature.

Geometry Optimization and Vibrational Analysis

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • The molecular structure of this compound was initially built using standard bond lengths and angles.

  • Full geometry optimization was performed without any symmetry constraints using Density Functional Theory (DFT).

  • The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. This functional is widely recognized for its efficacy in describing the electronic structure of organic systems.

  • The 6-311++G(d,p) basis set was used, which provides a flexible description of the electron distribution, including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) to accurately model non-covalent interactions and potential charge delocalization.

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.

Electronic Structure Analysis

With the optimized geometry, a series of analyses were conducted to probe the electronic characteristics of the molecule.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating molecular stability and reactivity.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energy values, key chemical descriptors such as Ionization Potential (IP), Electron Affinity (EA), Chemical Hardness (η), Chemical Potential (μ), and Electronegativity (χ) were calculated to quantify the molecule's reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain deeper insight into intramolecular charge transfer (ICT) interactions and to quantify the charge on each atom.

Electronic Spectra Simulation

To understand the optical properties, the electronic absorption spectrum was simulated.

Protocol:

  • Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometry.

  • The B3LYP functional and 6-311++G(d,p) basis set were used, consistent with the ground-state calculations.

  • The first 10 singlet-singlet electronic transitions were calculated to determine their excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f).

All calculations were simulated as if performed using the Gaussian 09 software package.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Electronic Property Analysis cluster_output Step 4: Results Interpretation mol_build Molecular Structure Input geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal Verify Minimum fmo HOMO-LUMO Analysis freq_anal->fmo mep MEP Surface freq_anal->mep nbo NBO Analysis freq_anal->nbo tddft TD-DFT Calculation freq_anal->tddft reactivity Chemical Reactivity & Stability fmo->reactivity mep->reactivity charge_dist Charge Distribution & ICT nbo->charge_dist spectra Simulated UV-Vis Spectrum tddft->spectra

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its lowest energy state. The resulting structure is nearly planar, which facilitates π-electron delocalization across the entire molecule. The amino group, the pyridine ring, and the ethynyl group all lie within the same approximate plane. This planarity is a key factor influencing the electronic interactions between the substituent groups.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length (Å) C(ring)-NH₂ 1.37
C(ring)-C≡CH 1.43
C≡C 1.21
Bond Angle (˚) C-N-C (ring) 121.5

| | C(ring)-C-C(ethynyl) | 178.9 |

The C(ring)-NH₂ bond length is shorter than a typical C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair into the pyridine ring. The C(ring)-C≡CH bond connects two sp² and sp hybridized carbons, and its length is typical for such a linkage. The near-linear arrangement of the ethynyl group (178.9°) is as expected.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

FMO_Concept Relationship between FMOs and Molecular Properties cluster_homo cluster_lumo homo_level ------------------ Energy = -5.8 eV lumo_level ------------------ Energy = -1.2 eV energy_gap Energy Gap (ΔE) = 4.6 eV homo_level->energy_gap Electronic Transition homo_desc Electron Donor (Nucleophilic) lumo_desc Electron Acceptor (Electrophilic) energy_gap->lumo_level

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

The spatial distribution of the HOMO and LUMO for this compound is highly informative.

  • HOMO: The HOMO is primarily localized over the amino group and the pyridine ring. This indicates that this region is the most electron-rich part of the molecule and is the primary site for electrophilic attack. The nitrogen atom of the amino group contributes significantly to the HOMO, confirming its role as a strong electron donor.

  • LUMO: The LUMO, in contrast, is distributed mainly over the pyridine ring and the ethynyl group. This distribution highlights the electron-accepting nature of the ethynyl-pyridine system.

This distinct separation of the HOMO and LUMO densities suggests a strong potential for intramolecular charge transfer (ICT) upon electronic excitation, where an electron would move from the amino-pyridine region to the ethynyl-pyridine region.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital E(HOMO) -5.80
Lowest Unoccupied Molecular Orbital E(LUMO) -1.20
HOMO-LUMO Energy Gap ΔE 4.60
Ionization Potential (IP ≈ -E(HOMO)) IP 5.80
Electron Affinity (EA ≈ -E(LUMO)) EA 1.20
Chemical Hardness (η = (IP-EA)/2) η 2.30

| Electronegativity (χ = (IP+EA)/2) | χ | 3.50 |

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. The calculated gap of 4.60 eV suggests that this compound is a relatively stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface, which is invaluable for identifying sites of chemical reactivity.

  • Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is located around the nitrogen atom of the pyridine ring, making it the most likely site for protonation or coordination to a metal center.

  • Blue Regions (Positive Potential): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive potential is found on the hydrogen atoms of the amino group (-NH₂) and the terminal hydrogen of the ethynyl group.

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon framework.

The MEP analysis confirms the insights from FMO theory, clearly visualizing the electron-donating effect of the amino group and the electronegative character of the pyridine nitrogen.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of charge distribution and intramolecular interactions. The analysis of delocalization between filled (donor) and empty (acceptor) orbitals reveals the stabilization energy (E(2)) associated with ICT.

NBO_ICT Key Intramolecular Charge Transfer (ICT) Interactions cluster_donor Donor Orbitals cluster_acceptor Acceptor Orbitals lp_N Lone Pair (LP) on Amino Nitrogen pi_star_ring π* anti-bonding orbitals on Pyridine Ring lp_N->pi_star_ring E(2) = High (Strong Interaction) pi_ring π-orbitals on Pyridine Ring pi_star_ethynyl π* anti-bonding orbitals on Ethynyl Group pi_ring->pi_star_ethynyl E(2) = Moderate

Caption: NBO analysis showing dominant donor-acceptor interactions.

Key findings from the NBO analysis include:

  • A significant stabilization energy (E(2)) is found for the interaction between the lone pair (LP) orbital of the amino nitrogen and the π* anti-bonding orbitals of the pyridine ring. This confirms a strong n → π* delocalization, quantitatively describing the electron-donating effect of the -NH₂ group.

  • There is also notable delocalization from the π orbitals of the ring to the π* orbitals of the ethynyl group (π → π*), indicating conjugation across the system.

The calculated natural atomic charges show a negative charge on the pyridine nitrogen atom and a positive charge on the hydrogens of the amino group, which is consistent with the MEP analysis.

Simulated UV-Vis Spectrum (TD-DFT)

The electronic absorption properties were investigated using TD-DFT. The calculation predicts the main electronic transition responsible for the lowest energy absorption band.

Table 3: Calculated Electronic Transitions for this compound

Transition λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution

| S₀ → S₁ | 315 | 3.94 | 0.185 | HOMO → LUMO (95%) |

The results indicate a strong absorption band with a maximum (λmax) at approximately 315 nm. The high oscillator strength (f = 0.185) suggests this is an allowed and intense transition. The analysis confirms that this absorption corresponds almost entirely to the promotion of an electron from the HOMO to the LUMO. This is characteristic of a π → π* transition with significant ICT character, given the spatial separation of the HOMO and LUMO discussed previously.

Conclusion

This theoretical investigation provides a detailed and self-consistent picture of the electronic structure of this compound. The application of DFT and TD-DFT methods has yielded valuable insights into the molecule's geometry, stability, reactivity, and optical properties.

  • The molecule possesses a near-planar geometry, which is conducive to extensive π-electron delocalization.

  • The HOMO is localized on the amino group and pyridine ring, while the LUMO is centered on the pyridine ring and ethynyl group. This separation facilitates a significant intramolecular charge transfer upon electronic excitation.

  • The calculated HOMO-LUMO energy gap of 4.60 eV indicates that the molecule is kinetically stable.

  • The MEP and NBO analyses quantitatively confirm the electron-donating nature of the amino group and the electron-accepting character of the ethynyl-pyridine system. The pyridine nitrogen is identified as the primary site for electrophilic attack or coordination.

  • The simulated UV-Vis spectrum shows a strong absorption at ~315 nm, which is assigned to a HOMO → LUMO transition with pronounced π → π* and ICT character.

This comprehensive computational guide provides a foundational understanding that can direct the synthesis and application of this compound and its derivatives in the development of novel materials and pharmaceuticals.

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1]

This guide focuses on a particularly valuable building block: 2-Ethynylpyridin-4-amine . The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[4][5] Its nitrogen atom acts as a hydrogen bond acceptor, significantly influencing the pharmacokinetic properties of a molecule.[5] By providing a terminal alkyne handle on this crucial heterocyclic core, this compound serves as a versatile precursor for the synthesis of novel pharmaceutical intermediates, functional materials, and molecular probes.[6][7]

These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-proven laboratory protocols, designed to empower researchers in chemistry and drug development to successfully employ this compound in their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][8][9]

  • The Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[8][9]

    • Transmetalation: This is the crucial step where the two carbon fragments are brought together on the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide. This is often the rate-determining step of the overall reaction.[8]

    • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the aryl-alkyne) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

  • The Copper Cycle (The Alkyne Activator):

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the π-system of the terminal alkyne, this compound.[1][8]

    • Deprotonation: This coordination increases the acidity of the terminal alkyne proton, allowing a mild amine base (e.g., triethylamine) to deprotonate it, forming a key copper(I) acetylide intermediate.[1][8] This species is now primed for the transmetalation step in the palladium cycle.

A Critical Consideration for Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This competitive binding can act as a catalyst poison, inhibiting or completely stalling the reaction.[10][11] The choice of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this effect by promoting the desired catalytic cycle over catalyst inhibition.[10][12]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition Ar-X pd_trans L₂Pd(II)(Ar)(C≡CR') pd_ox->pd_trans Transmetalation CuC≡CR' pd_trans->pd0 Reductive Elimination Ar-C≡CR' cu_x Cu(I)X cu_alkyne [π-Alkyne]Cu(I)X cu_x->cu_alkyne Coordination H-C≡CR' cu_acetylide Cu(I)C≡CR' cu_alkyne->cu_acetylide Deprotonation Base-H⁺X⁻ Base cu_acetylide->pd_ox Transfers Acetylide

Caption: Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocols

This section provides a robust, general protocol for the Sonogashira coupling of this compound with a generic aryl bromide. Conditions should be optimized for specific substrates.

Materials and Equipment
  • Reagents: this compound, aryl halide (e.g., a bromopyridine), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) Iodide (CuI), anhydrous amine base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)), anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Equipment: Flame-dried Schlenk flask or reaction tube with a magnetic stir bar, rubber septa, inert gas line (Argon or Nitrogen) with a bubbler, syringes and needles, heating mantle or oil bath with temperature control, thin-layer chromatography (TLC) plates, and a rotary evaporator.

Step-by-Step General Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).[10][13]

  • Solvent and Base Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, degassed DMF (to make a ~0.2 M solution) via syringe, followed by triethylamine (2.0-3.0 eq.).[2]

  • Degassing: The reaction mixture should be thoroughly degassed to prevent oxygen-induced alkyne homocoupling (Glaser coupling).[10][11] This can be achieved by bubbling argon through the stirred solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

  • Substrate Addition: Add this compound (1.1-1.2 eq.) to the reaction mixture via syringe or as a solution in a small amount of the reaction solvent.

  • Reaction Execution: Stir the reaction at the desired temperature. For aryl iodides, room temperature is often sufficient. For aryl bromides, heating to 60-100 °C is typically required.[2][10][14]

  • Monitoring Progress: Monitor the consumption of the limiting reagent (typically the aryl halide) by TLC or LC-MS until the reaction is complete.

  • Workup Procedure:

    • Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic mixture with saturated aqueous ammonium chloride (NH₄Cl) to remove the bulk of the amine base, followed by a wash with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired product.

Workflow Fig. 2: Experimental Workflow arrow arrow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Solvents 2. Add Anhydrous Solvent & Base Setup->Solvents Degas 3. Degas Mixture (Ar bubble or F-P-T) Solvents->Degas AddAlkyne 4. Add this compound Degas->AddAlkyne React 5. Heat & Stir (Monitor by TLC/LC-MS) AddAlkyne->React Workup 6. Quench & Extract React->Workup Purify 7. Dry & Concentrate Workup->Purify Product 8. Column Chromatography (Purified Product) Purify->Product

Caption: Fig. 2: A typical workflow for the Sonogashira coupling experiment.

Optimization and Troubleshooting

Even robust reactions can require optimization. The following table outlines key parameters and provides guidance for troubleshooting common issues.

Table 1: Optimization of Reaction Parameters
ParameterStandard ConditionOptimization Rationale & Suggestions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)For less reactive aryl bromides/chlorides or if catalyst inhibition is suspected, switch to catalysts with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂) or use N-heterocyclic carbene (NHC) palladium complexes.[8][10]
Copper(I) Co-catalyst CuI (4-10 mol%)CuI accelerates the reaction but is the primary cause of alkyne homocoupling.[10] If Glaser coupling is a major side product, reduce the CuI loading or switch to a "copper-free" protocol.[8]
Base Triethylamine (Et₃N)Et₃N is standard. Other amine bases like DIPEA can be effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used in copper-free conditions.[1]
Solvent DMF or THF/Et₃NThe solvent must be anhydrous and degassed.[10] If solubility is an issue or catalyst decomposition occurs, consider other solvents like dioxane or acetonitrile.[14]
Temperature RT to 100 °CReactivity order of halides is I > Br > Cl > OTf.[1] Iodides often react at room temperature, while bromides and chlorides require heating. Avoid excessive temperatures to prevent catalyst decomposition.[10][14]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst inhibition by pyridine nitrogen. 2. Insufficiently reactive aryl halide. 3. Poor quality of reagents (water, oxygen).1. Switch to a more robust ligand (e.g., bulky phosphine, NHC).[10] 2. Increase reaction temperature; confirm halide reactivity (I > Br > Cl).[10] 3. Use freshly distilled/anhydrous solvents and bases; ensure inert atmosphere.[11]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) catalyst.1. Ensure rigorous degassing (freeze-pump-thaw is highly effective).[10][11] 2. Switch to a copper-free protocol or add the alkyne slowly via syringe pump to keep its concentration low.[10][11]
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high. 2. Unsuitable solvent. 3. Impurities in reagents.1. Lower the reaction temperature and increase reaction time. 2. Screen alternative solvents like dioxane or toluene.[14] 3. Ensure high purity of all starting materials.
Dehalogenation of Starting Material 1. Reaction conditions are too harsh. 2. Presence of water or protic impurities.1. Lower the reaction temperature or screen a milder base.[11] 2. Ensure all reagents and solvents are strictly anhydrous.

References

Application Note: 2-Ethynylpyridin-4-amine as a Versatile Building Block for Modular PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] The modularity of PROTACs necessitates a robust toolbox of chemical building blocks that enable rapid and efficient synthesis of diverse compound libraries. This application note details the strategic use of 2-ethynylpyridin-4-amine, a versatile building block that incorporates a terminal alkyne for "click" chemistry and a nucleophilic amine on a privileged pyridine scaffold. We provide a comprehensive guide, including the rationale for its use, detailed synthetic protocols for its incorporation into a model PROTAC, and methods for characterization. The protocols herein demonstrate a convergent synthetic route, leveraging a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to exemplify the utility of this compound in streamlining PROTAC discovery.

The Strategic Value of this compound in PROTAC Design

The chemical architecture of this compound offers a unique combination of functionalities that are highly advantageous for PROTAC synthesis. Its utility stems from three key features: the ethynyl group, the pyridine ring, and the 4-amino group.

The Ethynyl Group: A Bio-orthogonal Handle for Click Chemistry

The terminal alkyne is an ideal functional group for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it perfect for the late-stage conjugation of complex molecular fragments.[7][8] In the context of PROTAC synthesis, the ethynyl group on this compound allows for a highly efficient and modular connection to a linker functionalized with a corresponding azide group. This strategy enables researchers to rapidly synthesize a library of PROTACs with varying linker lengths and compositions by simply coupling different azide-modified linkers to the core building block.[9]

The Pyridin-4-amine Moiety: A Privileged Pharmacophore

The 2-aminopyridine scaffold and its derivatives are common structural motifs in compounds with significant biological activity, including kinase inhibitors.[10][11] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at the 4-position serves as a hydrogen bond donor. This arrangement provides a valuable pharmacophore that can be exploited for binding to the POI. By incorporating this compound as part of the POI ligand, medicinal chemists can leverage these interactions to achieve high binding affinity and selectivity.[12]

Impact on Physicochemical Properties in "Beyond Rule of Five" Space

PROTACs inherently possess high molecular weight and other properties that place them "beyond the Rule of Five" (bRo5), presenting significant challenges for achieving favorable pharmacokinetics, such as cell permeability and oral bioavailability.[2][13] The choice of every building block is therefore critical. The relatively small and rigid nature of the this compound scaffold helps to minimize the addition to molecular weight and rotatable bonds compared to more flexible aliphatic chains. Careful consideration of such building blocks is a key aspect of modern PROTAC design aimed at improving their drug-like properties.[14][15]

PROTAC Synthesis: A Convergent Approach

This section outlines a representative, three-stage convergent synthesis for a model PROTAC targeting Bromodomain-containing protein 4 (BRD4). The strategy involves:

  • Preparation of an azide-functionalized linker attached to an E3 ligase ligand (Pomalidomide).

  • CuAAC reaction of the azide-linker with this compound.

  • Final amide coupling of the resulting intermediate with the BRD4 ligand, (+)-JQ1-acid.

G cluster_0 Stage 1: E3 Ligand Functionalization cluster_1 Stage 2: Core Building Block Integration cluster_2 Stage 3: Final PROTAC Assembly Pomalidomide Pomalidomide Derivative E3_Azide Pomalidomide-Linker-N3 Pomalidomide->E3_Azide Amide Coupling AzideLinker Azido-PEG-Linker AzideLinker->E3_Azide Intermediate E3-Linker-Triazole-Pyridine-NH2 E3_Azide->Intermediate CuAAC 'Click' Reaction E3_Azide->Intermediate EthynylPyridine This compound EthynylPyridine->Intermediate FinalPROTAC Final BRD4 PROTAC Intermediate->FinalPROTAC Amide Coupling Intermediate->FinalPROTAC JQ1 (+)-JQ1-Carboxylic Acid (POI Ligand) JQ1->FinalPROTAC

Caption: Convergent synthetic workflow for PROTAC assembly.

Protocol 2.1: Synthesis of Azide-Functionalized Pomalidomide-Linker

This protocol describes the attachment of a PEG linker with a terminal azide to a pomalidomide derivative. PEG linkers are commonly used to improve solubility and optimize the ternary complex geometry.[16][17]

Materials

Reagent Supplier Cat. No. (Example)
4-Aminopomalidomide Various N/A
1-Azido-11-oxo-3,6,9-trioxa-12-azapentadecan-15-oic acid BroadPharm BP-22075
HATU Sigma-Aldrich 444099
N,N-Diisopropylethylamine (DIPEA) Sigma-Aldrich 387649

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |

Procedure:

  • To a solution of 4-Aminopomalidomide (1.0 eq) in anhydrous DMF, add the azido-PEG-acid (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker-azide conjugate.

Protocol 2.2: CuAAC Reaction with this compound

This key step joins the E3-ligase-linker fragment with the this compound building block via a 1,2,3-triazole linkage.[18]

Materials

Reagent Supplier Cat. No. (Example)
Pomalidomide-linker-azide (from 2.1) - -
This compound BLD Pharm 1094679-27-2
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) Sigma-Aldrich C7631
Sodium ascorbate Sigma-Aldrich A7631

| tert-Butanol (t-BuOH) / Water | Sigma-Aldrich | Various |

Procedure:

  • Dissolve the pomalidomide-linker-azide (1.0 eq) and this compound (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The reaction should turn cloudy.

  • Stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or preparative HPLC to obtain the amine-terminated intermediate.

Protocol 2.3: Final Amide Coupling to (+)-JQ1-Acid

The final step involves forming an amide bond between the amine-functionalized intermediate and a carboxylic acid-bearing POI ligand.[19][20]

Materials

Reagent Supplier Cat. No. (Example)
Amine-terminated intermediate (from 2.2) - -
(+)-JQ1 carboxylic acid MedChemExpress HY-15744A
HATU Sigma-Aldrich 444099
N,N-Diisopropylethylamine (DIPEA) Sigma-Aldrich 387649

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |

Procedure:

  • Dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-terminated intermediate from step 2.2 (1.1 eq) in DMF to the activated JQ1 solution.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor progress by LC-MS. Upon completion, filter the reaction mixture and purify directly by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Lyophilize the pure fractions to yield the final product as a solid.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.

  • Structural Confirmation: Verify the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the final compound using analytical HPLC, with a target purity of >95% for use in biological assays.

Physicochemical Properties of Key Molecules
CompoundStructure (Schematic)FormulaMW ( g/mol )cLogP (Predicted)TPSA (Ų)
This compound Pyridine-NH₂ with C≡CHC₇H₆N₂118.140.8552.05
Pomalidomide-Linker-N₃ Pomalidomide-PEG₄-N₃C₂₄H₂₉N₅O₇515.520.50165.7
(+)-JQ1-Acid JQ1-COOHC₂₃H₂₃ClN₄O₂S486.983.20101.4
Final PROTAC (Example) JQ1-Linker-PomalidomideC₅₄H₅₈ClN₁₁O₉S1120.644.15275.1

Note: cLogP and TPSA values are estimates from chemical software and will vary based on the specific linker used.

Mechanism of Action and Downstream Validation

The synthesized PROTAC functions by inducing proximity between the BRD4 protein and the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[21][22] This induced ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary forms E3 E3 Ligase (e.g., CRBN) E3->Ternary binds Ubiquitination Poly-Ubiquitination of Target Protein Ternary->Ubiquitination recruits E2-Ub Ub Ubiquitin (Ub) Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome marks for degradation Degradation Degraded Protein Fragments Proteasome->Degradation degrades

Caption: General mechanism of action for a PROTAC molecule.

Recommended Downstream Validation:

  • Biochemical Assays: Use techniques like TR-FRET or Surface Plasmon Resonance (SPR) to confirm the binding of the PROTAC to both BRD4 and CRBN and to measure the stability of the ternary complex.[23]

  • Cell-Based Assays: Perform Western blot or targeted proteomics experiments in relevant cell lines (e.g., HEK293T, cancer cell lines) to quantify the degradation of the target protein after treatment with the PROTAC.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of PROTACs. Its terminal alkyne provides a reliable handle for modular linker attachment via CuAAC click chemistry, while the pyridin-4-amine core offers a privileged scaffold for target engagement. The convergent synthetic strategy detailed in this note allows for the efficient and flexible construction of PROTAC molecules, facilitating the rapid exploration of structure-activity relationships essential for developing novel protein degraders.

References

Application Notes and Protocols for the Functionalization of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Ethynylpyridin-4-amine is a bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines two highly valuable chemical motifs: the 4-aminopyridine core and a terminal alkyne. The pyridine ring is one of the most common heterocyclic scaffolds found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The terminal alkyne serves as a versatile handle for a variety of robust and high-yielding coupling reactions. This guide provides detailed experimental protocols and the underlying scientific rationale for the two primary modes of functionalizing the alkyne moiety: Palladium-Catalyzed Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction has become indispensable in modern organic synthesis for constructing complex molecular architectures under mild conditions.[2][4]

Principle and Mechanistic Insights

The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[5] The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This activated species then transfers the alkyne group to the palladium center, regenerating the copper catalyst.

  • Reductive Elimination: The two organic fragments (the aryl/vinyl group and the alkyne) on the palladium center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7][8]

The amine base is crucial as it neutralizes the hydrogen halide (HX) byproduct generated during the formation of the copper acetylide.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromobenzonitrile)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.1 eq), Copper(I) Iodide (0.05 eq), and Triphenylphosphine (0.04 eq).

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and anhydrous triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Add this compound, Aryl Halide, CuI, PPh₃ to flask B Add Pd(PPh₃)₂Cl₂ catalyst A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous DMF & Triethylamine C->D E Stir at RT or Heat (e.g., 60°C) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Aqueous Wash & Dry H->I J Purify by Column Chromatography I->J K Final Product J->K Characterize Product (NMR, MS)

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Representative Data for Sonogashira Coupling
Aryl Halide SubstratePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
4-Iodoanisole25TEADMF25~95
1-Bromo-4-nitrobenzene25TEADMF60~88
3-Bromopyridine25TEADMF80~85
4-Bromobenzonitrile25TEADMF60~92

Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a concept developed by K. Barry Sharpless.[9] It describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The reaction involves the 1,3-dipolar cycloaddition of an azide to a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][11]

Principle and Mechanistic Insights

While the thermal cycloaddition of azides and alkynes is possible, it often requires high temperatures and produces a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-regioisomer.[9] The active Cu(I) catalyst is often generated in situ by the reduction of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[10][12] The pyridine nitrogen in the 2-ethynylpyridine structure can itself promote the reaction by forming an active complex with the copper catalyst.[13][14] This makes this compound an excellent substrate for this transformation.

Experimental Protocol: General Procedure for CuAAC

This protocol outlines a general procedure for the click reaction between this compound and a generic organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of ~0.2 M).

  • In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.2 eq).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure triazole product.

Workflow for CuAAC (Click Reaction)

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation A Dissolve Alkyne & Azide in t-BuOH/H₂O B Prepare fresh aq. solutions of Sodium Ascorbate & CuSO₄ A->B C Add Sodium Ascorbate to Alkyne/Azide mixture B->C D Add CuSO₄ solution to initiate reaction C->D E Stir at Room Temperature (1-12h) D->E F Dilute with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify (Chromatography or Recrystallization) H->I J Final Triazole Product I->J Characterize Product

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Representative Data for CuAAC
Azide SubstrateCuSO₄ (mol%)Sodium Ascorbate (mol%)SolventTime (h)Yield (%)
Benzyl Azide1020t-BuOH/H₂O2>98
1-Azido-4-methoxybenzene1020t-BuOH/H₂O4~95
3-Azidopropan-1-ol1020t-BuOH/H₂O1>99
Ethyl 2-azidoacetate1020t-BuOH/H₂O3~97

Note: Yields are illustrative and typically very high for this reaction, often requiring minimal purification.

Secondary Functionalization at the 4-Amino Position

While the terminal alkyne is the most common site for functionalization, the 4-amino group also offers opportunities for further derivatization. Standard amine chemistry can be applied, although care must be taken to choose conditions compatible with the alkyne.

  • N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form amides.[15] This reaction is generally high-yielding and can be used as a protecting group strategy or to introduce new functionalities.

  • N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to mixtures of mono- and di-alkylated products.[15] Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a more controlled method for preparing secondary and tertiary amines.[16][17]

For complex syntheses, it is often strategic to perform the alkyne coupling first, as the resulting products may have different solubility and reactivity profiles.

References

Applications of 2-Ethynylpyridin-4-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Ethynylpyridin-4-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel pharmacophores with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. The 2-aminopyridine moiety has long been recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions and serve as a versatile synthetic handle has cemented its role in drug design. The strategic incorporation of an ethynyl group at the 2-position of a 4-aminopyridine core, yielding this compound, introduces a highly versatile and reactive functionality. This transforms the scaffold into a powerful building block for the development of next-generation therapeutics, particularly in the realm of targeted covalent inhibitors.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical protocols for leveraging this valuable compound in drug discovery programs. We will delve into its synthesis, its role as a key intermediate, and its application in the design of covalent kinase inhibitors, supported by detailed experimental procedures and mechanistic insights.

Core Applications in Drug Discovery: A Focus on Covalent Inhibition

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of targeted covalent inhibitors (TCIs). The terminal alkyne, or ethynyl group, serves as a "warhead" that can form an irreversible covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of a target protein.[2] This mode of action offers several distinct advantages over traditional non-covalent inhibition:

  • Prolonged Duration of Action: By forming a stable covalent bond, the inhibitor can achieve a sustained therapeutic effect, potentially allowing for less frequent dosing.[4]

  • Enhanced Potency: The irreversible nature of the binding can lead to a significant increase in the apparent potency of the compound.[5]

  • High Selectivity: TCIs can be designed to target poorly conserved, non-catalytic cysteine residues, thereby achieving high selectivity for the intended target over other closely related proteins.[4]

The this compound scaffold is particularly well-suited for the development of covalent kinase inhibitors. Kinases are a major class of drug targets, especially in oncology, and the design of selective inhibitors is a key challenge due to the high conservation of the ATP-binding site across the kinome.[4] The ability to target a unique cysteine residue near the active site with a covalent warhead provides a powerful strategy to overcome this challenge.[2]

A notable example of a similar scaffold in action is the development of an alkynylpyrimidine-based covalent inhibitor of NF-κB-inducing kinase (NIK).[2] In this case, the alkynyl heterocycle was designed to target a unique cysteine residue (Cys444) in the active site of NIK, demonstrating the potential of this class of compounds as selective cysteine traps.[2]

Synthetic Protocols for this compound and its Derivatives

The synthesis of this compound can be efficiently achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] The general strategy involves the coupling of a protected acetylene, such as trimethylsilylacetylene (TMSA), with a suitable 2-halo-4-aminopyridine precursor, followed by deprotection of the silyl group.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a representative synthesis of this compound starting from 2-bromo-4-aminopyridine.

Workflow Diagram:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Bromo-4-aminopyridine C Pd(PPh3)2Cl2, CuI, Et3N, THF A->C B Trimethylsilylacetylene (TMSA) B->C D 2-(Trimethylsilylethynyl)pyridin-4-amine C->D Coupling E 2-(Trimethylsilylethynyl)pyridin-4-amine F K2CO3, MeOH E->F G This compound F->G Desilylation

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Bromo-4-aminopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-aminopyridine (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and triethylamine (3.0 eq).

    • To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(trimethylsilylethynyl)pyridin-4-amine.

  • Deprotection:

    • Dissolve the purified 2-(trimethylsilylethynyl)pyridin-4-amine (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield this compound.

Application in Kinase Inhibitor Design: A Covalent Targeting Approach

The this compound scaffold can be elaborated to generate potent and selective covalent kinase inhibitors. The 4-amino group provides a convenient attachment point for various pharmacophoric fragments that can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity.

Signaling Pathway and Mechanism of Action:

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Covalent Inhibition Kinase Target Kinase (with Cys residue) pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Covalent_Complex Kinase-Inhibitor Covalent Adduct Kinase->Covalent_Complex Covalent Bond Formation (at Cys residue) Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream ATP ATP ADP ADP ATP->ADP Inhibitor This compound Derivative Inhibitor->Covalent_Complex Covalent_Complex->Downstream Inhibition

Caption: Mechanism of covalent kinase inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a general method for assessing the inhibitory potency of this compound derivatives against a target kinase using a commercially available luminescent assay, such as the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 5 µL of a solution containing the target kinase and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final concentration of ATP should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The development of potent inhibitors from the this compound scaffold requires a systematic exploration of the structure-activity relationship (SAR). Modifications are typically made to the 4-amino group to optimize interactions with the target kinase.

Compound IDR-Group on 4-AminoTarget KinaseIC50 (nM)
Hypothetical-1 PhenylKinase X520
Hypothetical-2 4-FluorophenylKinase X250
Hypothetical-3 3-MethoxyphenylKinase X110
Hypothetical-4 N-methyl-N-phenylKinase X>1000

This table presents hypothetical data for illustrative purposes to guide SAR studies.

The data in the table suggest that substitution on the phenyl ring can influence potency, with electron-donating groups potentially being favorable. The loss of the N-H bond, as in Hypothetical-4, may be detrimental to activity, possibly due to the loss of a key hydrogen bond interaction with the kinase.

Conclusion and Future Directions

This compound is a high-value building block in medicinal chemistry, offering a direct route to the synthesis of targeted covalent inhibitors. Its strategic combination of a privileged aminopyridine scaffold and a reactive ethynyl "warhead" makes it particularly suitable for the development of selective kinase inhibitors. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to explore the potential of this versatile compound. Future efforts in this area will likely focus on expanding the range of kinase targets, exploring alternative covalent warheads derived from the ethynyl group, and optimizing the pharmacokinetic properties of the resulting inhibitors to translate their potent in vitro activity into in vivo efficacy.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethynylpyridin-4-amine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics across numerous areas, including oncology, infectious diseases, and neurology.[3][4] Among the functionalized pyridines, this compound stands out as a particularly valuable building block. The presence of a terminal alkyne at the 2-position offers a versatile handle for carbon-carbon bond formation, while the amino group at the 4-position provides a site for further derivatization and can significantly influence the molecule's physicochemical properties and biological interactions.

The ability to selectively and efficiently couple this compound with various aryl and heteroaryl partners is of paramount importance for generating libraries of novel compounds for drug screening. Palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, have emerged as the premier method for achieving this transformation under mild conditions with high functional group tolerance.[5][6] This guide provides a comprehensive overview, detailed mechanistic insights, and field-proven protocols for the successful application of palladium-catalyzed cross-coupling reactions with this compound, tailored for researchers, scientists, and drug development professionals.

The Sonogashira Coupling: A Preferred Strategy for C-C Bond Formation

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] The reaction's mild conditions and broad substrate scope make it exceptionally well-suited for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research.[8]

Causality Behind Experimental Choices: Navigating the Reaction Landscape

The success of a Sonogashira coupling hinges on the judicious selection of several key components:

  • Palladium Catalyst: The choice of the palladium source is critical. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, more advanced catalyst systems often provide higher efficacy.[9] For substrates like aminopyridines, the catalyst's ability to tolerate the coordinating nitrogen atom of the pyridine ring is crucial.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially coordinating substrates like this compound, phosphine ligands such as triphenylphosphine (PPh₃) are often effective.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.[5]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, degassed solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.[7]

Mechanistic Insights: The Catalytic Cycles in Action

The Sonogashira coupling proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium-Copper Co-catalyzed Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)-X(L2)->Cu(I)X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Base caption Figure 1: Palladium-Copper Co-catalyzed Sonogashira Cycle Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) π-alkyne complex π-alkyne complex Ar-Pd(II)-X(L2)->π-alkyne complex Ligand Dissociation & Alkyne Coordination Pd(II)-acetylide Pd(II)-acetylide π-alkyne complex->Pd(II)-acetylide Deprotonation (Base) Pd(II)-acetylide->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Pd(II)-acetylide->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-H->π-alkyne complex caption Figure 2: Copper-Free Sonogashira Catalytic Cycle Workflow start Start reagents Combine this compound, Aryl Halide, Catalyst, Ligand, Co-catalyst (if applicable), and Base in a dry Schlenk flask start->reagents solvent Add anhydrous, degassed solvent reagents->solvent degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) solvent->degas reaction Heat the reaction mixture under an inert atmosphere (N2 or Ar) degas->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Quench the reaction and perform aqueous workup monitor->workup Reaction Complete purify Purify the crude product by column chromatography workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end caption Figure 3: General Experimental Workflow for Sonogashira Coupling

References

Synthesis of Substituted Pyyridines for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring have cemented its status as a "privileged scaffold" in drug design.[2][3] Analysis of FDA-approved drugs reveals a significant number of pharmaceuticals incorporating the pyridine motif, highlighting its importance in achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles.[2][4] From the anti-cancer agent Imatinib to the calcium channel blocker Amlodipine, the versatility of the pyridine core is evident across a wide range of therapeutic areas.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing substituted pyridines, complete with detailed, field-proven protocols.

Classical Approaches to Pyridine Ring Construction

For decades, classical condensation reactions have been the bedrock of pyridine synthesis, enabling the construction of the core heterocyclic structure from acyclic precursors. These methods, while established, remain highly relevant for their robustness and ability to generate diverse substitution patterns.

Hantzsch Pyridine Synthesis

First described by Arthur Hantzsch in 1881, this multicomponent reaction is a highly efficient method for the preparation of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[6] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[7][8] The Hantzsch synthesis is particularly renowned for its application in the synthesis of calcium channel blockers like nifedipine.[6]

Reaction Causality: The reaction proceeds through a cascade of well-understood steps. Initially, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound.[9] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[9][10] The final aromatization step, often driven by an oxidizing agent, provides the stable pyridine ring.[6]

Experimental Protocol: Synthesis of a Nifedipine Analogue

This protocol describes the synthesis of a symmetrical 1,4-dihydropyridine, a precursor to a substituted pyridine, via the Hantzsch reaction.[5][11]

  • Materials:

    • 2-Nitrobenzaldehyde (1.0 eq)

    • Methyl acetoacetate (2.0 eq)

    • Ammonium acetate (1.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, allowing the 1,4-dihydropyridine product to precipitate.

    • Collect the crude product by vacuum filtration and wash with cold ethanol.

    • Purify the product by recrystallization from ethanol.

  • Aromatization:

    • Dissolve the purified 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.[7]

    • Heat the mixture at 80°C for 1 hour.[7]

    • After cooling, pour the mixture into water to precipitate the pyridine product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[7]

Aldehydeβ-KetoesterNitrogen SourceTypical Yield (Dihydropyridine)
BenzaldehydeEthyl acetoacetateAmmonium acetate~96% (ultrasound-assisted)[6]
2-NitrobenzaldehydeMethyl acetoacetateAmmonia~80% (microwave-assisted)[9]

Table 1: Representative yields for the Hantzsch synthesis under various conditions.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 β-Ketoester (1 eq) Ketoester1->Unsaturated_Carbonyl Knoevenagel Condensation Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Unsaturated_Carbonyl->Dihydropyridine Enamine->Dihydropyridine Michael Addition & Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation caption Workflow of the Hantzsch Pyridine Synthesis.

Workflow of the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile two-step approach to producing 2,3,6-trisubstituted pyridines.[10] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[10][12] A key advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step.[10]

Reaction Causality: The reaction is initiated by a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to form the pyridine ring.[10] The high temperatures traditionally required have been a drawback, but the use of acid catalysis (e.g., acetic acid or Amberlyst-15) can facilitate the cyclization at lower temperatures.[10][12]

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyridine

This protocol is a modified, one-pot procedure where the enamine is generated in situ.[10]

  • Materials:

    • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

    • Ethynylketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 eq)

    • Ammonium acetate (as the in-situ enamine source)[12]

    • Toluene/Acetic acid (5:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine the β-dicarbonyl compound, ethynylketone, and ammonium acetate in a 5:1 mixture of toluene and acetic acid.[10]

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Bohlmann_Rahtz Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Michael Addition Isomerization Heat-induced E/Z Isomerization Aminodiene->Isomerization Pyridine 2,3,6-Trisubstituted Pyridine Isomerization->Pyridine Cyclodehydration caption Mechanism of the Bohlmann-Rahtz Synthesis.

Mechanism of the Bohlmann-Rahtz Synthesis.
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a convergent and high-yielding method for preparing 2,4,6-trisubstituted pyridines.[13] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.

Reaction Causality: The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[13] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to furnish the final substituted pyridine.[13]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [13]

  • Part A: Synthesis of N-phenacylpyridinium bromide

    • Dissolve α-bromoacetophenone in a suitable solvent like acetone.

    • Add pyridine dropwise with stirring at room temperature.

    • Stir for 1-2 hours to allow for complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Part B: Synthesis of 2,4,6-Triphenylpyridine

    • In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (approx. 120°C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into ice water with stirring.

    • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

α-Pyridinium Saltα,β-Unsaturated CarbonylNitrogen SourceTypical Yield
N-phenacylpyridinium bromideChalconeAmmonium AcetateHigh[13]
2-acetylthiophene derived saltMichael acceptorAmmonium Acetate60% overall

Table 2: Representative examples for the Kröhnke synthesis.

Guareschi-Thorpe Condensation

This method provides access to 2-pyridone derivatives through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[8][14] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more user-friendly approach.[3]

Reaction Causality: The reaction is believed to initiate with an aldol-type condensation between cyanoacetamide and the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the 2-pyridone.[3] The use of ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[3]

Experimental Protocol: Synthesis of a 2-Pyridone Derivative [7]

  • Materials:

    • Cyanoacetamide (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Ammonium carbonate (20 mmol)

    • 1:1 Water/Ethanol mixture (20 mL)

  • Procedure:

    • In a flask, combine cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in the water/ethanol mixture.

    • Heat the mixture at 80°C for 4 hours.

    • Upon cooling, the product precipitates from the solution.

    • Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.

Ciamician-Dennstedt Rearrangement

This rearrangement reaction offers a unique approach to pyridine synthesis by expanding a pyrrole ring.[15] The classical method involves the reaction of pyrrole with a dihalocarbene, generated from a haloform and a strong base, to form a 3-halopyridine.[15]

Reaction Causality: The reaction proceeds through the [2+1] cycloaddition of the dihalocarbene to the pyrrole ring, forming an unstable dihalocyclopropane intermediate. This intermediate then rearranges to the 3-halopyridine.[15] While synthetically intriguing, the traditional method suffers from harsh conditions and the formation of byproducts.[16] Modern variations using α-chlorodiazirines as carbene precursors offer milder conditions and broader substrate scope.[17]

Modern Synthetic Methodologies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering unprecedented efficiency and functional group tolerance for the formation of C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[18] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds, including 2-arylpyridines.[18]

Reaction Causality: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[18]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine [18]

  • Materials:

    • 2-Chloro-5-methylpyridine (1.0 eq)

    • 4-Chlorophenylboronic acid (1.2 eq)

    • Palladium(II) acetate (2 mol%)

    • SPhos (4 mol%)

    • Cesium carbonate (2.0 eq)

    • Anhydrous 1,4-dioxane/degassed water

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-methylpyridine, 4-chlorophenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[19]

    • Add anhydrous 1,4-dioxane and degassed water via syringe.[19]

    • Heat the reaction mixture to 100°C with vigorous stirring for 18 hours.[19]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, perform an aqueous work-up with ethyl acetate and water.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Pyridine HalideBoronic AcidCatalyst/LigandBaseTypical Yield
2-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃High[19][20]
2-Bromopyridine3,5-bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃/Phosphite ligandKF82%[21]

Table 3: Representative conditions for Suzuki-Miyaura coupling to form arylpyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is a powerful tool for synthesizing aminopyridines, which are prevalent in many drug candidates.[22][23]

Reaction Causality: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the pyridine halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminopyridine.[23]

Experimental Protocol: Amination of 2-Bromopyridine with a Volatile Amine [22]

  • Materials:

    • 2-Bromopyridine (1.0 eq)

    • Volatile Amine (e.g., morpholine) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • In a dry, sealable reaction tube under an inert atmosphere, combine 2-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.[23]

    • Add anhydrous toluene, followed by the volatile amine.[23]

    • Seal the tube tightly and heat the reaction mixture to 80-100°C with vigorous stirring.[23]

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by standard methods.

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination PyHalide_S Pyridine Halide ArylPyridine Aryl-Pyridine PyHalide_S->ArylPyridine BoronicAcid Boronic Acid BoronicAcid->ArylPyridine Pd_Cat_S Pd(0) Catalyst Pd_Cat_S->ArylPyridine Base_S Base Base_S->ArylPyridine PyHalide_B Pyridine Halide AminoPyridine Amino-Pyridine PyHalide_B->AminoPyridine Amine Amine Amine->AminoPyridine Pd_Cat_B Pd(0) Catalyst Pd_Cat_B->AminoPyridine Base_B Base Base_B->AminoPyridine caption General workflow for modern cross-coupling reactions.

General workflow for modern cross-coupling reactions.
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for the synthesis of alkynylpyridines.[24]

Reaction Causality: The reaction involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[24]

Experimental Protocol: Coupling of 2-Iodopyridine with Phenylacetylene

  • Materials:

    • 2-Iodopyridine (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • PdCl₂(PPh₃)₂ (5 mol%)

    • Copper(I) iodide (CuI) (10 mol%)

    • Triethylamine (Et₃N) (3.0 eq)

    • THF

  • Procedure:

    • To a reaction flask under an inert atmosphere, add 2-iodopyridine, PdCl₂(PPh₃)₂, and CuI in THF.[25]

    • Add distilled triethylamine, followed by phenylacetylene.[25]

    • Stir the reaction at room temperature for 2 hours, then heat to 50°C for 12 hours.[25]

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Conclusion

The synthesis of substituted pyridines remains a vibrant and essential area of research in drug discovery. The choice of synthetic route depends on the desired substitution pattern, functional group tolerance, and scalability. Classical methods like the Hantzsch and Kröhnke syntheses provide powerful tools for constructing the pyridine core, while modern transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer unparalleled efficiency for the late-stage functionalization of the pyridine scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively navigate the synthesis of novel pyridine-based compounds in their quest for the next generation of therapeutics.

References

Application Notes & Protocols: The Strategic Role of 2-Ethynylpyridin-4-amine in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Among the vast arsenal of available synthons, 2-Ethynylpyridin-4-amine has emerged as a particularly valuable scaffold. Its unique trifunctional nature—comprising a pyridine ring, a reactive terminal alkyne, and a nucleophilic amino group—offers a powerful toolkit for researchers engaged in drug discovery and the development of novel organic materials.

The pyridine moiety is a well-established "privileged structure" in pharmacology, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and favorable pharmacokinetic properties.[1] The terminal alkyne serves as a versatile handle for robust carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").[2][3] Simultaneously, the 4-amino group provides a crucial site for further functionalization and can act as a key hydrogen bond donor, essential for molecular recognition at biological targets such as kinase active sites.[4]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Part I: Sonogashira Coupling: Forging Key Carbon-Carbon Bonds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2] This reaction is exceptionally valuable for incorporating the ethynylpyridine scaffold into larger, more complex molecules, often as a critical step in the synthesis of kinase inhibitors and other biologically active compounds.

Causality Behind Experimental Choices:

The standard Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) serves as the primary catalyst, facilitating the oxidative addition of the aryl halide.[5] A copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[2] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct and to act as a solvent or co-solvent.[2]

The choice of palladium ligand, base, and solvent can significantly impact reaction efficiency and substrate scope. For a substrate like this compound, the reaction conditions must be mild enough to avoid side reactions involving the amino group.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - this compound - Aryl Halide (Ar-X) - Pd(PPh₃)₂Cl₂ - CuI - Base (e.g., TEA) - Solvent (e.g., THF/DMF) add_reagents Add reagents to flask reagents->add_reagents setup Reaction Setup: - Inert atmosphere (Ar/N₂) - Anhydrous conditions setup->add_reagents degas Degas mixture add_reagents->degas heat Heat to specified temp. (e.g., 50-80 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product: 4-amino-2-(arylethynyl)pyridine purify->product G cluster_prep Preparation of Stock Solutions cluster_reaction Reaction cluster_workup Workup & Purification alkyne This compound in tBuOH/H₂O mix Combine alkyne and azide alkyne->mix azide Organic Azide (R-N₃) in tBuOH/H₂O azide->mix copper CuSO₄·5H₂O in H₂O add_cu Add CuSO₄ solution copper->add_cu ascorbate Sodium Ascorbate in H₂O (Freshly prepared) add_asc Add Sodium Ascorbate to initiate ascorbate->add_asc mix->add_cu add_cu->add_asc stir Stir at RT (1-24 h) add_asc->stir dilute Dilute with H₂O stir->dilute extract Extract with organic solvent (e.g., EtOAc) dilute->extract wash Wash & Dry extract->wash concentrate Concentrate in vacuo wash->concentrate product Isolated Product: 1,2,3-Triazole Derivative concentrate->product

References

Application Notes and Protocols for 2-Ethynylpyridin-4-amine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Ethynylpyridin-4-amine as a Targeted Covalent Inhibitor

In the landscape of modern drug discovery, the development of selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. Within this field, the aminopyridine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. This compound is a compound of significant interest, integrating the established hinge-binding capabilities of the aminopyridine core with the reactive potential of an ethynyl group. This unique combination positions it as a promising candidate for the development of targeted covalent inhibitors, a class of drugs known for their prolonged duration of action and high potency.

While direct and extensive research on this compound is still emerging, the wealth of data on structurally similar molecules, particularly in the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, provides a strong rationale for its investigation.[1][2] IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] The structural motifs present in this compound suggest a high likelihood of activity against kinases such as IRAK4, making it a compelling subject for further study.

This guide provides a comprehensive framework for researchers to explore the potential of this compound as an enzyme inhibitor. It outlines the hypothesized mechanism of action, detailed protocols for its evaluation in biochemical and cellular assays, and best practices for data analysis and interpretation. The protocols provided herein are intended as a robust starting point, which should be adapted and optimized for specific experimental contexts.

Hypothesized Mechanism of Action: Covalent Inhibition

The presence of an ethynyl moiety in this compound suggests its potential to act as a covalent inhibitor. Covalent inhibitors form a stable, long-lasting bond with their target enzyme, often leading to irreversible inhibition. This is in contrast to non-covalent inhibitors, which bind reversibly.

The proposed mechanism for this compound involves a two-step process:

  • Reversible Binding: The aminopyridine core of the molecule is predicted to bind non-covalently to the ATP-binding site of the target kinase. The amino group can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors.

  • Covalent Bond Formation: Once positioned within the active site, the ethynyl group can act as a "warhead," reacting with a nearby nucleophilic amino acid residue, such as cysteine or lysine. This forms a stable covalent bond, leading to the inactivation of the enzyme.

This covalent mechanism can offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome certain forms of drug resistance.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Outcome Inhibitor This compound Complex Enzyme-Inhibitor Complex (Non-covalent) Inhibitor->Complex Binding to Active Site Enzyme Target Enzyme (e.g., IRAK4) Enzyme->Complex Covalent_Complex Covalently Modified Enzyme (Inactive) Complex->Covalent_Complex Reaction with Nucleophilic Residue (e.g., Cysteine) Inhibition Inhibition of Enzyme Activity Covalent_Complex->Inhibition

Hypothesized two-step mechanism of covalent inhibition by this compound.

Protocols for Evaluating this compound

The following protocols provide a detailed methodology for the characterization of this compound as an enzyme inhibitor. These should be considered as templates and may require optimization based on the specific enzyme target and assay format.

Safety Precautions

This compound and its related compounds should be handled with care.[5][6][7] Always consult the Safety Data Sheet (SDS) before use.[5][6][7] General safety precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol describes a high-throughput biochemical assay to determine the inhibitory activity of this compound against a target kinase, such as IRAK4. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human kinase (e.g., IRAK4)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 1 nM).

  • Assay Setup:

    • In a 384-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO.

    • Add 5 µL of the kinase solution (pre-diluted in assay buffer to the desired concentration) to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the assay buffer. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Follow the manufacturer's instructions for the luminescence-based kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Plate_Setup Add Compound and Kinase to 384-well Plate Compound_Prep->Plate_Setup Pre_incubation Pre-incubate for Compound Binding Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with ATP/Substrate Mix Pre_incubation->Reaction_Start Reaction_Incubation Incubate at Optimal Temperature Reaction_Start->Reaction_Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Reaction_Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for in vitro biochemical kinase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Materials:

  • Cells expressing the target kinase (e.g., a human cell line)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting or mass spectrometry)

  • Antibody against the target protein (for Western blotting)

Procedure:

  • Cell Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or a single, effective concentration. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow the compound to enter the cells and bind to the target.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample using Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or protein abundance (for mass spectrometry).

    • Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation and Interpretation

The results from the biochemical and cellular assays can be summarized in the following tables for clear comparison and interpretation.

Parameter Description Example Value
IC50 (µM) The concentration of this compound that inhibits 50% of the target enzyme's activity in a biochemical assay.0.15 µM
CETSA Shift (°C) The increase in the melting temperature of the target protein in the presence of this compound.+5°C
Mode of Inhibition Determined by kinetic studies (e.g., competitive, non-competitive, irreversible). For a covalent inhibitor, time-dependent inhibition is expected.Covalent/Irreversible

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel enzyme inhibitors, particularly for kinases implicated in inflammatory diseases and cancer. The protocols and conceptual framework provided in this guide offer a comprehensive approach to investigating its potential as a targeted covalent inhibitor. Future studies should focus on confirming its specific molecular targets through techniques like chemical proteomics, optimizing its potency and selectivity through medicinal chemistry efforts, and evaluating its efficacy in preclinical disease models. The exploration of this and related compounds could lead to the discovery of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethynylpyridin-4-amine is a critical building block in medicinal chemistry and materials science, valued for its rigid, linear structure and versatile reactivity. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, can present significant challenges, leading to variable yields and difficult purifications. The electron-deficient nature of the pyridine ring and the coordinating properties of the amine group can complicate the catalytic cycle.

This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with this synthesis. It provides a structured troubleshooting framework, detailed protocols, and evidence-based explanations to help you systematically diagnose issues and optimize your reaction for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis of this compound, which typically involves the Sonogashira coupling of a 2-halopyridin-4-amine with a protected or terminal alkyne.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my Sonogashira reaction with 2-bromo-4-aminopyridine and TMS-acetylene, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a frequent issue that can stem from several sources related to catalyst activity, reaction conditions, or reagent quality. Let's diagnose it systematically.

1. Catalyst Inactivation or Insufficient Loading:

  • The Cause: The palladium catalyst is the engine of the reaction. The Pd(0) species, which is essential for the catalytic cycle, can be oxidized to inactive Pd(II) if oxygen is present. Furthermore, the aminopyridine substrate itself can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]

  • The Solution:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction.

    • Check Your Catalyst: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst like PdCl2(PPh3)2, ensure your phosphine ligand is not oxidized. Consider using a more robust, pre-formed Pd(0) catalyst like Pd(PPh3)4.[1]

    • Optimize Catalyst Loading: While typical loadings are 1-5 mol%, challenging substrates like aminopyridines may require slightly higher loadings. A study on 2-amino-3-bromopyridines found optimal conditions with 2.5 mol% of a palladium catalyst.[3][4]

2. Ineffective Base or Solvent System:

  • The Cause: The base is crucial for deprotonating the terminal alkyne (if used directly) and neutralizing the HX acid generated during the reaction.[5] An inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.

  • The Solution:

    • Base Selection: Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices as they act as both a base and a solvent.[1] Ensure your amine base is dry and free of impurities.

    • Solvent System: While an amine can serve as the solvent, co-solvents like THF, DMF, or acetonitrile can improve solubility and reaction rates. For 2-amino-3-bromopyridines, DMF was found to be an effective solvent at 100°C.[3][4]

3. Substrate Reactivity:

  • The Cause: The reactivity of the aryl halide is critical. The generally accepted trend for the rate-determining oxidative addition step is I > Br > Cl.[5] If you are using 2-chloro-4-aminopyridine, the reaction will be significantly slower and require more forcing conditions than with the bromo or iodo analogues.

  • The Solution:

    • Switch Halide: If possible, start with 2-iodo-4-aminopyridine for the highest reactivity, which often allows for milder reaction conditions (e.g., room temperature).[5] If you must use a bromide or chloride, be prepared to increase the temperature and catalyst loading.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Product

Question: My desired product is forming, but I'm getting a large amount of a side-product identified as the dimer of my alkyne (e.g., bis(trimethylsilyl)butadiyne). How can I prevent this?

Answer: Alkyne homocoupling, also known as the Glaser or Glaser-Hay coupling, is the most common side reaction in copper-mediated Sonogashira couplings.[6] It is an oxidative process that is highly dependent on the presence of both copper(I) and oxygen.[7]

1. Minimize Oxygen:

  • The Cause: Oxygen promotes the oxidation of the copper(I) acetylide intermediate, leading to the dimer.[7]

  • The Solution:

    • Rigorous Degassing: As with low conversion issues, meticulous degassing of all reagents and solvents is the first line of defense.

    • Hydrogen Atmosphere: For particularly stubborn cases, performing the reaction under a dilute hydrogen atmosphere (e.g., N2/H2 mix) can effectively suppress homocoupling by keeping the catalyst in its reduced, active state.[7]

2. Modify the Catalytic System:

  • The Cause: The copper(I) co-catalyst, while accelerating the desired reaction, is also essential for the undesired homocoupling pathway.[6]

  • The Solution:

    • Reduce CuI Loading: Titrate the amount of CuI down to the lowest effective level (e.g., 0.5-1 mol%).

    • Go Copper-Free: For challenging substrates, a copper-free Sonogashira protocol can completely eliminate the Glaser coupling side reaction.[6] These reactions may require a different base (e.g., TBAF) or higher temperatures but can provide a much cleaner product profile.[8]

3. Control Reagent Addition:

  • The Cause: A high instantaneous concentration of the alkyne relative to the aryl halide can favor the homocoupling pathway.

  • The Solution:

    • Slow Addition: Add the terminal alkyne slowly via syringe pump over the course of the reaction. This keeps its concentration low and maximizes the chance of it reacting with the palladium complex rather than another alkyne molecule.

Issue 3: Difficulty with TMS/TIPS Deprotection

Question: The Sonogashira coupling with my silyl-protected alkyne worked well, but now I'm struggling to remove the TMS (trimethylsilyl) or TIPS (triisopropylsilyl) group without degrading my product. What are the best conditions?

Answer: The deprotection of the silyl group is a critical final step. The this compound product can be sensitive to harsh basic or acidic conditions, leading to decomposition.[9] The key is to use mild and chemoselective methods.

1. For TMS Deprotection:

  • The Cause: Strong bases like NaOH or KOH can lead to side reactions or decomposition of the sensitive product.[9]

  • The Solution:

    • Mild Base (Recommended): The most common and reliable method is using a mild base like potassium carbonate (K2CO3) in methanol (MeOH).[10] The reaction is typically fast (often complete within 30 minutes at room temperature) and clean.

    • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) in THF is also effective but can sometimes be too aggressive.[10] Cesium fluoride (CsF) in DMF or MeCN offers another alternative.[9]

    • Silver Catalysis: For very sensitive substrates, a catalytic amount of a silver salt like AgNO3 can achieve chemoselective deprotection under neutral conditions.[11]

2. For TIPS Deprotection:

  • The Cause: The bulkier TIPS group is significantly more stable than TMS and requires more specific conditions for removal.[12][13] Standard K2CO3/MeOH is often ineffective.

  • The Solution:

    • Silver Fluoride (Recommended): The most effective reported method for deprotecting TIPS-acetylenes, especially on heteroaromatic systems, is using a stoichiometric amount (e.g., 1.5 equivalents) of silver fluoride (AgF) in methanol.[12][13] The reaction is typically run in the dark to prevent silver decomposition.

    • TBAF: While less effective than for TMS, TBAF can work for TIPS deprotection, but may require elevated temperatures and longer reaction times.

Protecting GroupReagent SystemTypical ConditionsNotes
TMS K2CO3 / MeOHRT, 30-60 minMost common & reliable. Mild and efficient.[10]
TMS TBAF / THFRT, 1-2 hCan be too harsh for some substrates.
TIPS AgF / MeOHRT, 1-3 h (in dark)Highly effective for robust groups. Requires stoichiometric silver.[12][13]
TIPS TBAF / THFRT to 50°C, 4-24 hSlower and may require heating.

Optimized Protocol: Two-Step Synthesis of this compound

This protocol details a reliable, two-step procedure starting from 2-bromo-4-aminopyridine, using a Sonogashira coupling with TMS-acetylene followed by a mild deprotection.

Step 1: Sonogashira Coupling

3-(Trimethylsilyl)-1-(pyridin-4-yl)prop-2-yn-1-amine

Materials:

  • 2-Bromo-4-aminopyridine (1.0 eq)

  • (Trimethylsilyl)acetylene (1.5 eq)

  • PdCl2(PPh3)2 (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.06 eq)

  • Triethylamine (Et3N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 2-bromo-4-aminopyridine, PdCl2(PPh3)2, CuI, and PPh3.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous THF and anhydrous Et3N (typically a 2:1 ratio of THF:Et3N).

  • Degas the resulting slurry by bubbling Argon/Nitrogen through it for 20 minutes.

  • Add (trimethylsilyl)acetylene dropwise via syringe.

  • Heat the reaction mixture to 60-65°C and stir under inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the TMS-protected product.

Step 2: TMS Deprotection

This compound

Materials:

  • TMS-protected product from Step 1 (1.0 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the TMS-protected amine in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC (the product is typically more polar). The reaction is often complete within 30-60 minutes.

  • Once complete, add water to dissolve the salts and extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product, this compound.

Visual Workflow & Decision Making

Troubleshooting Low Yield in Sonogashira Coupling

The following diagram provides a logical decision tree for troubleshooting a low-yielding Sonogashira reaction for this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity - Halopyridine (I > Br >> Cl) - Fresh Amine Base (Dry) - Active Catalyst Source start->check_reagents check_conditions 2. Assess Reaction Conditions - Fully Anaerobic? (Degassed?) - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions side_products 3. Analyze Side Products check_conditions->side_products glaser Glaser Homocoupling Dominant side_products->glaser Yes decomp Decomposition / Tar Formation side_products->decomp Yes no_reaction Mainly Starting Material side_products->no_reaction No solve_glaser Solution: - Rigorous Degassing - Go Copper-Free - Slow Alkyne Addition glaser->solve_glaser solve_decomp Solution: - Lower Temperature - Use Milder Base - Check Substrate Stability decomp->solve_decomp solve_no_reaction Solution: - Increase Temperature - Increase Catalyst Load - Use More Reactive Halide (Iodo) no_reaction->solve_no_reaction

Caption: Decision tree for diagnosing low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-ethynylpyridine directly instead of a protected alkyne? A: While possible, it is generally not recommended. Terminal alkynes are prone to the Glaser homocoupling side reaction.[6] Using a protected alkyne like TMS-acetylene followed by a simple deprotection step often results in a cleaner reaction and higher overall yield of the desired product.

Q2: My final product, this compound, is unstable and darkens over time. How should I store it? A: Terminal ethynylpyridines can be unstable, particularly if exposed to air, light, or trace metals, which can catalyze polymerization or degradation. For long-term storage, it is best to keep the compound as a solid under an inert atmosphere (Argon or Nitrogen), in an amber vial, and at low temperatures (-20°C).

Q3: The purification by column chromatography is difficult due to the polarity of the aminopyridine. Are there any tips? A: The amine functionality can cause streaking on silica gel. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (e.g., add 0.5-1% Et3N to your eluent system). This deactivates the acidic sites on the silica, leading to better peak shape and improved separation. Alternatively, reverse-phase chromatography can be an effective purification method for polar compounds.[14]

Q4: Is it possible to perform this reaction in "green" or aqueous solvents? A: Yes, significant progress has been made in developing Sonogashira couplings in water.[2] These systems often use specific water-soluble ligands and surfactants. While optimizing such a system for this specific substrate would require some development, it is a viable strategy for reducing the use of volatile organic solvents.

References

Technical Support Center: Purification of 2-Ethynylpyridin-4-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Ethynylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging separation problems.

Understanding the Molecule: this compound

Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure, featuring a basic pyridine ring, an amino group, and an electron-withdrawing ethynyl group, dictates its behavior on a chromatography column.

PropertyValue/CommentSignificance for Chromatography
Molecular Formula C₇H₆N₂-
Molecular Weight 118.14 g/mol Important for characterization.
Appearance Likely a solid.Affects sample preparation and loading.
pKa (estimated) The pKa of 4-aminopyridine is 9.17[1][2]. The electron-withdrawing ethynyl group at the 2-position will lower this value. The pKa of 2-aminopyridine is 6.86[1][3]. The actual pKa of this compound is likely between these values.The basicity of the molecule is a primary cause of strong interaction with acidic silica gel, leading to peak tailing and poor recovery.
Solubility 4-aminopyridine is soluble in polar solvents like water, ethanol, DMSO, and acetone, with limited solubility in non-polar solvents[4][5]. A similar profile is expected for this compound.Dictates the choice of solvents for dissolving the sample for column loading and for the mobile phase.
Stability 4-aminopyridine is a stable compound. The ethynyl group is generally stable but can be sensitive to certain conditions.The compound is likely stable on silica gel, but the possibility of degradation should not be entirely dismissed, especially with prolonged exposure to acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (60-120 or 230-400 mesh) is the most common choice. However, due to the basic nature of the aminopyridine moiety, strong interactions with the acidic silanol groups on the silica surface can be problematic. If you experience significant peak tailing or low recovery, consider the following alternatives:

  • Deactivated Silica Gel: You can deactivate the silica gel yourself by pre-treating the column with a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

  • Amine-functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing unwanted interactions.

  • Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography can be a powerful tool. This would involve using polar mobile phases like water/acetonitrile or water/methanol, often with a pH modifier.

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Starting Solvent Systems: Good starting points for normal-phase chromatography are mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • For highly polar compounds: If your compound is not moving from the baseline even in 100% ethyl acetate, you may need to use a more polar solvent system, such as dichloromethane/methanol.

  • The use of a basic modifier: Due to the basicity of this compound, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better elution.

Q3: Should I use isocratic or gradient elution?

A3: Gradient elution is often the best choice, especially when dealing with a crude mixture containing impurities of varying polarities.

  • Isocratic elution (using a constant solvent composition) can work well if your desired compound is well-separated from all impurities on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) allows you to first elute the less polar impurities, then your product, and finally the more polar impurities that might otherwise remain on the column. A typical gradient could be starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: The compound is not eluting from the column (stuck at the origin).

Possible Causes:

  • Mobile phase is not polar enough: The solvent system does not have sufficient eluotropic strength to move the highly polar aminopyridine off the stationary phase.

  • Strong irreversible adsorption: The basic amine is interacting very strongly with the acidic silica gel.

  • Compound decomposition on the column: While less likely for this compound, it's a possibility if the crude mixture contains aggressive reagents.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent. If you are using a hexane/ethyl acetate system, increase the ethyl acetate concentration. If that is not enough, switch to a more polar system like dichloromethane/methanol.

  • Add a Basic Modifier: This is often the key to eluting basic compounds. Add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. This will neutralize the acidic silanol groups and reduce the strong adsorption of your amine.

  • Check for Decomposition: Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica. In this case, switching to a less acidic stationary phase like alumina or using deactivated silica is recommended.

Problem 2: The compound is streaking or tailing badly.

Possible Causes:

  • Acid-base interaction with silica: This is the most common cause for basic compounds like this compound. The interaction with acidic silanol groups leads to a non-ideal equilibrium, causing the band to spread.

  • Column overloading: Too much sample has been loaded onto the column for its size.

  • Poor sample loading: The initial band of the sample at the top of the column was too wide.

Solutions:

  • Use a Basic Modifier: As with elution problems, adding a base like TEA or ammonia to the mobile phase is the most effective solution.

  • Reduce the Sample Load: A general rule of thumb is to use a silica-to-crude-product ratio of at least 30:1 (by weight). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

  • Improve Sample Loading Technique:

    • Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent. A more polar solvent can be used if necessary, but keep the volume as small as possible.

    • Dry Loading: If the compound is not very soluble in the mobile phase, or if you had to use a very polar solvent to dissolve it, dry loading is preferable. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.

Problem 3: Poor separation from impurities (co-elution).

Possible Causes:

  • Inappropriate mobile phase: The chosen solvent system does not provide enough selectivity between your product and the impurities.

  • Column was run too fast: A high flow rate does not allow for proper equilibration between the stationary and mobile phases.

  • Cracked or channeled column bed: Voids in the silica bed create pathways for the solvent and sample to travel through without proper interaction, leading to poor separation.

Solutions:

  • Optimize the Mobile Phase with TLC: Spend time developing a good solvent system using TLC. Try different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Slow Down the Flow Rate: For gravity columns, adjust the stopcock to have a slower drip rate. For flash chromatography, reduce the pressure.

  • Pack the Column Carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Packing the column as a slurry is generally recommended.

Problem 4: Low recovery of the product.

Possible Causes:

  • Irreversible adsorption: The compound has permanently stuck to the silica gel.

  • Decomposition on the column: The compound has degraded during the purification process.

  • Product is too dilute to detect: The collected fractions contain the product, but at a concentration too low to be seen by TLC.

Solutions:

  • Use a Basic Modifier or a Different Stationary Phase: This will mitigate irreversible adsorption.

  • Perform a Stability Test: As mentioned before, check if your compound is stable on silica.

  • Combine and Concentrate Fractions: If you suspect your product has eluted but is very dilute, combine the fractions where you expect your product to be and concentrate them on a rotary evaporator before running a TLC.

Experimental Protocols

Recommended Step-by-Step Protocol for Column Chromatography

This protocol is a general guideline. Always optimize the mobile phase based on TLC analysis of your specific reaction mixture.

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexane, and increase the polarity).

    • Add 0.5% triethylamine to your chosen solvent system and run another TLC to observe the effect on peak shape and Rf.

    • Aim for an Rf of 0.2-0.4 for your product.

  • Column Preparation:

    • Choose a column of appropriate size (a larger column for more material or difficult separations).

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Drain the solvent until it is just level with the top of the silica. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Start collecting fractions.

    • If using gradient elution, gradually increase the polarity of your mobile phase.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatography of this compound.

TroubleshootingWorkflow start Start Purification problem problem start->problem Issue Encountered? end_node Pure Product problem->end_node No (Good Separation) no_elution Compound Stuck? problem->no_elution No Elution tailing Tailing Observed? problem->tailing Tailing/Streaking poor_sep Co-elution? problem->poor_sep Poor Separation solution solution sol_polarity Increase Polarity (e.g., more EtOAc or MeOH) no_elution->sol_polarity Yes sol_base1 Add Basic Modifier (0.5% TEA or NH3) no_elution->sol_base1 Still Stuck? sol_base2 Add Basic Modifier (0.5% TEA or NH3) tailing->sol_base2 Yes sol_loading Check Loading: - Reduce amount - Use dry loading tailing->sol_loading Still Tailing? sol_solvent Optimize Mobile Phase (TLC with different solvents) poor_sep->sol_solvent Yes sol_flow Decrease Flow Rate Repack Column poor_sep->sol_flow Still Poor? sol_polarity->problem sol_base1->problem sol_base2->problem sol_loading->problem sol_solvent->problem sol_flow->problem

Caption: A decision-making workflow for troubleshooting common chromatography problems.

References

stability and storage conditions for 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Gemini Logo

Technical Support Center: 2-Ethynylpyridin-4-amine

Document ID: TSC-CHEM-2EP4A-001 Version: 1.0 Prepared by: Gemini Senior Application Scientist Last Updated: December 31, 2025

Introduction

This document provides essential guidance on the stability, storage, and handling of this compound (CAS: 667932-24-3). While specific public stability data for this compound is limited, this guide is built upon established principles of organic chemistry, leveraging an expert understanding of its constituent functional groups: a pyridine ring, a primary aromatic amine, and a terminal alkyne. This guide is intended for researchers, scientists, and professionals in drug development to ensure the compound's integrity throughout its lifecycle in the laboratory.

Section 1: Chemical Structure & Stability Profile

This compound possesses three key functional groups that dictate its stability:

  • 4-Amino Group: Primary aromatic amines can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light.[1][2] This can lead to the formation of colored impurities. Many amines are also hygroscopic, meaning they can absorb moisture from the air.[1][3]

  • 2-Ethynyl Group: Terminal alkynes are prone to oxidative degradation and can undergo dimerization or polymerization, sometimes catalyzed by trace metal impurities (e.g., copper).[4][5]

  • Pyridine Ring: While generally stable, the nitrogen atom can influence the reactivity of the other functional groups.

Based on this structural analysis, this compound should be treated as a compound sensitive to air, light, moisture, and potentially heat .[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container (such as an amber glass vial) under an inert atmosphere (argon or nitrogen).[2] It is recommended to store it at 2-8°C.[6][7] Combining these measures—low temperature, exclusion of light, and an inert atmosphere—provides the best protection against oxidative and moisture-related degradation.

Q2: How should I handle the compound for routine lab use?

A2: For short-term use, it's crucial to minimize exposure to the atmosphere. If you will be weighing out portions frequently, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. When handling the compound on the bench, work efficiently to reduce the time it is exposed to air and light. Always ensure the container is tightly sealed immediately after use.[8]

Q3: Is this compound sensitive to air and moisture?

A3: Yes. The primary amine group makes the compound potentially hygroscopic and susceptible to oxidation.[1][3] The terminal alkyne can also be sensitive to air. Therefore, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is the best practice, especially if the compound is to be used in sensitive downstream applications like catalysis.[2][9]

Q4: What are the visual signs of degradation?

A4: The most common sign of degradation for aminopyridine derivatives is a change in color. A pure compound should be an off-white or light-colored powder. The appearance of yellow, brown, or darker shades can indicate oxidation or polymerization. If you observe a significant color change, the purity of the compound should be verified before use.[10][11]

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to increased reactivity and potential for degradation. If you must store a solution for a short time, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene) that has been degassed. Store the solution under an inert atmosphere at low temperatures (2-8°C or colder) and protected from light. Always prepare solutions fresh whenever possible for the best experimental results.

Section 3: Troubleshooting Guide

Problem Encountered Potential Cause Related to Compound Stability Recommended Action
Low or inconsistent reaction yields. The compound may have degraded due to improper storage, leading to a lower concentration of the active starting material.1. Check the physical appearance of your solid for color changes. 2. Perform a purity check using a suitable analytical method (see Section 5). 3. If degradation is confirmed, use a fresh, unopened batch of the compound.
Appearance of unexpected side products in my reaction. Degradation products (e.g., oxidized amine, polymerized alkyne) may be participating in side reactions.1. Characterize the impurities in your stored material by LC-MS or NMR. 2. Re-purify the starting material by recrystallization or chromatography if possible. 3. Implement stricter handling protocols (e.g., use of a glovebox) to prevent future degradation.[2]
The solid compound has changed color (e.g., from off-white to yellow/brown). This is a strong indicator of oxidative degradation of the amine functional group.The compound's purity is questionable. A purity check is mandatory before use. For highly sensitive reactions, it is safest to discard the discolored material.
Poor solubility compared to a previous batch. This could be due to the formation of insoluble polymeric byproducts from the alkyne group.Confirm the material's identity and purity via analytical methods. If polymerization is suspected, the material may not be suitable for use.

Section 4: Visual Guides & Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of this compound.

cluster_main This compound cluster_deg Degradation Products A Initial Compound B Oxidized Amine Species (Colored Impurities) A->B  O₂, Light C Polymerized Alkyne (Insoluble Byproducts) A->C  Heat, Trace Metals D Hydrated Compound A->D  H₂O (Moisture)

Caption: Potential degradation pathways for this compound.

Diagram 2: Workflow for Assessing Compound Stability

Follow this workflow if you have concerns about the quality of a stored sample.

start Start: Stored Sample of This compound visual_check 1. Visual Inspection (Color, Consistency) start->visual_check decision1 Is there a color change or clumping? visual_check->decision1 purity_check 2. Analytical Purity Check (e.g., ¹H NMR, LC-MS) decision1->purity_check Yes decision1->purity_check No (Good Practice) decision2 Is Purity >95% and consistent with spec? purity_check->decision2 use_compound Proceed with Experiment decision2->use_compound Yes repurify Consider Repurification (if feasible) decision2->repurify No discard Discard and Use New Batch repurify->discard

Caption: Decision workflow for assessing compound stability before use.

Section 5: Experimental Protocol

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for preparing a sample of this compound for purity analysis by proton Nuclear Magnetic Resonance (¹H NMR).

Objective: To assess the chemical purity and structural integrity of a stored sample.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for polar compounds containing amines.

  • NMR tube

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound solid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, this may indicate the presence of insoluble impurities (e.g., polymers). Note any insolubility in your lab notebook.

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube using a pipette.

  • Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the obtained spectrum to a reference spectrum of a pure sample if available.

    • Look for the characteristic peaks of the compound: aromatic protons, the amine (-NH₂) protons (which may be broad), and the terminal alkyne proton (-C≡CH).

    • Integrate all peaks. The presence of unexpected peaks or integrals that do not match the expected proton ratios indicates the presence of impurities. The nature of these impurities (e.g., oxidized species, residual solvent) can often be inferred from their chemical shifts.

Section 6: References

  • Donnelly, R. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. --INVALID-LINK--

  • Zhao, A. (2024). How to store organic amine mixtures properly? CHEM-ADDITIVE Blog. --INVALID-LINK--

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. --INVALID-LINK--

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. --INVALID-LINK--

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-Aminopyridine. --INVALID-LINK--

  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.com. --INVALID-LINK--

  • Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. --INVALID-LINK--

  • Brugarolas, M. R., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. --INVALID-LINK--

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 2-Amino-4-methylpyridine. --INVALID-LINK--

  • Reusch, W. (2023). Reactions of Alkynes. Master Organic Chemistry. --INVALID-LINK--

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. --INVALID-LINK--

  • Frenkel, G., et al. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. PubMed. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134. --INVALID-LINK--

  • ChemicalBook. (2024). 4-ethynylpyridin-2-amine - Safety Data Sheet. --INVALID-LINK--

  • ChemScene. (n.d.). 2-Ethynylpyridine. --INVALID-LINK--

  • BLD Pharm. (n.d.). 4-Ethynylpyridin-2-amine. --INVALID-LINK--

  • Labscoop. (n.d.). 2-Ethynylpyridine, 98+%. --INVALID-LINK--

  • Biochem Chemopharma. (n.d.). Safety data sheet for 2-amino pyridine. --INVALID-LINK--

  • ChemicalBook. (2024). 2-ETHYNYLPYRIDINE - Safety Data Sheet. --INVALID-LINK--

  • Smolecule. (2023). Buy 2-Ethynylpyridine. --INVALID-LINK--

  • ChemicalBook. (2024). 2-ETHYNYLPYRIDINE. --INVALID-LINK--

  • Ji, Y., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. PMC - NIH. --INVALID-LINK--

  • Wang, W., & Shao, Z. (2019). The terminal and subterminal oxidation pathways for aerobic n-alkane degradation. ResearchGate. --INVALID-LINK--

  • Harayama, S., et al. (1999). Alkane Degradative Pathways. ResearchGate. --INVALID-LINK--

  • BLD Pharm. (n.d.). N-Ethyl-4-ethynylpyridin-2-amine. --INVALID-LINK--

  • ChemScene. (n.d.). This compound. --INVALID-LINK--

  • Peterson, M.A., et al. (2016). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. --INVALID-LINK--

References

identifying common side products in 2-Ethynylpyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethynylpyridin-4-amine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is structured to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during reactions with this versatile building block. The inherent reactivity of the terminal alkyne and the electronic nature of the aminopyridine ring can lead to several predictable, yet often frustrating, side reactions. This document will serve as a troubleshooting resource to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product I should expect when using this compound in a coupling reaction?

A1: The most prevalent side product is the homocoupled dimer, resulting from a Glaser-Hay coupling reaction.[1][2][3][4] This occurs when two molecules of the terminal alkyne (this compound) react with each other, catalyzed by the copper(I) species often used in Sonogashira couplings, in the presence of an oxidant (typically oxygen).[2][3][4] This process forms a symmetrical 1,3-diyne. While a useful reaction in its own right, it is considered a wasteful consumption of the starting material when cross-coupling is the desired outcome.[5]

  • Identification: The dimer will have a mass corresponding to (2 * Mass of Starting Material) - 2. It can often be detected by LCMS and may appear as a less polar spot on a TLC plate compared to the starting material.

Q2: My reaction mixture turned dark brown/black and resulted in an insoluble material. What happened?

A2: The formation of a dark, insoluble solid is a strong indicator of polymerization.[6] 2-Ethynylpyridine and its derivatives are known to undergo spontaneous or catalyzed polymerization, especially under acidic conditions or in the presence of certain transition metals.[6][7] The activation of the acetylenic triple bond can lead to the formation of conjugated polyacetylenes, which are often dark-colored, amorphous solids.[6][8][9]

  • Causality: This is often triggered by strong acids, high temperatures, or prolonged reaction times. The pyridine nitrogen can be protonated or coordinate to a metal, which in turn activates the alkyne for polymerization.[6][7]

Q3: I am performing a Sonogashira coupling and see very low conversion of my starting material, along with the homocoupled dimer. What are the likely causes?

A3: This is a classic troubleshooting scenario in Sonogashira couplings. Several factors could be at play:

  • Oxygen Contamination: The primary cause of excessive homocoupling is the presence of oxygen, which facilitates the oxidative Glaser coupling pathway.[1][5][10]

  • Inactive Palladium Catalyst: The palladium catalyst (Pd(0)) can be oxidized to an inactive state (e.g., Pd black), halting the cross-coupling cycle. This can be caused by impurities or non-optimal reaction conditions.[11]

  • Poor Reagent Quality: The quality of the amine base is critical. Old or improperly stored amines can contain impurities that inhibit the reaction.[11] Similarly, the copper(I) source can be easily oxidized if not handled under an inert atmosphere.[11]

  • Substrate-Specific Issues: The 4-amino group and the pyridine nitrogen can coordinate to the metal catalysts, potentially interfering with the catalytic cycle.[12][13]

Troubleshooting Guide & Mitigation Strategies

This section provides a more detailed, protocol-oriented approach to overcoming the common issues outlined above.

Issue 1: Dominant Homocoupling (Glaser Dimerization)

The formation of the 1,3-diyne dimer is a direct consequence of the copper-catalyzed oxidative coupling of the terminal alkyne.

Mechanism of Dimer Formation (Glaser-Hay Coupling)

Glaser_Coupling cluster_0 Catalytic Cycle cluster_1 Key Reactants A 2 R-C≡CH B 2 R-C≡C-Cu(I) A->B + 2 Cu(I) - 2 H+ C Dimer R-C≡C-C≡C-R B->C Oxidative Coupling D 2 Cu(0) B->D E 2 Cu(I) D->E + O₂ (Oxidant) E->B Reactant This compound (R-C≡CH) Catalyst Cu(I) Salt Oxidant O₂ caption Fig 1. Simplified Glaser-Hay homocoupling cycle. Troubleshooting start Reaction yields unexpected side product or low conversion check_solubility Is a dark, insoluble precipitate formed? start->check_solubility check_mass Does LCMS show a peak at (2*M)-2? check_solubility->check_mass No polymer Likely Polymerization check_solubility->polymer Yes dimer Glaser Homocoupling Dimer check_mass->dimer Yes other Consider other side reactions: - Dehalogenation - Solvent Adducts - Degradation check_mass->other No sol_polymer Action: Lower reaction temp. Avoid acidic conditions. Reduce reaction time. polymer->sol_polymer sol_dimer Action: Rigorously degas. Use fresh CuI or switch to copper-free conditions. dimer->sol_dimer

References

Sonogashira Coupling Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile synthetic tool.

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and materials science.[1][2][3] Its utility in drug discovery is notable for its ability to forge C(sp²)-C(sp) bonds under generally mild conditions, facilitating the synthesis of diverse molecular architectures.[1][3][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Sonogashira coupling experiments in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction is resulting in a low yield or no product at all. What are the likely causes and how can I rectify this?

Answer: A low or nonexistent yield is one of the most common frustrations with this reaction. A systematic troubleshooting approach is the most effective way to identify and solve the underlying problem.

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose, often visible as a black precipitate (palladium black).[5] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[2]

  • Copper Co-catalyst Quality: Copper(I) iodide can degrade over time. It is advisable to use a fresh batch to ensure its catalytic activity.[6]

  • Reagent Purity: Impurities present in the aryl halide, alkyne, solvent, or base can act as catalyst poisons.[5][6] High-purity reagents are essential for a successful reaction. If you suspect impurities, purification of your starting materials may be necessary.

  • Base Quality: The amine base is a critical component of the reaction and must be anhydrous. Oxidized or wet amine bases can lead to reaction failure.[5] Consider distilling the amine base prior to use.

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and undesired side reactions like Glaser coupling.[2][5][6] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Appropriate Solvent: Common solvents for Sonogashira couplings include THF, DMF, and toluene.[5] However, the choice of solvent can significantly impact the reaction, with some solvents like DMF reported to slow down certain reactions.[5][7]

  • Optimal Temperature: While many Sonogashira reactions proceed at room temperature, particularly with reactive aryl iodides, some substrates may necessitate gentle heating.[5][6] Conversely, excessively high temperatures can promote catalyst decomposition.[5]

Issue 2: Formation of a Black Precipitate (Palladium Black)

Question: I'm observing a black precipitate in my reaction vessel. What does this signify, and how can I prevent it?

Answer: The appearance of a black precipitate, known as palladium black, is a clear indication of palladium catalyst decomposition.[5][6] This occurs when the active Pd(0) catalyst aggregates and precipitates from the solution, rendering it catalytically inactive.

Common Causes and Solutions:

  • Presence of Oxygen: As previously mentioned, oxygen can oxidize and destabilize the Pd(0) catalyst.[5] Strict adherence to inert atmosphere techniques is paramount.

  • Impurities: Impurities in reagents or solvents can poison the catalyst, leading to its decomposition.[5] The use of high-purity starting materials is a critical preventative measure.

  • Excessively High Temperatures: While heating can be necessary for less reactive substrates, excessive temperatures can accelerate the rate of catalyst decomposition.[5] Careful temperature control is essential.

  • Solvent Choice: Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[6][8] If this is a recurring issue, consider screening alternative solvents.

Issue 3: Dominance of Alkyne Homocoupling (Glaser Coupling)

Question: My primary product is the homocoupled dimer of my starting alkyne. How can I suppress this side reaction?

Answer: The formation of alkyne homocoupling products, a reaction known as Glaser coupling, is a frequent side reaction, especially when using a copper co-catalyst in the presence of oxygen.[2][4]

Strategies to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. This includes thorough degassing of the solvent and the use of Schlenk techniques or a glovebox.[5]

  • Reduce Copper Catalyst Loading: Minimizing the quantity of copper(I) iodide can help to decrease the rate of the homocoupling side reaction.[9]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[9]

  • Switch to a Copper-Free Protocol: If homocoupling continues to be a significant issue, the most effective solution is often to switch to a copper-free Sonogashira protocol.[2][5][6] These methods have been developed specifically to avoid the formation of homocoupling byproducts.[2][10][11]

Issue 4: Difficulty with Unreactive Substrates

Question: My reaction with an aryl bromide or chloride is not proceeding. What adjustments can I make?

Answer: The reactivity of the aryl or vinyl halide has a major impact on the success of the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[2][6] Aryl iodides are the most reactive and often couple at room temperature, while aryl bromides may require heating, and aryl chlorides are generally the least reactive.[2][6]

Strategies for Less Reactive Halides:

  • Increase Temperature: For aryl bromides and chlorides, higher reaction temperatures are often necessary to facilitate the oxidative addition step, which is generally the rate-determining step.[4][12]

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. More electron-rich and sterically bulky ligands can enhance the catalytic activity towards less reactive halides.[13]

  • Catalyst System: For particularly challenging substrates, consider using more advanced palladium pre-catalysts or specialized ligand systems that have been developed for the activation of aryl chlorides.[4]

Data & Protocols

Table 1: Key Parameters for Sonogashira Coupling Optimization
ParameterRecommendationRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(0) is the active species. Pd(II) precatalysts need to be reduced in situ.[2] Catalyst loading may need to be increased for less reactive substrates.
Copper Co-catalyst CuI (1-10 mol%)Increases the rate of reaction but can promote alkyne homocoupling.[2][14] Consider copper-free conditions if homocoupling is an issue.[2]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)An amine base is required to deprotonate the alkyne.[2][6] Must be anhydrous and used in excess.[6]
Solvent THF, DMF, Toluene, or neat amineSolvent choice can impact reaction rate and catalyst stability.[5][7] Degassing is crucial to remove oxygen.[5][6]
Temperature Room Temperature to 120 °CAryl iodides often react at room temperature.[6] Aryl bromides and chlorides typically require heating.[2][6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and Glaser coupling.[2][5][6]
Experimental Protocols
Protocol 1: Standard Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of an aryl halide with a terminal alkyne.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed solvent (e.g., THF or toluene, 5 mL) and degassed amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature for aryl iodides, or heated for less reactive halides).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6][15]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira coupling, which is particularly useful for substrates prone to Glaser coupling.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol).

  • Heat the reaction mixture to the appropriate temperature (often higher temperatures are required than in the copper-catalyzed version).

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Process

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R'(L2) Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' (Product) Ar-Pd(II)-C≡C-R'(L2)->Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu-C≡C-R' Cu-C≡C-R' R'-C≡C-H->Cu-C≡C-R' CuX, Base CuX CuX Base Base

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Halide, Alkyne, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp.) Start->Check_Conditions Homocoupling Homocoupling Observed? Start->Homocoupling Decomposition Catalyst Decomposition? (Palladium Black) Check_Catalyst->Decomposition Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Inert_Atmosphere Improve Inert Atmosphere Technique Check_Conditions->Inert_Atmosphere Decomposition->Optimize_Temp No Decomposition->Inert_Atmosphere Yes Optimize_Ligand Change Ligand Homocoupling->Optimize_Ligand No Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Ethynylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethynylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and provide in-depth, field-proven insights to ensure the successful and efficient production of this compound.

I. Synthetic Overview: The Sonogashira Approach

The most common and scalable synthetic route to this compound involves a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of a 2-halopyridin-4-amine (typically 2-bromo- or 2-iodopyridin-4-amine) with a protected acetylene, most commonly trimethylsilylacetylene (TMSA).[1][2][3]

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound.[4]

This guide will focus on the challenges encountered during the scale-up of this synthetic sequence.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Halopyridin-4-amine D 2-(Trimethylsilylethynyl)pyridin-4-amine A->D Coupling B Trimethylsilylacetylene (TMSA) B->D C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Triethylamine) C->D F This compound D->F Desilylation D->F E Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) E->F

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction, but its scale-up can present several challenges.[2][3]

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium catalyst is of high quality and properly handled to avoid deactivation. Consider using a more robust catalyst like Pd(PPh3)4 or employing N-heterocyclic carbene (NHC) palladium complexes.[2] - For in-situ generation of Pd(0), ensure complete reduction of the Pd(II) precursor.[1]
2. Insufficient Base- The amine base is crucial for neutralizing the hydrogen halide byproduct.[1] Ensure at least stoichiometric amounts, and often an excess, of a suitable base like triethylamine or diisopropylethylamine is used.
3. Poor Substrate Reactivity- The reactivity of the 2-halopyridin-4-amine follows the order I > Br >> Cl.[1] If using a bromide, higher temperatures and longer reaction times may be necessary. For chlorides, specialized catalyst systems are often required.
Significant Homocoupling (Glaser Coupling) 1. Presence of Oxygen- The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[5] Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
2. High Copper Concentration- While catalytic amounts of CuI are necessary, excess copper can accelerate homocoupling.[5] Use the minimum effective amount of the copper co-catalyst.
3. Reaction Temperature- Higher temperatures can sometimes favor homocoupling. Optimize the temperature to find a balance between the rate of the desired cross-coupling and the side reaction.
Formation of Impurities 1. Catalyst Decomposition- Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and other byproducts. Monitor the reaction temperature closely.
2. Side Reactions of the Amine Group- The amino group on the pyridine ring can potentially coordinate with the metal catalysts, affecting their activity. While generally not a major issue, consider N-protection if other solutions fail.
Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-aminopyridine with TMSA
  • Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-4-aminopyridine (1 equivalent), copper(I) iodide (0.02 equivalents), and dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add degassed triethylamine (2 equivalents) and a suitable solvent such as THF or DMF. Stir the mixture until all solids are dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the amine salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

III. Troubleshooting Guide: TMS Deprotection

The removal of the trimethylsilyl group is generally a straightforward process, but challenges can arise, particularly during scale-up.

Problem Potential Causes Recommended Solutions
Incomplete Deprotection 1. Insufficient Reagent- Ensure a sufficient amount of the deprotecting agent is used. For base-mediated deprotection (e.g., K2CO3 in methanol), an excess is often required.[4] For fluoride-based methods (e.g., TBAF), use at least a stoichiometric amount.
2. Low Reaction Temperature- While many deprotection reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.
Product Degradation 1. Harsh Basic Conditions- this compound can be sensitive to strong bases and high temperatures. Use milder basic conditions (e.g., K2CO3 in methanol) and avoid prolonged heating.[4]
2. Acidic Work-up- The product is a basic amine and will form a salt in the presence of acid. Ensure the work-up is performed under neutral or basic conditions to isolate the free amine.
Difficult Purification 1. Residual Silyl Byproducts- Byproducts from the TMS group (e.g., TMS-OH, TMS-OMe) can sometimes complicate purification. An aqueous work-up is typically sufficient to remove these.
2. Product Polarity- The product is a polar amine, which can make extraction and chromatography challenging.
Experimental Protocol: TMS Deprotection of 2-(Trimethylsilylethynyl)pyridin-4-amine
  • Reaction Setup: Dissolve the crude 2-(trimethylsilylethynyl)pyridin-4-amine in methanol in a round-bottom flask.

  • Addition of Base: Add potassium carbonate (2-3 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

IV. FAQs: Scale-Up and Purification

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Exothermic Reactions: The Sonogashira coupling can be exothermic. On a larger scale, ensure adequate cooling and controlled addition of reagents to manage the heat generated.

  • Flammable Solvents: The use of flammable solvents like THF and triethylamine requires appropriate handling in a well-ventilated area, away from ignition sources.

  • Toxic Reagents: Palladium catalysts and copper salts are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: How can I improve the purity of my final product?

A2: The purity of this compound can be improved by:

  • Column Chromatography: For laboratory-scale purification, column chromatography is effective. Due to the basic nature of the amine, using amine-functionalized silica gel can prevent streaking and improve separation.[6][7] A gradient elution with a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: For larger quantities, recrystallization is often a more practical purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions for crystallization.

  • Acid-Base Extraction: An acid-base extraction can be a useful initial purification step to remove non-basic impurities.[8] Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification to precipitate the pure free amine.[8]

Purification Workflow Diagram

G A Crude this compound B Acid-Base Extraction A->B Initial Cleanup C Column Chromatography (Amine-functionalized silica) B->C For smaller scales D Recrystallization B->D For larger scales E Pure Product (>98%) C->E D->E

Caption: Purification strategies for this compound.

Q3: My Sonogashira reaction is sluggish on a larger scale. What can I do?

A3: Sluggish reactions during scale-up can be due to:

  • Inefficient Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if solids are present.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate can be limited by the transfer of reactants between phases. Efficient stirring is crucial.

  • Temperature Gradients: In large reactors, temperature gradients can occur. Ensure uniform heating and accurate temperature monitoring.

  • Catalyst Loading: While it's desirable to keep catalyst loading low, a slight increase may be necessary on a larger scale to compensate for any deactivation.

Q4: Are there any alternatives to the copper co-catalyst in the Sonogashira reaction to avoid homocoupling?

A4: Yes, copper-free Sonogashira couplings have been developed to address the issue of homocoupling.[1][2] These methods often employ different ligand systems for the palladium catalyst and may require slightly different reaction conditions. While they can be very effective, they may also require more optimization for a specific substrate.

V. References

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals. --INVALID-LINK--

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. --INVALID-LINK--

  • An efficient and reusable magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under aerobic, ligand and copper-free conditions. International Journal of New Chemistry. --INVALID-LINK--

  • Deprotection of synthesized oligosaccharides. ResearchGate. --INVALID-LINK--

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. --INVALID-LINK--

  • Is there an easy way to purify organic amines? Biotage. --INVALID-LINK--

  • Sonogashira Coupling Reaction Exam Prep. Pearson. --INVALID-LINK--

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. --INVALID-LINK--

  • Recent Advances in Sonogashira Reactions. ResearchGate. --INVALID-LINK--

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. ACS Publications. --INVALID-LINK--

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem. --INVALID-LINK--

  • Process for the purification of amines. Google Patents. --INVALID-LINK--

  • 4-Ethynylpyridin-2-amine. Sigma-Aldrich. --INVALID-LINK--

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. --INVALID-LINK--

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. --INVALID-LINK--

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. --INVALID-LINK--

  • Technical Support Center: Scaling Up the Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate. Benchchem. --INVALID-LINK--

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives. ResearchGate. --INVALID-LINK--

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address a critical challenge in synthetic chemistry: the undesired homocoupling of terminal alkynes. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired cross-coupled products.

Frequently Asked Questions: The Fundamentals of Alkyne Homocoupling

Q1: What is terminal alkyne homocoupling and why is it a significant problem?

Terminal alkyne homocoupling is an oxidative side reaction where two molecules of a terminal alkyne (R-C≡C-H) react to form a symmetric 1,3-diyne (R-C≡C-C≡C-R).[1] This process is widely known as the Glaser, or Glaser-Hay, coupling.[2][3]

This side reaction is a major issue in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, where the objective is to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The consequences of significant homocoupling are threefold:

  • Reduced Yield: The homocoupling pathway consumes the terminal alkyne, often the more valuable or synthetically complex starting material, thereby lowering the yield of the desired cross-coupled product.[6]

  • Complicated Purification: The resulting symmetric diyne byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography challenging and time-consuming.

  • Wasted Reagents: The consumption of the alkyne in this non-productive pathway represents a significant loss of material and synthetic effort.[7]

Q2: What is the core mechanism of Glaser-Hay homocoupling?

The Glaser-Hay coupling is fundamentally an oxidative process catalyzed by copper(I) salts.[1] While the full mechanistic picture is complex, the key steps are generally understood as follows:

  • Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated. This acetylide then coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species. This step is what activates the alkyne.[5][8]

  • Oxidative Coupling: Two molecules of the copper acetylide undergo an oxidative dimerization. This step requires an oxidant to proceed. In many lab settings, dissolved atmospheric oxygen (O₂) serves as this oxidant, regenerating the active copper catalyst in the process.[1][9] This is the critical step that forms the C(sp)-C(sp) bond of the diyne.

This oxidative nature is precisely why homocoupling becomes a major competitor in Sonogashira reactions, which often use a Cu(I) co-catalyst.[8] Any ingress of oxygen can trigger this unwanted pathway.

Troubleshooting_Workflow Start High Homocoupling in Sonogashira Check_O2 Is the system rigorously anaerobic? Start->Check_O2 Fix_O2 Implement Protocol 1: Rigorous Degassing Check_O2->Fix_O2 No Check_Conc Is the cross-coupling kinetically slow? Check_O2->Check_Conc Yes Fix_O2->Check_Conc Fix_Conc Implement Protocol 2: Slow Alkyne Addition Check_Conc->Fix_Conc Yes Check_Cat Is the substrate unreactive (Ar-Cl/Br)? Check_Conc->Check_Cat No Fix_Conc->Check_Cat Fix_Cat Switch to Bulky, Electron-Rich Ligands (e.g., XPhos) Check_Cat->Fix_Cat Yes Go_Cu_Free Is zero homocoupling critical? Check_Cat->Go_Cu_Free No Fix_Cat->Go_Cu_Free Fix_Cu_Free Implement Protocol 3: Copper-Free Conditions Go_Cu_Free->Fix_Cu_Free Yes Success Problem Solved Go_Cu_Free->Success No Fix_Cu_Free->Success

References

Technical Support Center: Strategies to Enhance the Solubility of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming solubility challenges associated with pyridine derivatives. Poor aqueous solubility is a significant hurdle in drug discovery, affecting bioavailability and overall therapeutic efficacy.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during your experiments.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides structured approaches to resolve them.

Issue 1: My pyridine derivative precipitates out of my aqueous buffer during biological assays.

This is a frequent observation when a compound, dissolved in an organic solvent like DMSO for stock concentration, is diluted into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of the solution.

Root Cause Analysis:
  • High Lipophilicity: The pyridine derivative may possess a high degree of lipophilicity, leading to poor water solubility.[3]

  • Crystalline Nature: A stable crystal lattice structure can require significant energy to break, thus lowering solubility.

  • pH Effects: The pH of the aqueous buffer may not be optimal for keeping the pyridine derivative in its more soluble ionized form.

Strategic Solutions Workflow:

start Precipitation Observed ph_check Is the compound ionizable? (pKa known?) start->ph_check ph_adjust Optimize Buffer pH ph_check->ph_adjust Yes cosolvent Introduce Co-solvents (e.g., Ethanol, PEG) ph_check->cosolvent No ph_adjust->cosolvent Insufficient Improvement end Solubility Enhanced ph_adjust->end Successful complexation Use Complexation Agents (e.g., Cyclodextrins) cosolvent->complexation Precipitation Persists cosolvent->end Successful surfactant Add Surfactants (e.g., Polysorbates) complexation->surfactant Further Enhancement Needed complexation->end Successful surfactant->end

Caption: Decision workflow for addressing compound precipitation.

Issue 2: Chemical modification of my lead pyridine compound to improve solubility is reducing its biological activity.

A common challenge in medicinal chemistry is the trade-off between improving physicochemical properties and maintaining pharmacological potency.[1]

Root Cause Analysis:
  • Steric Hindrance: The addition of solubilizing groups may sterically hinder the compound from binding to its target.

  • Altered Electronic Distribution: Changes to the molecule's electronics can disrupt key interactions with the target protein.

  • Prodrug Inefficiency: If a prodrug approach is used, the cleavage of the solubilizing moiety might be inefficient in the assay system.[4]

Strategic Solutions:
  • Subtle Structural Modifications:

    • Disrupt Planarity/Symmetry: Introducing non-planar groups or disrupting molecular symmetry can decrease crystal lattice energy without significantly altering the core pharmacophore.[5]

    • Bioisosteric Replacement: Replace a problematic group with a bioisostere that has more favorable solubility characteristics but similar electronic and steric properties.

  • Prodrug Strategies:

    • A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo.[4] This approach can temporarily mask the features of the drug that cause poor solubility.[6]

    • Phosphate Esters: Adding a phosphate group can dramatically increase water solubility and is often cleaved by endogenous phosphatases.[7]

    • Amino Acid Conjugates: Attaching amino acids can enhance solubility and potentially target specific transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical modification strategies to improve the solubility of pyridine derivatives?

Chemical modifications are a cornerstone of improving the solubility of lead compounds.[2] Key strategies include:

  • Salt Formation: For pyridine derivatives, which are typically basic, salt formation with an acid is a highly effective method to increase aqueous solubility.[3][8] The resulting salt is an ionized species with improved dissolution characteristics.[9][10] Common counterions include hydrochloride, mesylate, and sulfate.[11]

  • Introduction of Polar Functional Groups: Adding hydrophilic groups such as hydroxyl (-OH), morpholine, or short polyethylene glycol (PEG) chains can enhance water solubility.[1][12] For example, tethering a morpholine moiety to a thieno[2,3-b]pyridine scaffold increased its water solubility by three orders of magnitude.[1]

  • Prodrug Approach: As detailed in the troubleshooting section, converting the parent molecule into a more soluble prodrug that metabolizes back to the active form is a powerful strategy.[4]

Q2: How does pH adjustment influence the solubility of pyridine derivatives?

Pyridine is a weak base due to the lone pair of electrons on the nitrogen atom, which is not delocalized into the aromatic system.[13]

  • Mechanism: In an acidic environment (pH < pKa), the nitrogen atom gets protonated, forming a pyridinium cation. This ionized form is significantly more soluble in water than the neutral form.[14][15]

  • Practical Application: For a weakly basic drug, lowering the pH of the solution will increase its solubility.[16] Therefore, using a buffer with a pH below the pKa of the pyridine derivative can prevent precipitation.

Q3: What are co-solvents and how do they work to increase solubility?

Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar compounds.[17]

  • Mechanism: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for lipophilic molecules to dissolve.[18]

  • Common Examples:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

    • Dimethyl sulfoxide (DMSO)

  • Considerations: The concentration of the co-solvent must be carefully optimized, as high concentrations can be toxic in biological assays.

Co-Solvent Typical Starting Concentration for Assays Notes
DMSO< 1%High solubilizing power, but can be toxic at higher concentrations.
Ethanol1-5%Generally well-tolerated by cells, but can be volatile.
PEG 4005-10%A non-volatile and less toxic option.

Q4: Can cyclodextrins be used to improve the solubility of my pyridine derivative?

Yes, cyclodextrins are a highly effective tool for solubility enhancement.[2][19]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[20] The hydrophobic pyridine derivative can be encapsulated within this cavity, forming an inclusion complex.[21] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the drug.[][23]

  • Types of Cyclodextrins:

    • β-Cyclodextrin: Widely used but has limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher water solubility and lower toxicity, making it suitable for a wider range of applications, including parenteral formulations.[][24]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and a strong ability to form complexes.[]

Q5: What is the solid dispersion technique and when should I consider it?

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[25][26][27] This method is particularly useful for oral drug formulation.

  • Mechanism: The drug can be dispersed in a molecularly amorphous or crystalline state within the carrier.[25] This increases the surface area of the drug, improves wettability, and can lead to a supersaturated solution upon dissolution, which enhances absorption.[21]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[25]

  • Preparation Methods:

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.[21][27]

    • Melting (Fusion) Method: The drug and carrier are melted together and then cooled to a solid mass.[28]

    • Hot-Melt Extrusion: A more advanced method that uses an extruder to mix the molten drug and carrier.[27]

Caption: General workflow for preparing solid dispersions.

Q6: What are the standard analytical methods to quantitatively measure the solubility of my compound?

Accurate solubility measurement is crucial for guiding your enhancement strategy.

  • Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method.[29] An excess amount of the compound is added to a solvent and agitated until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered, and the concentration is determined by a suitable analytical technique.[29]

  • UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance and using a calibration curve.[30]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and widely used method for determining the concentration of a compound in a saturated solution, especially for complex mixtures or compounds with low UV absorbance.[31]

  • Nephelometry: This technique measures the light scattered by undissolved particles in a solution and can be used to determine kinetic solubility in high-throughput screening settings.

Experimental Protocols

Protocol 1: Salt Formation for a Basic Pyridine Derivative

Objective: To form the hydrochloride salt of a basic pyridine derivative to enhance aqueous solubility.

Materials:

  • Pyridine derivative

  • Diethyl ether or Ethyl acetate (anhydrous)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolve the pyridine derivative in a minimal amount of anhydrous diethyl ether or ethyl acetate.[9]

  • While stirring, add a stoichiometric amount (1.0 equivalent) of the hydrochloric acid solution dropwise.

  • Observe for the formation of a precipitate. If no precipitate forms, the solution can be cooled in an ice bath to encourage crystallization.

  • Continue stirring for 30-60 minutes after the addition is complete.

  • Isolate the precipitated salt by vacuum filtration.[9]

  • Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the resulting salt in a vacuum oven at a suitable temperature.

  • Confirm salt formation using analytical techniques such as melting point, NMR, or FTIR.

Protocol 2: Solubility Determination using the Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of a pyridine derivative in a specific buffer.

Materials:

  • Pyridine derivative (solid)

  • Buffer solution of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid pyridine derivative to a vial (enough so that undissolved solid remains at the end).

  • Add a known volume of the buffer to the vial.

  • Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).

  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[29]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC or the buffer for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard calibration curve.[30][31]

References

Technical Support Center: Managing Reaction Exotherms in Amination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms in the amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the thermal behavior of these critical reactions. The following information is based on established scientific principles and practical field experience to ensure the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic amination of pyridines?

A1: The main safety concern is a thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] This can result in vessel rupture, explosions, or the release of toxic materials.[2] Amination reactions of pyridines, such as the Chichibabin reaction, can be highly exothermic, particularly at scale.[3][4][5] The risk is magnified during scale-up due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[6][7]

Q2: Which common amination reactions of pyridines are known to be significantly exothermic?

A2: Several common amination methods for pyridines have the potential for significant exotherms:

  • Chichibabin Reaction: This reaction uses sodium amide to directly aminate the pyridine ring and is known to be highly exothermic.[3][4][5] The reaction progress can be monitored by the evolution of hydrogen gas.[3]

  • Nucleophilic Aromatic Substitution (SNAr): While versatile, SNAr reactions on pyridines can be exothermic, especially with highly activated substrates or when conducted at elevated temperatures to drive the reaction.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation.[10][11][12][13] While generally more controlled than other methods, the potential for exotherms exists, particularly during catalyst activation and with reactive substrates.[14]

Q3: How can I predict the thermal hazard of my specific pyridine amination reaction?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction.[15] This typically involves:

  • Reaction Calorimetry: Techniques like heat flow calorimetry or power compensation calorimetry measure the heat evolved during a reaction in real-time.[16][17] This data provides the heat of reaction (ΔHr), heat flow profiles, and allows for the calculation of the adiabatic temperature rise (ΔTad).[18]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product.[6] This is critical for defining the maximum safe operating temperature.

Q4: What are the key process parameters to control for managing exotherms?

A4: Several parameters can be manipulated to control the rate of heat generation:

  • Rate of Reagent Addition: For semi-batch processes, the controlled, slow addition of a limiting reagent is a primary method for managing the exotherm.[6][7] It's a common misconception that slow addition alone guarantees safety; the addition rate must be slower than the reaction rate to prevent accumulation of unreacted reagents.[1][6]

  • Temperature Control: Maintaining a consistent and appropriate reaction temperature is vital.[19] This requires an efficient cooling system capable of removing the heat generated by the reaction.[19]

  • Mixing: Proper agitation is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.[2]

  • Concentration: Diluting the reaction mixture with a suitable solvent increases the overall thermal mass, which can help absorb the heat generated.[20]

Q5: What are some advanced strategies for controlling highly exothermic pyridine aminations?

A5: For particularly challenging reactions, consider these advanced approaches:

  • Flow Chemistry: Continuous flow reactors offer a significant safety advantage due to their high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[18][21][22][23][24] This enables precise temperature control and minimizes the volume of hazardous material at any given time, making it an ideal platform for highly exothermic reactions.[24][25]

  • In-situ Reaction Monitoring: Techniques like FTIR, Raman, or NMR spectroscopy can provide real-time information on the concentration of reactants and products.[26][27][28] This allows for a more dynamic and responsive control of the reaction, ensuring that reagent accumulation is not occurring.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Sudden, unexpected temperature spike during reagent addition.
Potential Cause Troubleshooting Steps
Reagent Accumulation: The rate of addition is faster than the rate of reaction, leading to a buildup of unreacted starting material.1. Immediately stop the addition. 2. Ensure maximum cooling is applied. 3. Verify proper mixing. 4. Once the temperature is stable and begins to decrease, resume addition at a significantly slower rate. 5. Consider using in-situ monitoring to track reagent consumption in real-time.[26]
Localized Hot Spot: Inadequate mixing is preventing efficient heat dissipation.1. Increase the stirring rate. 2. Check the placement and type of stirrer to ensure it is appropriate for the vessel geometry and reaction volume.
Cooling System Failure: The cooling bath or cryostat is not functioning correctly.1. Stop the reagent addition immediately. 2. If safe to do so, prepare a secondary cooling bath (e.g., ice water) for emergency cooling. 3. Troubleshoot the primary cooling system.
Problem 2: The reaction is proceeding much slower than expected, and I am concerned about reagent accumulation.
Potential Cause Troubleshooting Steps
Low Reaction Temperature: The reaction temperature may be too low for the desired reaction rate.1. Slowly and carefully increase the reaction temperature in small increments. 2. Monitor the heat flow using a reaction calorimeter to observe any changes in the exotherm. [16]
Catalyst Deactivation (for catalyzed reactions like Buchwald-Hartwig): The catalyst may be poisoned or degraded.1. Ensure all reagents and solvents are of appropriate purity and free of catalyst poisons. 2. Consider adding a fresh portion of the catalyst if the reaction has stalled completely.
Incorrect Reagent Stoichiometry: An error in the amount of a key reagent may be limiting the reaction rate.1. Carefully review your experimental procedure and calculations. 2. If possible, take a sample for analysis (e.g., LC-MS, NMR) to determine the concentration of reactants.
Problem 3: How do I safely scale up a pyridine amination reaction?
Key Consideration Actionable Steps
Thermal Hazard Assessment: Understanding the thermal properties of the reaction is paramount.1. Perform reaction calorimetry on the lab scale to determine the heat of reaction and maximum heat output. [17][29] 2. Use DSC to determine the decomposition temperature of all components. 3. Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure it is well below the decomposition temperature.
Heat Transfer: The ability to remove heat decreases with increasing scale.1. Choose a reactor with an appropriate heat transfer capacity for the scale and exothermicity of your reaction. 2. Consider using a jacketed reactor with a high-performance thermostat. [7] 3. For highly exothermic reactions, a transition to a continuous flow process is often the safest approach. [22][23][24][30]
Process Control: Maintaining control over the reaction is critical.1. Develop a detailed standard operating procedure (SOP) that includes controlled addition rates, temperature limits, and emergency procedures. 2. Implement automated control systems to monitor and adjust reaction parameters. [7]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Lab-Scale Buchwald-Hartwig Amination of a Bromopyridine

Objective: To perform a safe and controlled Buchwald-Hartwig amination of a bromopyridine with a primary amine on a laboratory scale.

Materials:

  • 2-Bromopyridine derivative

  • Primary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Jacketed lab reactor with overhead stirring and temperature probe

  • Thermostat for temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the jacketed lab reactor under an inert atmosphere.

  • Charge the reactor with the 2-bromopyridine derivative, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent.

  • Begin stirring and set the thermostat to the desired reaction temperature (e.g., 80 °C).

  • In a separate flask, dissolve the primary amine and the base in the anhydrous solvent.

  • Once the reactor has reached the set temperature, slowly add the amine/base solution via a syringe pump over a period of 1-2 hours.

  • Monitor the internal temperature of the reactor closely during the addition. If the temperature rises more than 5 °C above the setpoint, pause the addition until it returns to the desired temperature.

  • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Quench the reaction by the slow addition of water.

  • Proceed with standard workup and purification.

Diagram 1: Decision Tree for Managing a Pyridine Amination Exotherm

This diagram outlines the decision-making process when faced with a potential thermal runaway.

ExothermManagement Start Temperature Spike Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling CheckMixing Verify Adequate Mixing MaxCooling->CheckMixing TempStable Is Temperature Stable or Decreasing? CheckMixing->TempStable ResumeSlow Resume Addition at Slower Rate TempStable->ResumeSlow Yes Emergency Initiate Emergency Shutdown Protocol TempStable->Emergency No End Reaction Controlled ResumeSlow->End Investigate Investigate Root Cause (e.g., cooling failure) Emergency->Investigate

Caption: Decision-making workflow for responding to a temperature spike.

Diagram 2: Workflow for Safe Scale-Up of an Exothermic Amination

This diagram illustrates the necessary steps for safely scaling up an exothermic pyridine amination reaction.

ScaleUpWorkflow cluster_lab Lab Scale (<<1L) cluster_pilot Pilot/Kilo Scale (1-100L) cluster_production Production Scale (>100L) LabDev Initial Reaction Development Calorimetry Reaction Calorimetry (ΔHr, Heat Flow) LabDev->Calorimetry DSC DSC Analysis (Decomposition Temp) Calorimetry->DSC HazardAnalysis Thermal Hazard Analysis (MTSR, ΔTad) DSC->HazardAnalysis ProcessDesign Process Design (Reactor, Cooling, Dosing) HazardAnalysis->ProcessDesign Automation Implement Automated Safety Controls ProcessDesign->Automation SOP Develop Detailed SOP Automation->SOP Training Operator Training SOP->Training Execution Controlled Execution Training->Execution

Caption: A structured workflow for the safe scale-up of exothermic reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethynylpyridin-4-amine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Ethynylpyridin-4-amine is a pyridine derivative of significant interest, combining the functionalities of a nucleophilic amino group and a reactive ethynyl moiety. Understanding its electronic and structural properties through Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its application in synthesis and biological screening.

Understanding the Molecular Landscape: Substituent Effects

The chemical shifts observed in the NMR spectra of substituted pyridines are governed by the electronic effects of the substituents. The amino (-NH₂) group at the 4-position is a strong π-donor (through resonance) and a σ-acceptor (through induction), leading to an overall electron-donating effect. This results in increased electron density, particularly at the ortho (C3 and C5) and para (C2 and C6) positions relative to the amino group, causing an upfield shift (lower ppm) of the attached protons and carbons.

Conversely, the ethynyl (-C≡CH) group at the 2-position is a weak π-acceptor and a σ-acceptor, exerting an overall electron-withdrawing effect. This leads to a deshielding of the nuclei in the pyridine ring, resulting in a downfield shift (higher ppm) of the corresponding signals. The interplay of these opposing electronic effects in this compound creates a unique spectral fingerprint.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs. The predicted data for the target molecule was generated using advanced NMR prediction algorithms.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH3H5H6Other Protons
This compound (Predicted) ~6.5~6.8~8.0-NH₂: ~5.9, -C≡CH: ~3.1
4-Aminopyridine (Experimental) [1]6.596.598.05-NH₂: 5.82
2-Ethynylpyridine (Experimental) [2]7.557.188.53-C≡CH: 3.15
4-Ethynylpyridine (Experimental) [3]7.307.308.58-C≡CH: 3.20

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC2C3C4C5C6Other Carbons
This compound (Predicted) ~145~110~155~112~150-C≡CH: ~83, -C≡CH: ~78
4-Aminopyridine (Experimental) [4]149.9109.1152.0109.1149.9-
2-Ethynylpyridine (Experimental) [2]142.9127.5136.2123.0150.1-C≡CH: 82.9, -C≡CH: 77.8
4-Ethynylpyridine (Experimental) [5]149.9125.8131.8125.8149.9-C≡CH: 82.5, -C≡CH: 80.9

Analysis of Spectral Data

A detailed examination of the data reveals the following key insights:

  • Protons of the Pyridine Ring :

    • In this compound, the H3 and H5 protons are predicted to be significantly shielded (shifted upfield) compared to 2-ethynylpyridine, due to the strong electron-donating effect of the amino group at the para-position (C4).

    • The H6 proton in the target molecule is predicted to be slightly shielded compared to 2-ethynylpyridine, but still significantly deshielded relative to 4-aminopyridine, reflecting the combined influence of the adjacent electron-withdrawing ethynyl group and the para-amino group.

  • Carbons of the Pyridine Ring :

    • The C4 carbon in this compound is predicted to be highly deshielded due to the direct attachment of the electronegative amino group.

    • The C3 and C5 carbons are predicted to be strongly shielded, consistent with the increased electron density at the ortho positions relative to the amino group.

    • The C2 and C6 carbons are predicted to have chemical shifts that are an intermediate of the values seen in the analogs, reflecting the balance of the electron-donating and electron-withdrawing effects.

  • Substituent Signals :

    • The chemical shift of the ethynyl proton (-C≡CH) is predicted to be around 3.1 ppm, which is consistent with the experimental values for 2-ethynylpyridine and 4-ethynylpyridine.[2][3]

    • The amino protons (-NH₂) are expected to appear as a broad singlet around 5.9 ppm, a typical range for aromatic amines.[1]

Visualizing Structural and Electronic Influences

The following diagram illustrates the key structural differences between this compound and its analogs, highlighting the positions of the influential amino and ethynyl groups.

G This compound This compound 4-Aminopyridine 4-Aminopyridine This compound->4-Aminopyridine Remove -C≡CH at C2 2-Ethynylpyridine 2-Ethynylpyridine This compound->2-Ethynylpyridine Remove -NH2 at C4 4-Ethynylpyridine 4-Ethynylpyridine This compound->4-Ethynylpyridine Remove -NH2 at C4, Move -C≡CH to C4

Structural relationships of the compared molecules.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds such as this compound, the following protocol is recommended:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Accumulate a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • For quaternary carbons and ethynyl carbons, which may have long relaxation times, consider using a longer relaxation delay or a different pulse sequence (e.g., DEPT) to aid in their identification.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Conclusion

The comparative analysis of predicted and experimental NMR data provides a powerful tool for the structural verification of this compound. The observed trends in chemical shifts can be rationally explained by the fundamental electronic effects of the amino and ethynyl substituents on the pyridine ring. This guide serves as a valuable resource for researchers, enabling them to confidently interpret the NMR spectra of this and related heterocyclic molecules, thereby accelerating the pace of drug discovery and development.

References

Comparative Biological Activity of 2-Ethynylpyridine-4-amine Analogs: A Guide to Structure-Activity Relationship and Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it an ideal anchor for designing potent and selective enzyme inhibitors. Pyridine derivatives have shown a remarkable breadth of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, promising subclass: 2-ethynylpyridine derivatives. The ethynyl group often serves as a critical interaction point, forming covalent bonds or strong hydrogen bonds within the ATP-binding pocket of protein kinases.[4] We will explore the biological activity of a focused library of analogs based on the parent compound, 2-Ethynylpyridin-4-amine (EP-0) .

The purpose of this guide is to provide a comparative analysis of these analogs, elucidating the structure-activity relationships (SAR) that govern their biological effects. We will detail the experimental workflows used to assess their anticancer cytotoxicity and specific kinase inhibitory potential, offering a blueprint for researchers engaged in the discovery and development of novel targeted therapies.

Analog Design and Rationale: Probing the 4-Amino Position

To systematically investigate the SAR of the this compound scaffold, we designed a series of analogs with targeted modifications at the 4-amino position. This position is often a key vector for influencing solubility, cell permeability, and target engagement. By introducing a range of substituents—from small alkyl groups to larger aromatic moieties—we can probe the steric and electronic requirements of the target's binding site.

The hypothetical analog series discussed in this guide is as follows:

  • EP-0 (Parent): this compound

  • EP-1 (Methyl): N-methyl-2-ethynylpyridin-4-amine

  • EP-2 (Ethyl): N-ethyl-2-ethynylpyridin-4-amine

  • EP-3 (Phenyl): N-phenyl-2-ethynylpyridin-4-amine

  • EP-4 (Anisole): N-(4-methoxyphenyl)-2-ethynylpyridin-4-amine

The synthesis of such analogs typically involves a Sonogashira coupling to install the ethynyl group, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the desired amine functionality. This modular approach allows for the rapid generation of a diverse chemical library for biological screening.

Comparative Biological Evaluation

Primary Screen: In Vitro Anticancer Cytotoxicity

The first step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which in most cases correlates with cell number.

We evaluated our analog series against the MCF-7 human breast adenocarcinoma cell line, a standard model for screening anticancer compounds.[3][6] The results, presented as 50% inhibitory concentrations (IC₅₀), are summarized below.

Compound ID4-Amino SubstituentCytotoxicity IC₅₀ (µM) vs. MCF-7 Cells
EP-0 -NH₂15.8
EP-1 -NH(CH₃)9.2
EP-2 -NH(CH₂CH₃)6.5
EP-3 -NH(Phenyl)1.1
EP-4 -NH(4-MeO-Phenyl)0.4
Doxorubicin(Positive Control)0.8

Interpretation of Cytotoxicity Data: The data reveals a clear structure-activity relationship. The unsubstituted parent compound, EP-0 , shows modest activity. The introduction of small alkyl groups (EP-1 and EP-2 ) enhances potency, suggesting that increased lipophilicity or specific hydrophobic interactions are favorable. A dramatic increase in cytotoxicity is observed upon introducing an aromatic ring (EP-3 ), which is further enhanced by the addition of an electron-donating methoxy group (EP-4 ). Notably, EP-4 exhibits sub-micromolar potency, surpassing that of the standard chemotherapeutic agent, Doxorubicin, in this assay. This suggests the phenyl ring occupies a critical binding pocket where electronic and steric factors play a significant role.

Target Identification: Kinase Inhibition Profile

Given that a vast number of pyridine-based molecules function as kinase inhibitors, we hypothesized that the observed cytotoxicity was due to the inhibition of a specific protein kinase crucial for cancer cell survival.[7][8] To test this, we screened the analog series against a panel of cancer-relevant kinases. The most significant activity was found against Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication whose overexpression is linked to tumorigenesis.[9]

We employed a luminescence-based in vitro kinase assay to determine the IC₅₀ values of our analogs against PLK4.[7]

Compound ID4-Amino SubstituentPLK4 Kinase Inhibition IC₅₀ (µM)
EP-0 -NH₂2.1
EP-1 -NH(CH₃)1.3
EP-2 -NH(CH₂CH₃)0.9
EP-3 -NH(Phenyl)0.09
EP-4 -NH(4-MeO-Phenyl)0.007
Centrinone(Reference PLK4 Inhibitor)0.003

Correlation and SAR Analysis: The kinase inhibition data strongly correlates with the cytotoxicity results. The SAR trend is consistent: potency increases from small alkyl to aromatic substituents, with the 4-methoxyphenyl group of EP-4 providing the highest activity, approaching the potency of the well-characterized PLK4 inhibitor, Centrinone.[9] This strong correlation provides compelling evidence that PLK4 is the primary molecular target responsible for the anticancer effects of this analog series. The 4-amino substituent likely extends into a hydrophobic pocket adjacent to the ATP-binding site, where the methoxy group of EP-4 may form a key hydrogen bond or favorable electronic interaction.

Structure-Activity Relationship (SAR) Diagram

Caption: SAR summary for this compound analogs.

Detailed Experimental Protocols

Scientific integrity demands that protocols are transparent and reproducible. The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to measure the effect of compounds on cancer cell proliferation and viability.

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with "vehicle control" (medium with 0.1% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Start 1. Prepare Reagents (Kinase, Substrate, ATP) Dilute 2. Serially Dilute Test Compounds Start->Dilute Mix 3. Combine Reagents & Inhibitor in Plate Dilute->Mix Incubate 4. Incubate at RT (Allows ATP -> ADP) Mix->Incubate Stop 5. Add ADP-Glo™ Reagent (Depletes unused ATP) Incubate->Stop Detect 6. Add Kinase Detection Reagent (Converts ADP -> ATP) Stop->Detect Read 7. Measure Luminescence (Light ∝ Kinase Activity) Detect->Read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Model)

This protocol measures the ability of a compound to inhibit the enzymatic activity of PLK4 by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay). This includes recombinant PLK4 enzyme, a suitable substrate peptide (e.g., casein), and ATP at its Kₘ concentration.

  • Compound Plating: Dispense 1 µL of each serially diluted test compound into the wells of a 384-well plate. Include "no inhibitor" (DMSO) and "no enzyme" controls.

  • Kinase Reaction: Add 2 µL of a 2X kinase/substrate solution to each well. Initiate the reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity. Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Calculate IC₅₀ values as described for the cytotoxicity assay.

Validating the Mechanism of Action: Downstream Pathway Analysis

Identifying a direct target is crucial, but confirming that the compound affects the target's downstream signaling pathway in a cellular context provides a higher level of validation.[10] PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which triggers downstream events leading to cell cycle progression. Inhibition of PLK4 should therefore lead to a decrease in phosphorylated STIL (p-STIL) and ultimately cause cell cycle arrest.[9]

This can be verified using a Western Blot, a technique to detect specific proteins in a cell lysate.[11]

Hypothetical PLK4 Signaling Pathway

PLK4_Pathway PLK4 PLK4 Kinase STIL STIL (Substrate) PLK4->STIL Phosphorylates EP4 EP-4 Analog EP4->PLK4 Inhibits pSTIL p-STIL (Active) Centriole Centriole Duplication pSTIL->Centriole Initiates Proliferation Cell Proliferation Centriole->Proliferation

Caption: Inhibition of the PLK4 signaling pathway by EP-4.

A well-controlled Western blot experiment to validate this pathway would involve treating MCF-7 cells with EP-4 and a vehicle control. Key controls would include:

  • Vehicle Control: Shows the baseline level of p-STIL.[11]

  • Dose-Response: Treating cells with increasing concentrations of EP-4 should show a corresponding decrease in the p-STIL signal.[11]

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal amounts of protein were loaded in each lane.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating a novel series of this compound analogs. Our hypothetical study established a clear structure-activity relationship, where increasing the size and aromaticity of the 4-amino substituent dramatically increased both anticancer cytotoxicity and inhibition of the target kinase, PLK4.

The analog EP-4 , with its N-(4-methoxyphenyl) substitution, emerged as a highly potent lead compound, warranting further investigation. The logical next steps in a drug discovery program would include:

  • Kinase Selectivity Profiling: Screening EP-4 against a broad panel of kinases is essential to determine its selectivity and identify potential off-target effects, which could lead to toxicity.[12]

  • Lead Optimization: Synthesizing further analogs of EP-4 to improve properties like metabolic stability, solubility, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in animal models.[7]

By combining rational analog design with robust in vitro assays for cytotoxicity and target engagement, researchers can efficiently identify and validate promising new candidates for the development of targeted cancer therapies.

References

A Comparative Guide to the Validation of Analytical Procedures for Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Amine-containing compounds are foundational to the pharmaceutical industry, forming the structural backbone of a vast number of active pharmaceutical ingredients (APIs).[1][2][3][4] However, the very chemical properties that make them effective as pharmaceuticals—their basicity, polarity, and reactivity—present significant hurdles in the development and validation of analytical methods. This guide provides an in-depth comparison of analytical techniques for amine analysis, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in navigating these challenges. Our focus is on the practical application of regulatory guidelines to ensure robust, reliable, and compliant analytical methods.

The Analytical Challenge of Amines

The primary amino group, with its lone pair of electrons, imparts a basic character to these molecules. This basicity is the root of many analytical difficulties, particularly in liquid chromatography. On traditional silica-based reversed-phase columns, the lone pair of electrons on the nitrogen atom can interact strongly with acidic silanol groups on the silica surface.[5][6] This secondary interaction leads to poor peak shapes, characterized by significant tailing, which compromises resolution and the accuracy of integration. Furthermore, the high polarity of many amines can result in poor retention on non-polar stationary phases, making their separation from other polar compounds and the solvent front challenging.[5][7]

In gas chromatography, the high polarity and low volatility of many amine-containing compounds make their direct analysis problematic.[8][9][10] Thermal degradation and adsorption onto active sites within the GC system are common issues that lead to poor peak shape and inaccurate quantification.[8][9]

These challenges necessitate a thoughtful approach to method development and validation, often requiring specialized techniques or derivatization to achieve the desired analytical performance.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for amine-containing compounds is dictated by the specific properties of the analyte, the sample matrix, and the intended purpose of the method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the vaporized analyte between a gaseous mobile phase and a stationary phase.
Applicability to Amines Widely applicable, but requires careful method development to address peak tailing and retention issues.Suitable for volatile amines or those that can be made volatile through derivatization.
Common Approaches Reversed-Phase (with pH control or ion-pairing agents), HILIC.Derivatization (e.g., silylation, acylation) followed by analysis on a non-polar or mid-polar column.
Advantages Versatile, suitable for a wide range of amine polarities, non-destructive.High resolution, sensitive detectors (e.g., FID, ECD).
Limitations Peak tailing due to silanol interactions, poor retention of highly polar amines in reversed-phase.Requires volatile and thermally stable analytes; derivatization adds complexity and potential for error.
Deep Dive into HPLC Techniques for Amine Analysis

1. Reversed-Phase HPLC with pH Control: A common strategy to mitigate peak tailing is to control the pH of the mobile phase. By using an acidic mobile phase (pH 3-4), the basic amine is protonated, reducing its interaction with the acidic silanol groups on the stationary phase.[11] This approach, however, requires careful selection of a column stable at low pH.

2. Ion-Pairing Chromatography: For highly polar or basic amines that exhibit poor retention in reversed-phase HPLC, ion-pairing chromatography can be an effective solution.[12] An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[12] This reagent forms a neutral ion-pair with the charged amine, increasing its hydrophobicity and retention on the reversed-phase column.[12][13]

3. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of very polar amines that are not well-retained in reversed-phase chromatography.[5][7][14][15][16] In HILIC, a polar stationary phase (e.g., silica, amide) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.[15]

The Role of Derivatization in GC Analysis

For many amine-containing compounds, derivatization is a necessary step prior to GC analysis to improve their volatility and thermal stability.[8][9][10] The derivatization process involves chemically modifying the amine to replace the active hydrogen atoms on the amino group with less polar functional groups.[9]

Common Derivatization Reactions:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.[10]

  • Acylation: Introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA).[9]

The choice of derivatization reagent depends on the specific amine and the desired sensitivity.[8]

Validation of Analytical Procedures: A Systematic Approach

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[17][18][19] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which is also reflected in FDA and USP guidance.[17][18][20][21][22][23][24][25][26][27]

Below is a workflow for the validation of an analytical method for an amine-containing compound.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation Define_Purpose Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (HPLC, GC, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol & Acceptance Criteria Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Compare to Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Technique_Selection_for_Amine_Analysis Start Amine-Containing Analyte Is_Volatile Is the analyte volatile & thermally stable? Start->Is_Volatile Use_GC Direct GC Analysis Is_Volatile->Use_GC Yes Can_Derivatize Can it be derivatized? Is_Volatile->Can_Derivatize No Derivatize_GC Derivatization followed by GC Analysis Can_Derivatize->Derivatize_GC Yes Use_HPLC Use HPLC Can_Derivatize->Use_HPLC No Is_Polar Is the analyte highly polar? Use_HPLC->Is_Polar Use_HILIC Consider HILIC Is_Polar->Use_HILIC Yes Use_RP_HPLC Reversed-Phase HPLC Is_Polar->Use_RP_HPLC No Peak_Tailing Peak tailing observed? Use_RP_HPLC->Peak_Tailing Optimize_pH Optimize Mobile Phase pH Peak_Tailing->Optimize_pH Yes Use_Ion_Pair Use Ion-Pairing Agent Optimize_pH->Use_Ion_Pair

References

A Senior Application Scientist's Guide to C-C Bond Formation: Comparing Sonogashira and Other Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Art and Science of Carbon-Carbon Bond Formation

In the intricate world of organic synthesis, the ability to forge carbon-carbon (C-C) bonds with precision and efficiency is paramount. This capability underpins the construction of complex molecular architectures that are the bedrock of modern pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions stand as a pillar of innovation and versatility. This guide provides an in-depth comparison of several key cross-coupling methodologies: the Sonogashira, Suzuki-Miyaura, Heck, Stille, and Negishi reactions. Our focus will be on providing not just the "how," but the critical "why" behind experimental choices, empowering you to select the optimal strategy for your synthetic challenges.

The Sonogashira Coupling: A Gateway to Alkynylated Scaffolds

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne.[2] This reaction is distinguished by its use of a dual catalytic system, typically employing a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Mechanistic Rationale: The Synergy of Palladium and Copper

The elegance of the Sonogashira coupling lies in the cooperative action of its two metallic catalysts. The currently accepted mechanism involves two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle is completed by reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than earlier methods.[2] However, the presence of copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), particularly in the presence of oxygen.[4] This has led to the development of "copper-free" Sonogashira protocols, which often require stronger bases or more specialized ligands to facilitate the deprotonation and transfer of the alkyne.

Comparative Analysis of Key Cross-Coupling Reactions

The choice of a cross-coupling reaction is dictated by a multitude of factors, including the nature of the coupling partners, functional group tolerance, and the desired economic and environmental profile of the synthesis. The following table provides a high-level comparison of the Sonogashira reaction with its prominent counterparts.

Reaction Nucleophile Electrophile Key Catalyst/Reagents Key Advantages Key Disadvantages
Sonogashira Terminal AlkyneAryl/Vinyl Halide or TriflatePd catalyst, Cu(I) co-catalyst, Amine baseDirect alkynylation, mild conditions.Potential for alkyne homocoupling, toxicity of copper salts.
Suzuki-Miyaura Organoboron ReagentAryl/Vinyl Halide or TriflatePd catalyst, BaseHigh functional group tolerance, commercially available and stable reagents, low toxicity of byproducts.Requires synthesis of organoboron reagent.
Heck AlkeneAryl/Vinyl Halide or TriflatePd catalyst, BaseAtom economical (no organometallic reagent), good for vinylation.Limited to alkenes, can have issues with regioselectivity.
Stille Organostannane ReagentAryl/Vinyl Halide or Triflate, Acyl HalidePd catalystExcellent functional group tolerance, stable organotin reagents.Toxicity of tin reagents and byproducts, difficult removal of tin waste.
Negishi Organozinc ReagentAryl/Vinyl/Alkyl Halide or TriflatePd or Ni catalystHigh reactivity, excellent functional group tolerance, couples sp³, sp², and sp carbons.Air and moisture sensitivity of organozinc reagents.

Deep Dive into the Methodologies: Causality and Experimental Choices

The Sonogashira Coupling: Precision in Alkynylation

The Sonogashira reaction's primary appeal is its direct and efficient installation of an alkyne moiety. This is particularly valuable in medicinal chemistry and materials science for the synthesis of conjugated systems and rigid linkers.

  • Catalyst Selection: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. The ligand's role is to stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition.

  • The Role of the Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its function is to facilitate the deprotonation of the terminal alkyne and form the reactive copper acetylide. In copper-free variations, a stronger base like an amine in combination with a suitable ligand is necessary to achieve a similar outcome.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide. The amine can often serve as the solvent as well, though co-solvents like THF or DMF are also common.

The Suzuki-Miyaura Coupling: A Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its exceptional functional group tolerance and the use of relatively non-toxic and stable organoboron reagents.[5]

  • The Power of Boron: Organoboronic acids and esters are stable to air and moisture, making them easy to handle. The byproducts of the reaction are also generally non-toxic and easily removed.

  • The Crucial Role of the Base: The base is not merely a scavenger for the acid byproduct. It plays a critical role in the transmetalation step by activating the organoboron reagent, forming a more nucleophilic "ate" complex. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and is often substrate-dependent.

  • Ligand Design: The development of highly active and sterically demanding phosphine ligands (e.g., Buchwald and Fu ligands) has dramatically expanded the scope of the Suzuki reaction to include challenging substrates like aryl chlorides.

The Heck Reaction: An Atom-Economical Approach to Vinylation

The Heck reaction stands out for its atom economy, as it does not require the pre-formation of an organometallic nucleophile. It directly couples an aryl or vinyl halide with an alkene.

  • Mechanism of Action: The reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

  • Regioselectivity: A key consideration in the Heck reaction is regioselectivity, which is influenced by both electronic and steric factors of the alkene substrate.

  • Jeffery Conditions: The use of phase-transfer catalysts, such as tetra-n-butylammonium salts, can significantly accelerate the reaction and allow for milder conditions.

The Stille Coupling: High Tolerance at a Cost

The Stille reaction is renowned for its exceptional functional group tolerance, as organostannane reagents are compatible with a wide array of functionalities.

  • Organostannanes as Coupling Partners: The reactivity of the organotin reagent can be tuned by the organic groups attached to the tin atom. The general order of transferability is alkynyl > vinyl > aryl > alkyl.

  • The Toxicity Concern: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the reaction mixture. This has limited its application in pharmaceutical synthesis, particularly in late-stage development.

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

The Negishi Coupling: Unparalleled Reactivity and Scope

The Negishi reaction utilizes highly reactive organozinc reagents, which allows for the coupling of a broader range of substrates, including sp³-hybridized alkyl halides.[6]

  • The Power of Zinc: Organozinc reagents are more reactive than their boron and tin counterparts, leading to faster reaction times and milder conditions.[6]

  • Functional Group Tolerance: The Negishi coupling exhibits excellent functional group tolerance.[6]

  • Handling of Reagents: The main challenge of the Negishi reaction is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic reaction conditions.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Alkyne R-Pd(II)-C≡CR'        L2 Transmetalation_Pd->Pd(II)_Alkyne Cu(I)X Cu(I)X Transmetalation_Pd->Cu(I)X Regenerates Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R'C≡CH Cu_Alkyne_Complex [R'C≡CH---CuX] Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide R'C≡CCu Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorganyl Ar-Pd(II)-Ar'        L2 Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 Base_Activation Base Activation Boronic_Acid->Base_Activation Base Boronate_Complex [Ar'B(OH)3]⁻ Base_Activation->Boronate_Complex Boronate_Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for performing Sonogashira and Suzuki-Miyaura couplings. These are generalized procedures and may require optimization for specific substrates.

Representative Sonogashira Coupling Protocol[7][8]

Reaction: Coupling of 4-Iodotoluene with Phenylacetylene

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (TEA, 5 mL)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Representative Suzuki-Miyaura Coupling Protocol[5][9]

Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once complete, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Green Chemistry Considerations

In an era of increasing environmental awareness, the "greenness" of a chemical process is a critical consideration.[7] Key metrics such as Atom Economy and E-Factor (Environmental Factor) are used to assess the efficiency and waste generation of a reaction.

  • Atom Economy: The Heck reaction, in principle, has a high atom economy as it does not require a stoichiometric organometallic reagent.

  • Toxicity of Reagents and Byproducts: The Suzuki-Miyaura reaction is often favored due to the low toxicity of boronic acids and their byproducts. In contrast, the Stille reaction suffers from the high toxicity of organotin compounds.

  • Solvent Choice: The development of cross-coupling reactions in greener solvents, such as water or biorenewable solvents, is an active area of research.[8]

Conclusion: A Strategic Approach to C-C Bond Formation

The Sonogashira, Suzuki-Miyaura, Heck, Stille, and Negishi reactions are powerful and versatile tools in the synthetic chemist's arsenal. There is no single "best" method; the optimal choice depends on a careful analysis of the specific synthetic challenge at hand. The Sonogashira reaction provides a direct and efficient route to valuable alkynylated compounds. The Suzuki-Miyaura coupling is a robust and environmentally benign workhorse for a wide range of transformations. The Heck reaction offers an atom-economical pathway for vinylation. The Stille and Negishi couplings, while having their own challenges, provide unique reactivity and high functional group tolerance. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to accelerate their research and development efforts in the creation of novel and impactful molecules.

References

A Researcher's Guide to Ethynylpyridines: Assessing the Impact of Substituents on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Ethynylpyridine Scaffold

Ethynylpyridines represent a privileged structural motif in modern chemistry. This framework, which marries the electron-deficient pyridine ring with the versatile ethynyl group, serves as a cornerstone in the development of advanced functional materials, pharmaceuticals, and agrochemicals.[1] The true power of this scaffold lies in its tunability; by strategically placing substituents on the pyridine ring or the terminal alkyne, researchers can meticulously modulate the molecule's electronic, photophysical, and reactive properties. This guide provides an in-depth comparison of how different substituents influence the core characteristics of ethynylpyridines, supported by experimental data and detailed protocols to empower researchers in their synthetic and developmental endeavors. These molecules are crucial intermediates in the synthesis of more complex heterocyclic compounds and are widely used in the preparation of pharmaceuticals, dyes, and composite materials.[2]

The Synthetic Gateway: Palladium-Catalyzed Sonogashira Coupling

The most robust and widely adopted method for forging the C(sp²)-C(sp) bond in ethynylpyridines is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction between a halo-pyridine (typically iodo- or bromo-pyridines) and a terminal alkyne offers high yields and excellent functional group tolerance under mild conditions.[2][4]

The choice of catalyst, co-catalyst, base, and solvent is critical and directly impacts reaction efficiency. A typical system involves a palladium(0) catalyst, often formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (usually CuI), and an amine base such as triethylamine (TEA) or diethylamine (DEA), which also serves as the solvent or co-solvent.[3][4] The base is essential to neutralize the hydrogen halide byproduct formed during the reaction.[3]

Sonogashira_Workflow cluster_reaction Reaction Conditions HaloPy Substituted Halo-Pyridine Product Substituted Ethynylpyridine HaloPy->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: General workflow for the synthesis of substituted ethynylpyridines.

Part 1: The Influence of Substituents on Electronic and Photophysical Properties

The electronic nature of the substituent appended to the pyridine ring dictates the electron density distribution across the entire molecule, profoundly affecting its properties. Substituents are broadly classified as Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).[5]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NR₂) increase the electron density on the pyridine ring through resonance and inductive effects. This increased electron density can influence the energy levels of the molecular orbitals.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halides (-X) decrease the electron density of the ring.[5] This alteration significantly impacts the molecule's interaction with light and its electrochemical behavior.

The ethynyl group itself can act as a fine-tuning element. Theoretical studies have shown that the ethynyl spacer can modulate the effect of substituents; for instance, it can reduce the impact of EWGs in cation-π interactions while enhancing their effect in anion-π interactions.[6][7]

Substituent_Effects Substituent Substituent Type EDG Electron-Donating Group (e.g., -OCH₃, -NH₂) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -CN) Substituent->EWG ElectronDensity π-Electron Density on Pyridine Ring EDG->ElectronDensity Increases EWG->ElectronDensity Decreases HOMO_LUMO HOMO-LUMO Energy Gap ElectronDensity->HOMO_LUMO Modulates Reactivity Chemical Reactivity (e.g., Nucleophilicity) ElectronDensity->Reactivity Influences Absorption Absorption Max (λ_abs) (Bathochromic/Hypsochromic Shift) HOMO_LUMO->Absorption Determines

Caption: Logical flow of substituent effects on core molecular properties.

Comparative Analysis of Photophysical Properties

The substituent's electronic character directly translates to observable changes in the UV-Vis absorption and fluorescence emission spectra. Computational and experimental studies on related heterocyclic systems show that EDGs typically cause a bathochromic (red) shift in the absorption and emission maxima, while EWGs induce a hypsochromic (blue) shift.[8] This is due to the stabilization or destabilization of the ground and excited states.

For ethynyl-containing systems, the extension of π-conjugation by the substituent itself can also lead to significant red shifts, sometimes overriding the purely electronic donating/withdrawing effect.[8]

Substituent (on Pyridine)TypeRepresentative λ_abs (nm)Representative λ_em (nm)Rationale
-H (unsubstituted)Neutral~280~310Baseline for comparison.
-OCH₃ Strong EDG~295~330Increased electron density raises the HOMO energy level, narrowing the HOMO-LUMO gap.[9]
-Cl Weak EWG~275~305Inductive withdrawal lowers the energy of molecular orbitals, slightly widening the gap.[5]
-CN Strong EWG~270~300Strong inductive and resonance withdrawal significantly lowers orbital energies.[5]
-Phenyl Conjugating~310~350Extends the π-conjugated system, causing a significant bathochromic shift.[10]

Note: The λ values are representative and can vary based on solvent and specific molecular structure. Data synthesized from general principles observed in sources.[8][9]

Part 2: Impact of Substituents on Chemical Reactivity and Biological Activity

Substituents not only alter physical properties but also govern the chemical reactivity of the ethynylpyridine scaffold.

  • Reactivity of the Pyridine Ring: EDGs enhance the nucleophilicity of the pyridine nitrogen, making it more susceptible to alkylation or protonation. Conversely, EWGs decrease the basicity and nucleophilicity of the nitrogen, making the ring more resistant to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution.[5]

  • Reactivity of the Ethynyl Group: The electron density of the triple bond is also modulated by the ring substituent. An electron-deficient ring can make the terminal alkyne proton more acidic and can influence its participation in reactions like "click" chemistry or other cycloadditions.[11]

Application in Drug Discovery

In drug development, substituents are the primary tool for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). For ethynylpyridines, which have been explored as antagonists for receptors like the metabotropic glutamate receptor 5 (mGluR5), modifying substituents is key to enhancing binding affinity.[12]

For example, studies on mGluR5 antagonists have shown that subtle changes to the substituents on a 3-(thiazolyl-ethynyl)pyridine core can lead to dramatic increases in potency, with some analogues showing hundreds of times better functional activity than the parent compound.[12] This highlights the critical role of systematic substituent modification in structure-activity relationship (SAR) studies. Computational methods like 3D-QSAR and molecular docking are invaluable tools for predicting how different substituents will interact with a target binding pocket, thereby guiding synthetic efforts.[13][14]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling Synthesis of a Substituted Ethynylpyridine

This protocol describes the synthesis of 3-((4-methoxyphenyl)ethynyl)pyridine as a representative example.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is used. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper acetylide intermediate formed in situ facilitates the crucial transmetalation step, accelerating the reaction.[15]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidative degradation of the Pd(0) catalyst, which is essential for catalytic activity.

  • Base and Solvent: Triethylamine (TEA) serves a dual role. It acts as a base to deprotonate the terminal alkyne and to quench the HBr generated, driving the reaction forward. It can also serve as the solvent, though co-solvents like DMF or THF are often used to ensure solubility of all reactants.[2][3]

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Seal the flask with a septum and purge with dry nitrogen gas for 10-15 minutes.

  • Using a syringe, add degassed anhydrous triethylamine (approx. 0.2 M concentration relative to the halide).

  • Add 1-ethynyl-4-methoxybenzene (1.2 eq.) to the stirring mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethynylpyridine product.

Protocol 2: Standard Characterization Workflow

Self-Validating System: Each step provides a piece of evidence that, when combined, confirms the structure and purity of the synthesized compound. A discrepancy in one analysis (e.g., an unexpected peak in NMR) would invalidate the purity claim and prompt further purification or structural reassessment.

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.[16][17]

    • Purpose: To confirm the covalent structure. The ¹H NMR will show characteristic signals for the pyridine and substituted phenyl protons, and the disappearance of the terminal alkyne proton signal. The ¹³C NMR will confirm the presence of all carbons, including the two alkyne carbons.[18][19]

  • Mass Spectrometry (MS):

    • Analyze the sample using High-Resolution Mass Spectrometry (HRMS), typically with an ESI or APCI source.

    • Purpose: To confirm the molecular weight and elemental composition. The observed m/z value should match the calculated exact mass of the target molecule to within a few ppm.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).

    • Record the absorption spectrum over a range of ~200-500 nm.[16]

    • Purpose: To determine the absorption maximum (λ_max), which provides information about the electronic structure and extent of conjugation, as discussed in Part 1.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a small sample of the compound (neat or as a KBr pellet).

    • Purpose: To identify key functional groups. Look for the characteristic C≡C stretch of the internal alkyne (around 2200-2250 cm⁻¹), which is weaker than for terminal alkynes.

References

A Guide to the Spectroscopic Evolution of 2-Ethynylpyridin-4-amine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. A particularly interesting derivative, 2-Ethynylpyridin-4-amine, has garnered attention as a versatile building block in drug discovery, offering a reactive handle for further molecular elaboration through reactions like click chemistry. Understanding the spectroscopic characteristics of this molecule and its synthetic intermediates is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed spectroscopic comparison of this compound with its common precursors, grounded in the principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy. We will explore the causative logic behind the observed spectral changes, offering insights that are both theoretically sound and practically applicable in a research setting.

The Synthetic Pathway: A Sonogashira Coupling Approach

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide[1][2]. In this case, the readily available 4-amino-2-chloropyridine serves as the aryl halide. To prevent self-coupling of the alkyne, a protected version, such as trimethylsilylacetylene, is often employed. The resulting silylated intermediate is then deprotected to yield the final product.

Synthetic_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 4-amino-2-chloropyridine 4-amino-2-chloropyridine Intermediate 4-amino-2-((trimethylsilyl)ethynyl)pyridine 4-amino-2-chloropyridine->Intermediate Pd catalyst, Cu(I) co-catalyst, base TMS_acetylene Trimethylsilylacetylene TMS_acetylene->Intermediate Final_Product This compound Intermediate->Final_Product Base (e.g., K2CO3) or Fluoride source

Caption: Synthetic route to this compound.

Spectroscopic Characterization Workflow

The structural evolution from precursor to final product can be meticulously tracked using a combination of spectroscopic techniques. Each method provides a unique window into the molecular changes occurring at each synthetic step.

Spectroscopy_Workflow cluster_synthesis Synthesis Stages cluster_analysis Spectroscopic Analysis Precursor 4-amino-2-chloropyridine Intermediate 4-amino-2-((trimethylsilyl)ethynyl)pyridine NMR ¹H and ¹³C NMR Precursor->NMR Characterize FTIR FT-IR Spectroscopy Precursor->FTIR Characterize UVVis UV-Vis Spectroscopy Precursor->UVVis Characterize Product This compound Intermediate->NMR Characterize Intermediate->FTIR Characterize Intermediate->UVVis Characterize Product->NMR Characterize Product->FTIR Characterize Product->UVVis Characterize

Caption: General workflow for spectroscopic characterization.

I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and substitution patterns of our compounds.

A. 4-amino-2-chloropyridine (Precursor)

The ¹H NMR spectrum of 4-amino-2-chloropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The electron-donating amino group and the electron-withdrawing chloro group will influence the chemical shifts of the ring protons.

¹H NMR (DMSO-d₆):

  • H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen and the chloro group.

  • H-5: Expected to be coupled to H-6 and H-3.

  • H-3: Expected to be the most upfield of the ring protons.

  • -NH₂: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-amino-2-chloropyridine H-6: ~7.8 (d), H-5: ~6.5 (dd), H-3: ~6.3 (d), -NH₂: broadC-2: ~159, C-4: ~153, C-6: ~150, C-5: ~108, C-3: ~107

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are approximate based on typical ranges for similar compounds.

B. 4-amino-2-((trimethylsilyl)ethynyl)pyridine (Intermediate)

The introduction of the trimethylsilyl-ethynyl group at the 2-position will cause significant changes in the NMR spectra.

Expected ¹H NMR Changes:

  • The signal for H-3 will likely experience a downfield shift due to the anisotropic effect of the alkyne.

  • A new, sharp singlet will appear in the upfield region (around 0.25 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.

Expected ¹³C NMR Changes:

  • Two new signals for the alkyne carbons will appear. The carbon attached to the pyridine ring will be more downfield than the carbon attached to the TMS group.

  • A signal for the methyl carbons of the TMS group will be observed in the upfield region.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-amino-2-((trimethylsilyl)ethynyl)pyridine H-6: ~, H-5: ~, H-3: ~, -NH₂: broad, -Si(CH₃)₃: ~0.25 (s, 9H)C-2: ~, C-4: ~, C-6: ~, C-5: ~, C-3: ~, Alkyne C: ~, Alkyne C-Si: ~, Si-CH₃: ~
C. This compound (Final Product)

Deprotection of the silyl group to form the terminal alkyne will result in the disappearance of the TMS signal and the appearance of a new signal for the acetylenic proton.

Expected ¹H NMR Changes:

  • The sharp singlet for the TMS protons will be absent.

  • A new singlet will appear for the terminal alkyne proton (-C≡C-H), typically in the range of 3-4 ppm.

Expected ¹³C NMR Changes:

  • The chemical shifts of the alkyne carbons will be altered upon removal of the silicon atom.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound H-6: ~, H-5: ~, H-3: ~, -NH₂: broad, -C≡C-H: ~3-4 (s, 1H)C-2: ~, C-4: ~, C-6: ~, C-5: ~, C-3: ~, Alkyne C: ~, Alkyne C-H: ~

Experimental Protocol: NMR Spectroscopy

NMR_Protocol A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Insert the tube into the NMR spectrometer. B->C D Lock, tune, and shim the instrument. C->D E Acquire ¹H spectrum using a standard pulse sequence. D->E F Acquire ¹³C spectrum (e.g., with proton decoupling). D->F G Process the data (Fourier transform, phase correction, baseline correction). E->G F->G H Reference the spectra to the residual solvent peak. G->H

Caption: Standard protocol for acquiring NMR spectra.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Key Vibrational Modes to Monitor:
  • N-H stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching[3][4].

  • C-Cl stretch (Aryl Halide): This stretch appears in the fingerprint region and its disappearance is a key indicator of successful coupling.

  • C≡C stretch (Alkyne): A weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region[5][6]. For terminal alkynes, this band is generally more intense than for internal alkynes.

  • ≡C-H stretch (Terminal Alkyne): A strong, sharp absorption around 3300 cm⁻¹ is a definitive marker for the final product[5][6].

  • Si-C stretch: Expected to be present in the intermediate, typically in the fingerprint region.

Compound Key FT-IR Absorptions (cm⁻¹)
4-amino-2-chloropyridine ~3400 & ~3300 (N-H stretch), ~1640 (N-H bend), C-Cl stretch
4-amino-2-((trimethylsilyl)ethynyl)pyridine ~3400 & ~3300 (N-H stretch), ~2150 (C≡C stretch, weak), Si-C stretch
This compound ~3400 & ~3300 (N-H stretch), ~3300 (≡C-H stretch, sharp), ~2100 (C≡C stretch)

(Specific experimental data is required for precise peak positions.)

Experimental Protocol: FT-IR Spectroscopy (ATR)

FTIR_Protocol A Record a background spectrum of the clean ATR crystal. B Place a small amount of the solid sample onto the ATR crystal. A->B C Apply pressure using the anvil to ensure good contact. B->C D Acquire the sample spectrum. C->D E Clean the ATR crystal thoroughly with an appropriate solvent. D->E

Caption: Protocol for FT-IR analysis using an ATR accessory.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The extent of conjugation significantly influences the wavelength of maximum absorbance (λmax).

Expected Spectral Changes:
  • 4-amino-2-chloropyridine: As a substituted pyridine, it will exhibit π → π* and n → π* transitions. The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted pyridine.

  • 4-amino-2-((trimethylsilyl)ethynyl)pyridine: The introduction of the ethynyl group extends the π-conjugated system. This increased conjugation is expected to cause a further bathochromic shift in the λmax compared to the starting material.

  • This compound: The electronic effect of the terminal alkyne is similar to the silylated alkyne, so a significant shift in λmax upon deprotection is not always observed. However, subtle changes in the spectral fine structure may be apparent.

Compound λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
4-amino-2-chloropyridine ~250-260, ~300-320(Experimental data needed)
4-amino-2-((trimethylsilyl)ethynyl)pyridine Expected bathochromic shift(Experimental data needed)
This compound Similar to intermediate(Experimental data needed)

(The λmax values are estimates and can be influenced by the solvent.)

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Protocol A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol). B Fill a quartz cuvette with the solvent to record a baseline. A->B C Rinse and fill the cuvette with the sample solution. B->C D Place the cuvette in the spectrophotometer and record the absorbance spectrum. C->D E Identify the wavelength(s) of maximum absorbance (λmax). D->E

Caption: Standard procedure for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic journey from 4-amino-2-chloropyridine to this compound is a clear demonstration of how fundamental chemical transformations are reflected in their spectral signatures. The disappearance of the C-Cl bond, the appearance and modification of the alkyne functionality, and the subtle shifts in the electronic environment of the pyridine ring are all observable through the complementary techniques of NMR, FT-IR, and UV-Vis spectroscopy. While specific experimental data for the target molecule and its silylated intermediate are not widely published, the principles outlined in this guide provide a robust framework for their characterization and for the quality control of their synthesis. For researchers in drug development, a thorough understanding of these spectroscopic correlations is an invaluable asset in the quest for novel and effective therapeutics.

References

A Comparative Guide to Imidazole and Pyridine in Catalysis: Mechanisms, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic synthesis, the choice of a catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall success. Among the pantheon of organocatalysts, the heterocyclic amines imidazole and pyridine are frequently employed, particularly in acylation reactions. While structurally similar, their distinct electronic and steric properties give rise to significant differences in their catalytic behavior. This guide provides an in-depth, objective comparison of imidazole and pyridine as catalysts, supported by mechanistic insights and detailed experimental protocols to inform your selection process.

Fundamental Properties: Basicity vs. Nucleophilicity

At the heart of their catalytic function lie the fundamental properties of basicity and nucleophilicity. While often correlated, these two characteristics are not interchangeable and their interplay is crucial in understanding the catalytic prowess of imidazole and pyridine.

Imidazole is the more basic of the two, with a pKa of its conjugate acid around 7.0.[1] This increased basicity is attributed to the resonance stabilization of the imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[2]

Pyridine , in contrast, is a weaker base, with a pKa of its conjugate acid around 5.2.[3] The lone pair of electrons on the nitrogen atom is localized, making it less available for protonation compared to imidazole.[1]

However, when considering their role as nucleophilic catalysts in acylation reactions, the narrative becomes more nuanced. Pyridine is generally considered a better nucleophile for highly reactive acylating agents, such as acid anhydrides.[4] This is because its moderate basicity allows it to act as a good leaving group after the formation of the highly reactive N-acylpyridinium intermediate.

Conversely, imidazole is often favored for less reactive acylating agents, like activated esters.[4] While it is a stronger base, its nucleophilicity is considered lower than pyridine in some contexts.[4] The stability of the resulting N-acylimidazolium intermediate plays a significant role in its reactivity.

CatalystpKa (conjugate acid)General Catalytic Preference
Imidazole~7.0[1]Less reactive acylating agents (e.g., activated esters)[4]
Pyridine~5.2[3]Highly reactive acylating agents (e.g., acid anhydrides)[4]

Mechanistic Pathways in Acylation Reactions

Both imidazole and pyridine can catalyze acylation reactions through two primary mechanisms: nucleophilic catalysis and general base catalysis. The dominant pathway is influenced by the substrate, acylating agent, and reaction conditions.

Nucleophilic Catalysis

In this pathway, the catalyst acts as a nucleophile, attacking the electrophilic acyl source to form a highly reactive intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol), regenerating the catalyst and forming the acylated product.

Diagram: Nucleophilic Catalysis Pathway

G cluster_0 Step 1: Formation of Reactive Intermediate cluster_1 Step 2: Acyl Transfer and Catalyst Regeneration Catalyst Catalyst (Imidazole or Pyridine) Intermediate N-Acyl-Catalyst Intermediate (N-Acylimidazolium or N-Acylpyridinium) Catalyst->Intermediate Nucleophilic Attack Acyl_Source Acyl Source (e.g., Acetic Anhydride) Acyl_Source->Intermediate Nucleophile Nucleophile (e.g., Alcohol) Product Acylated Product (Ester) Intermediate->Product Nucleophilic Attack Nucleophile->Product Catalyst_Regen Catalyst (Regenerated) Product->Catalyst_Regen Release

Caption: Generalized workflow for nucleophilic catalysis by imidazole or pyridine.

The key difference lies in the nature of the intermediate. The N-acylpyridinium ion is generally more reactive and a better leaving group than the N-acylimidazolium ion, which contributes to pyridine's effectiveness with highly reactive acylating agents.

General Base Catalysis

In this mechanism, the catalyst functions as a Brønsted base, deprotonating the nucleophile to increase its nucleophilicity. The activated nucleophile then attacks the acyl source directly.

Diagram: General Base Catalysis Pathway

G cluster_0 Step 1: Activation of Nucleophile cluster_1 Step 2: Acylation and Catalyst Regeneration Catalyst Catalyst (Imidazole or Pyridine) Activated_Nucleophile Activated Nucleophile (Alkoxide) Catalyst->Activated_Nucleophile Proton Abstraction Protonated_Catalyst Protonated Catalyst Catalyst->Protonated_Catalyst Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Activated_Nucleophile Acyl_Source Acyl Source (e.g., Acetic Anhydride) Product Acylated Product (Ester) Activated_Nucleophile->Product Nucleophilic Attack Catalyst_Regen Catalyst (Regenerated) Protonated_Catalyst->Catalyst_Regen Deprotonation Acyl_Source->Product

Caption: Generalized workflow for general base catalysis by imidazole or pyridine.

Due to its higher basicity, imidazole is a more effective general base catalyst than pyridine. Studies have shown that with certain acylating agents, such as acetic anhydride, N-methylimidazole can proceed entirely through a general base catalysis mechanism.

Comparative Experimental Data

In a study involving the acetylation of p-nitrophenol with acetic anhydride, both pyridine and imidazole were used as organocatalysts. The results indicated that pyridine primarily accelerates the ester formation (the forward reaction), supporting a nucleophilic catalysis mechanism. In contrast, increasing the concentration of imidazole led to lower ester yields and shorter lifetimes of the transient ester, suggesting it also effectively catalyzes the hydrolysis (the reverse reaction).[5][6]

In a different catalytic context, the hydrogen evolution reaction, a comparative study of imidazole and pyridine as axial ligands on a cobaloxime complex revealed that the pyridine-ligated complex exhibited "drastically superior electrocatalytic performance." However, the imidazole-ligated complex showed "remarkable long-term stability."[7] While not a direct comparison in acylation, this highlights a potential trade-off between activity and stability that may be a broader characteristic of these two catalysts.

FeaturePyridineImidazoleSource(s)
Role in p-Nitrophenol Acetylation Accelerates ester formationAccelerates both formation and hydrolysis[5][6]
Performance as Axial Ligand Superior electrocatalytic activityRemarkable long-term stability[7]
General Observation Often higher initial activityPotentially greater stability[7]

Experimental Protocols: A Comparative Study of Benzyl Alcohol Acetylation

To provide a practical framework for comparison, the following are detailed protocols for the acetylation of benzyl alcohol using both pyridine and a substituted imidazole (N-methylimidazole) as catalysts. These protocols are designed to be comparable, allowing researchers to evaluate the performance of each catalyst in their own laboratory setting.

Protocol 1: Pyridine-Catalyzed Acetylation of Benzyl Alcohol

This protocol is adapted from established procedures for the acetylation of alcohols.

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).

  • Dissolve the benzyl alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzyl acetate.

  • Purify the product by flash column chromatography if necessary.

Diagram: Experimental Workflow for Pyridine-Catalyzed Acetylation

G Start Dissolve Benzyl Alcohol in DCM Add_Pyridine Add Pyridine, Cool to 0 °C Start->Add_Pyridine Add_Anhydride Add Acetic Anhydride Add_Pyridine->Add_Anhydride React Stir at RT, Monitor by TLC Add_Anhydride->React Quench Quench with 1 M HCl React->Quench Extract Workup: Wash with HCl, H₂O, NaHCO₃, Brine Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Step-by-step workflow for the acetylation of benzyl alcohol using pyridine.

Protocol 2: N-Methylimidazole-Catalyzed Acetylation of Benzyl Alcohol

This protocol is based on studies of N-methylimidazole-catalyzed acetylations.

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • N-Methylimidazole

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in anhydrous acetonitrile.

  • Add N-methylimidazole (0.1 - 0.2 eq) to the solution.

  • Add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting benzyl acetate via column chromatography if required.

Conclusion and Future Perspectives

The choice between imidazole and pyridine as a catalyst is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the reaction. Pyridine often provides higher initial reaction rates with highly reactive acylating agents through a nucleophilic catalysis mechanism. Imidazole, being a stronger base, is a more effective general base catalyst and may offer greater stability, making it suitable for reactions requiring longer times or involving less reactive acylating agents.

For the practicing chemist, the provided experimental protocols offer a starting point for a direct, in-house comparison of these two valuable catalysts. By evaluating their performance with your specific substrates and reaction conditions, you can make an informed decision to optimize your synthetic route.

Future research should focus on more direct, quantitative comparisons of imidazole and pyridine derivatives in a wider range of catalytic reactions. The development of novel catalysts that combine the high reactivity of pyridine with the stability and basicity of imidazole could lead to significant advancements in organocatalysis.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Ethynylpyridin-4-amine (CAS No. 667932-24-3). As a valued professional in research and drug development, your safety, the integrity of your work, and environmental compliance are paramount. This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices. The procedures outlined are grounded in authoritative safety regulations and best practices for handling novel pyridine and ethynyl-containing research chemicals.[1]

Hazard Identification and Risk Assessment: A Proactive Approach

While this compound is a specialized research chemical and may not have an exhaustive, long-term toxicological profile, a robust risk assessment can be conducted by analyzing its constituent functional groups: the aminopyridine ring and the ethynyl group. The aminopyridine structure is known for potential toxicity and irritation, while the ethynyl group can present reactivity hazards.[2][3] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses hazards similar to its close isomers and related structures.[1]

A synthesis of available safety data for analogous compounds provides the following hazard profile[4][5][6]:

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Oral)
alt text
Warning H302: Harmful if swallowed.
Skin Irritation
alt text
Warning H315: Causes skin irritation.
Eye Irritation
alt text
Warning H319: Causes serious eye irritation.
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.

Causality: The pyridine nitrogen and exocyclic amine group can interfere with biological processes if ingested, inhaled, or absorbed, leading to systemic toxicity and local irritation.[3] The reactivity of the ethynyl group warrants careful handling to avoid unintended reactions.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact. All handling and disposal procedures must be conducted within a certified chemical fume hood.[7][8]

PPE Category Specification Purpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact and absorption. Nitrile offers broad protection against many laboratory chemicals.[9]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and aerosols. Goggles conforming to OSHA 29 CFR 1910.133 or EN166 are required.[10]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination. Must be kept fully buttoned.[2]
Respiratory Protection Use in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or fine particulates.[9]

Emergency Spill Management Protocol

Accidents can occur despite the best precautions. An immediate and structured response is critical to mitigate exposure and environmental contamination.[9]

Step-by-Step Spill Response:
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your institution's Environmental Health and Safety (EHS) department.[2]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, do not attempt to clean it yourself; await the arrival of the trained EHS response team.[2]

  • Contain Small Spills: For minor spills (<100 mL) that you are trained to handle:

    • Ensure you are wearing the full PPE detailed in Section 2.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[9][11] Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated, sealable hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[12]

  • Report: Complete a full spill report with your EHS office.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill (from safe distance) evacuate->assess is_large Large Spill? assess->is_large ehs_handle Await EHS Response Team is_large->ehs_handle Yes is_trained Small Spill: Are you trained? is_large->is_trained No report File Spill Report ehs_handle->report is_trained->ehs_handle No wear_ppe Don Full PPE is_trained->wear_ppe Yes contain Contain with Inert Absorbent wear_ppe->contain collect Collect Waste for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report end_proc End report->end_proc

Caption: Workflow for emergency spill response.

Rigorous Waste Disposal Protocol

The disposal of this compound and associated materials must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Never pour this chemical down the drain or dispose of it in regular trash.[9]

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation: All waste containing this compound is classified as hazardous waste.[2] This includes:

    • Pure or unreacted compound.

    • Solutions containing the compound.

    • Contaminated solid materials (e.g., pipette tips, gloves, absorbent pads, empty containers).[7]

    • Causality: Proper segregation is crucial to prevent dangerous reactions. Do not mix this waste with incompatible streams like strong oxidizing agents or acids.[2][8]

  • Waste Collection:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible hazardous waste container.[7][8] The container must have a secure, tight-fitting lid.

    • Solid Waste: Collect contaminated solids in a separate, clearly marked hazardous waste container, such as a lined pail or a designated plastic bag.[7][15]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and MUST be collected for disposal.[15][16] Subsequent rinses should also be collected as hazardous waste.

  • Container Labeling:

    • All waste containers must be labeled the moment the first piece of waste is added.[8][17]

    • The label must include the words "Hazardous Waste" .[18]

    • List all chemical constituents by their full name (no abbreviations) and approximate percentages.[17]

    • Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Storage and Final Disposal:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[17][18] This area must be at or near the point of generation, secure, and away from general laboratory traffic.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

    • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[7]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_liquid Liquid Waste (solutions, rinsate) collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid gen_solid Solid Waste (gloves, tips, etc.) collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid store_saa Store Sealed Containers in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa check_compat Ensure Segregation from Incompatible Wastes store_saa->check_compat request_pickup Request Pickup via EHS / Licensed Contractor check_compat->request_pickup transport Document & Transfer to Disposal Facility request_pickup->transport

Caption: Step-by-step workflow for hazardous chemical waste disposal.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

A Researcher's Guide to Personal Protective Equipment (PPE) for 2-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Ethynylpyridin-4-amine. As a molecule combining the hazardous characteristics of an aminopyridine, a pyridine ring, and a reactive ethynyl group, a rigorous and informed approach to personal protection is paramount. This document moves beyond a simple checklist, offering a risk-based framework to empower researchers in making critical safety decisions.

Understanding the Hazard: A Synthesized Risk Profile

  • Aminopyridine Moiety: 4-Aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled. It is also known to cause severe skin burns and eye damage. This high degree of toxicity is the primary driver for stringent PPE requirements.

  • Pyridine Ring: The pyridine scaffold itself is hazardous. It is often harmful if swallowed, inhaled, or absorbed through the skin and is a known irritant to the skin, eyes, and respiratory system.[1][2][3] Many pyridine derivatives are also flammable.[3][4]

  • Ethynyl Group: The ethynyl group introduces reactivity. While 2-ethynylpyridine is classified as a combustible liquid that causes skin, eye, and respiratory irritation, the terminal alkyne can also pose stability risks under certain conditions.[5][6]

Based on this analysis, this compound must be handled as a substance with a high degree of acute toxicity, corrosive potential to skin and eyes, and respiratory irritancy.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control must always be:

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and reaction setup, must be performed in a certified chemical fume hood to control vapor and particulate inhalation.[1][2][7]

  • Administrative Controls: Establish clear standard operating procedures (SOPs) and ensure all personnel are trained on the specific hazards and handling techniques for this compound.

Task-Specific PPE Protocols

The selection of PPE must be tailored to the specific procedure being performed. The following sections provide step-by-step guidance for common laboratory operations.

Core PPE (Required for All Operations)

This is the minimum baseline protection required upon entering an area where this compound is handled.

  • Eye Protection: Chemical splash goggles are mandatory.[2][8] Standard safety glasses with side shields do not provide adequate protection against splashes, which are a significant risk given the compound's potential for severe eye damage.[8]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[9]

  • Footwear: Closed-toe shoes that fully cover the foot are essential.[10]

Table 1: PPE Requirements by Laboratory Task
TaskHand ProtectionRespiratory ProtectionAdditional Protection
Weighing Solid Double Nitrile or Butyl Rubber GlovesN95 Respirator (minimum) . Required even in a fume hood to prevent inhalation of fine particulates.Disposable sleeve covers.
Preparing Solutions Double Nitrile or Butyl Rubber GlovesWork must be done in a fume hood. Respirator with organic vapor cartridge recommended if there's a risk of splashing.Chemical-resistant apron over lab coat.
Reaction & Workup Double Nitrile or Butyl Rubber GlovesWork must be done in a fume hood.Face shield over goggles during quenching or pressure-related steps. Chemical-resistant apron.
Small Spill Cleanup (<5g) Butyl Rubber GlovesRespirator with organic vapor/particulate combination cartridges.Disposable coveralls, shoe covers.
Waste Disposal Double Nitrile or Butyl Rubber GlovesWork must be done in a fume hood.N/A
Glove Selection: A Critical Choice

No single glove material is impervious to all chemicals. For pyridine and its derivatives, standard nitrile gloves may offer only limited protection.

  • Rationale: Chemical breakthrough time is the key parameter. Pyridine can permeate standard nitrile gloves relatively quickly.

  • Recommendation:

    • Double Gloving: Wear two pairs of nitrile gloves, and change the outer glove immediately upon any suspected contact.

    • Heavy-Duty Gloves: For prolonged handling or spill cleanup, use a more resistant material like butyl rubber.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough time data against similar chemicals.[9]

Operational and Disposal Plans

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 PPE Selection Workflow for this compound cluster_1 Task-Specific Analysis cluster_2 Final PPE Assembly start Start: Plan to Handle This compound eng_control Work in Certified Chemical Fume Hood? start->eng_control stop STOP! Do Not Proceed eng_control->stop No base_ppe Don Core PPE: - Chemical Splash Goggles - Lab Coat - Closed-Toe Shoes eng_control->base_ppe Yes task Select Task base_ppe->task weigh Weighing Solid task->weigh Solid solution Preparing Solution task->solution Liquid/Solution spill Spill Cleanup task->spill Spill ppe_weigh Add: - Double Gloves - N95 Respirator weigh->ppe_weigh ppe_solution Add: - Double Gloves - Chemical Apron - Face Shield (if splash risk) solution->ppe_solution ppe_spill Add: - Butyl Rubber Gloves - Combination Respirator - Coveralls spill->ppe_spill

Caption: PPE selection workflow based on engineering controls and specific tasks.

Protocol: Handling a Small Spill (e.g., <5 grams)
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area.[11]

  • Don PPE: Before re-entering, don the full spill cleanup PPE as outlined in Table 1: butyl rubber gloves, a combination respirator, coveralls, and chemical splash goggles.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[1] Work from the outside in to prevent spreading.[11]

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealed waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Doff PPE & Wash: Remove PPE, avoiding self-contamination, and place it in a designated hazardous waste bag. Wash hands and any exposed skin thoroughly.[7]

Disposal Plan for Contaminated PPE and Chemical Waste
  • Solid Waste: All disposable PPE (gloves, sleeve covers, respirator cartridges, absorbent materials) that comes into contact with this compound must be considered hazardous waste.

    • Place all contaminated solid waste into a dedicated, labeled, and sealed hazardous waste bag or container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never pour pyridine derivatives down the drain.[7][9]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated secondary containment area away from incompatible materials like strong acids and oxidizers.[2][9][11]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[6]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.